molecular formula C10H9NO3S B7801108 5-Amino-2-naphthalenesulfonic acid CAS No. 51548-48-2

5-Amino-2-naphthalenesulfonic acid

Cat. No.: B7801108
CAS No.: 51548-48-2
M. Wt: 223.25 g/mol
InChI Key: UWPJYQYRSWYIGZ-UHFFFAOYSA-N
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Description

5-aminonaphthalene-2-sulfonic acid is an aminonaphthalenesulfonic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-aminonaphthalene-2-sulfonic acid
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InChI

InChI=1S/C10H9NO3S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H,11H2,(H,12,13,14)
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InChI Key

UWPJYQYRSWYIGZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H9NO3S
Source PubChem
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DSSTOX Substance ID

DTXSID6059497
Record name 2-Naphthalenesulfonic acid, 5-amino-
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Molecular Weight

223.25 g/mol
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CAS No.

119-79-9, 51548-48-2
Record name 5-Amino-2-naphthalenesulfonic acid
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Record name (5Or8)-aminonaphthalene-2-sulphonic acid
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Record name 1-NAPHTHYLAMINE-6-SULFONIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-2-naphthalenesulfonic Acid from Naphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Amino-2-naphthalenesulfonic acid, a valuable intermediate in the chemical and pharmaceutical industries. The synthesis is a multi-step process commencing with naphthalene (B1677914) and proceeding through sulfonation, nitration, and reduction. This document details the experimental protocols, quantitative data, and process logic for each critical stage.

Synthetic Pathway Overview

The synthesis of this compound from naphthalene is typically achieved in three principal steps. The initial step involves the sulfonation of naphthalene to yield 2-naphthalenesulfonic acid. This is followed by the nitration of the sulfonic acid derivative to produce a mixture of nitronaphthalenesulfonic acids. The final step is the reduction of the nitro group to an amine, yielding the target molecule, which is also known as 1,6-Cleve's acid.[1][2]

Synthesis_Pathway Naphthalene Naphthalene Step1 Sulfonation Naphthalene->Step1 Two_NSA 2-Naphthalenesulfonic acid Step1->Two_NSA Step2 Nitration Two_NSA->Step2 Nitro_Mixture 5-Nitro-2-naphthalenesulfonic acid & 8-Nitro-2-naphthalenesulfonic acid Step2->Nitro_Mixture Step3 Reduction Nitro_Mixture->Step3 Final_Product 5-Amino-2-naphthalenesulfonic acid Step3->Final_Product

Caption: Overall synthetic pathway from naphthalene to this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for yields and reaction conditions.

Step 1: Sulfonation of Naphthalene to 2-Naphthalenesulfonic Acid

The sulfonation of naphthalene is a critical step where reaction conditions determine the isomeric purity of the product. To favor the formation of the thermodynamically more stable 2-naphthalenesulfonic acid, the reaction is carried out at elevated temperatures.[3]

Experimental Protocol:

  • In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and a reflux condenser, place refined naphthalene.

  • With stirring, add 98% sulfuric acid as the sulfonating agent.[3]

  • Heat the reaction mixture to a temperature of 160-166 °C.[3]

  • Maintain this temperature for a sufficient time to ensure complete reaction. During this process, a small amount of the kinetically favored 1-naphthalenesulfonic acid is also formed.[3]

  • To improve the yield of the 2-isomer, the temperature can be maintained at 140-150 °C to hydrolyze the unstable 1-naphthalenesulfonic acid back to naphthalene and sulfuric acid.[3]

  • The unreacted naphthalene can be removed by steam distillation.[3]

  • The resulting 2-naphthalenesulfonic acid can be isolated, for example, by forming its sodium salt, which crystallizes upon the addition of a small amount of lye.[3]

Quantitative Data for Sulfonation:

ParameterValueReference
Starting MaterialNaphthalene[3]
Reagent98% Sulfuric Acid[3]
Reaction Temperature160-166 °C[3]
Hydrolysis Temperature140-150 °C[3]
Reported YieldUp to 93%[3]
Step 2: Nitration of 2-Naphthalenesulfonic Acid

The nitration of 2-naphthalenesulfonic acid introduces a nitro group onto the naphthalene ring. This reaction typically yields a mixture of isomers, predominantly 5-nitro-2-naphthalenesulfonic acid and 8-nitro-2-naphthalenesulfonic acid.[1]

Experimental Protocol:

  • A sulfonation mass containing 2-naphthalenesulfonic acid is diluted with sulfuric acid.

  • Slowly, 67.5% nitric acid is added to the mixture while maintaining the temperature at approximately 34°C.[1]

  • After the addition is complete, the reaction mixture is quenched and neutralized, for instance with calcium carbonate.[1]

  • The resulting mixture contains the calcium salts of 5-nitro- and 8-nitronaphthalene-2-sulfonic acids.

Quantitative Data for Nitration:

ParameterValueReference
Starting Material2-Naphthalenesulfonic acid[1]
Reagent67.5% Nitric Acid, Sulfuric Acid[1]
Reaction Temperature~34 °C[1]
Products5-Nitro- and 8-Nitro-2-naphthalenesulfonic acids[1]
Step 3: Reduction of Nitronaphthalenesulfonic Acids to Aminonaphthalenesulfonic Acids

The final step is the reduction of the nitro groups of the mixed isomers to amino groups. A common method for this reduction is the use of iron in an acidic medium.[1][4] This mixture of aminoisomers is collectively known as Cleve's acid.[4]

Experimental Protocol:

  • Prepare an aqueous slurry of the mixture of 5-nitro- and 8-nitronaphthalene-2-sulfonic acids.

  • In a separate vessel, heat an aqueous slurry of iron borings and a catalytic amount of sulfuric acid (e.g., 78%) to 95-98 °C.[4]

  • Add the slurry of the nitro-isomers to the heated iron slurry while maintaining the temperature between 99 and 100 °C.[4]

  • After the addition is complete, the reaction mass is filtered to remove iron oxides and unreacted iron.[4]

  • The filtrate, containing the mixed 5-amino- and 8-aminonaphthalene-2-sulfonic acids, is then processed for isomer separation.

Quantitative Data for Reduction:

ParameterValueReference
Starting MaterialIsomeric mixture of 5-nitro- and 8-nitro-naphthalene-2-sulfonic acids[4]
ReagentsIron borings, 78% Sulfuric Acid[4]
Reaction Temperature99-100 °C[4]
Products5-Amino- and 8-Aminonaphthalene-2-sulfonic acids (Cleve's acids)[4]
Reported Yield of mixed Cleve's acidsGood quality[4]

Purification and Isomer Separation

The reduction step yields a mixture of this compound (1,6-Cleve's acid) and 8-Amino-2-naphthalenesulfonic acid (1,7-Cleve's acid). The separation of these isomers is a critical step for obtaining the pure target compound.

Separation Protocol:

One method for separating the isomers involves the differential solubility of their salts.[5]

  • The aqueous solution of the mixed Cleve's acids is made alkaline with sodium hydroxide (B78521) and sodium carbonate.

  • Sodium chloride is then added to the solution. This causes the sodium salt of 8-aminonaphthalene-2-sulfonic acid to precipitate out of the solution.[5]

  • The precipitated 8-aminonaphthalene-2-sulfonic acid sodium salt is removed by filtration.[5]

  • The remaining solution, which contains the sodium salt of 5-aminonaphthalene-2-sulfonic acid, is then acidified with sulfuric acid.[5]

  • This acidification causes the 5-aminonaphthalene-2-sulfonic acid to precipitate, which can then be collected by filtration.[5]

Another approach involves basification with magnesia, which leads to the crystallization of the magnesium salt of 1,6-Cleve's acid upon evaporation and cooling.[1] Purification can be further achieved by dissolution in hot water, acidification, and filtration of the free acid while hot, although this may reduce the overall yield.[1]

Separation_Workflow Start Aqueous solution of mixed 5-Amino- and 8-Amino-2-naphthalenesulfonic acids Step1 Make alkaline (NaOH, Na2CO3) + Add NaCl Start->Step1 Filtration1 Filtration Step1->Filtration1 Precipitate Precipitate: Sodium salt of 8-Amino-2-naphthalenesulfonic acid Filtration1->Precipitate Solid Solution Solution: Sodium salt of this compound Filtration1->Solution Filtrate Step2 Acidify with H2SO4 Solution->Step2 Filtration2 Filtration Step2->Filtration2 Final_Precipitate Precipitate: This compound Final_Product Pure this compound Final_Precipitate->Final_Product Filtration2->Final_Precipitate Solid

Caption: Workflow for the separation of this compound from its isomer.

Conclusion

The synthesis of this compound from naphthalene is a well-established industrial process. Careful control of reaction conditions, particularly temperature during sulfonation and nitration, is crucial for maximizing the yield of the desired isomers. The reduction of the nitro intermediates is efficiently carried out with iron and acid. The final separation of the isomeric aminonaphthalenesulfonic acids is a key step that can be achieved through selective precipitation of their salts. This guide provides the fundamental knowledge and detailed protocols necessary for the successful laboratory-scale synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,6-Cleve's Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,6-Cleve's acid, an important intermediate in the chemical industry. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Chemical Identity and Molecular Characteristics

1,6-Cleve's acid, also known by its IUPAC name 5-aminonaphthalene-2-sulfonic acid, is an aminonaphthalenesulfonic acid.[1][2] It is one of several isomers of aminonaphthalenesulfonic acid, collectively known as Cleve's acids. This compound is a colorless solid, though commercial grades may appear as a grey-red or purple powder.[3][4][5] In its solid state, it exists as a zwitterion, with the acidic sulfonic acid group protonating the basic amino group.[4]

Table 1: Chemical Identifiers and Molecular Properties of 1,6-Cleve's Acid

PropertyValueSource(s)
IUPAC Name 5-aminonaphthalene-2-sulfonic acid[1][2]
Synonyms 1-Naphthylamine-6-sulfonic acid, 5-Amino-2-naphthalenesulfonic acid, Cleve's β-acid[3]
CAS Number 119-79-9[3]
Molecular Formula C₁₀H₉NO₃S[1][3]
Molecular Weight 223.25 g/mol [1]
Appearance Colorless needle-like crystals, grey-red or purple powder[3][4][5]

Physicochemical Data

The physicochemical properties of 1,6-Cleve's acid are crucial for its handling, application, and the development of processes involving this compound. A summary of these properties is provided in the table below.

Table 2: Physicochemical Properties of 1,6-Cleve's Acid

PropertyValueSource(s)
Melting Point >300 °C[3]
Boiling Point Not applicable (decomposes)
Solubility
    in Water1 g/L at 16 °C; slightly soluble in cold water, more soluble in hot water[6]
    in EthanolInsoluble[3]
    in EtherInsoluble[3]
    in AmmoniaSoluble[3]
    in 1N NH₄OH100 mg/mL (clear, brown solution)
pKa 3.80 at 25 °C[6]
Density 1.502 g/cm³[3]

Spectral Data

Spectroscopic data is essential for the identification and characterization of 1,6-Cleve's acid.

Infrared (IR) Spectroscopy

The presence of characteristic functional groups in 1,6-Cleve's acid, such as the amino (-NH₂), sulfonic acid (-SO₃H), and aromatic C-H and C=C bonds, can be identified using IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 1,6-Cleve's acid.

Experimental Protocols

The following sections detail the general methodologies for determining the key physicochemical properties of 1,6-Cleve's acid.

Melting Point Determination

Due to its high melting point, a standard capillary melting point apparatus with a high-temperature range or differential scanning calorimetry (DSC) would be employed.

  • Capillary Method: A small, finely powdered sample of 1,6-Cleve's acid is packed into a capillary tube. The tube is placed in a melting point apparatus and heated at a slow, controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point.

Solubility Determination
  • Qualitative Solubility: A small amount of 1,6-Cleve's acid is added to a test tube containing the solvent of interest (e.g., water, ethanol, ether). The mixture is agitated, and the solubility is observed at room temperature and upon heating.

  • Quantitative Solubility: A saturated solution of 1,6-Cleve's acid is prepared in a specific solvent at a controlled temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. This allows for the calculation of solubility in terms of g/L or other units.

pKa Determination

The acidity of the sulfonic acid group in 1,6-Cleve's acid can be determined using potentiometric titration or UV-Vis spectrophotometry.

  • Potentiometric Titration: A known concentration of 1,6-Cleve's acid is dissolved in water and titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the pH at the half-equivalence point of the titration curve.

  • UV-Vis Spectrophotometry: The UV-Vis absorption spectrum of 1,6-Cleve's acid is recorded in a series of buffer solutions with varying pH values. The change in absorbance at a specific wavelength, corresponding to the protonated or deprotonated form of the molecule, is plotted against pH. The pKa is the pH at which the inflection point of the resulting sigmoid curve occurs.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: A solid sample of 1,6-Cleve's acid is finely ground and mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. The IR spectrum is recorded using an FTIR spectrometer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 1,6-Cleve's acid is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a suitable reference standard). The ¹H and ¹³C NMR spectra are then acquired on an NMR spectrometer.

Synthesis and Reaction Pathways

1,6-Cleve's acid is a key intermediate in the synthesis of various azo dyes. Its production and subsequent use in dye manufacturing involve well-defined chemical transformations.

Synthesis of 1,6-Cleve's Acid

The industrial synthesis of 1,6-Cleve's acid typically starts from naphthalene (B1677914) and involves a three-step process: sulfonation, nitration, and reduction.

Synthesis_of_1_6_Cleves_Acid Naphthalene Naphthalene Naphthalene_2_sulfonic_acid Naphthalene-2-sulfonic acid Naphthalene->Naphthalene_2_sulfonic_acid Sulfonation (H₂SO₄) Mixed_nitronaphthalene_sulfonic_acids Mixture of 5-nitro- and 8-nitronaphthalene-2-sulfonic acids Naphthalene_2_sulfonic_acid->Mixed_nitronaphthalene_sulfonic_acids Nitration (HNO₃/H₂SO₄) Mixed_Cleves_acids Mixed Cleve's Acids (1,6- and 1,7-isomers) Mixed_nitronaphthalene_sulfonic_acids->Mixed_Cleves_acids Reduction (e.g., Fe/H⁺) Cleves_acid_1_6 1,6-Cleve's Acid Mixed_Cleves_acids->Cleves_acid_1_6 Separation

Synthesis of 1,6-Cleve's Acid from Naphthalene.
Azo Dye Synthesis using 1,6-Cleve's Acid

1,6-Cleve's acid serves as a coupling component in the synthesis of azo dyes. The process involves two main steps: diazotization of an aromatic amine and subsequent azo coupling with 1,6-Cleve's acid.

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling Aromatic_Amine Aromatic Amine (Ar-NH₂) Diazonium_Salt Diazonium Salt (Ar-N₂⁺) Aromatic_Amine->Diazonium_Salt NaNO₂ / HCl 0-5 °C Cleves_Acid 1,6-Cleve's Acid Diazonium_Salt->Cleves_Acid Azo_Dye Azo Dye Cleves_Acid->Azo_Dye

General workflow for azo dye synthesis using 1,6-Cleve's Acid.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 5-Ammonio-2-naphthalenesulfonate Zwitterion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the crystal structure of 5-ammonio-2-naphthalenesulfonate, a zwitterionic form of 5-amino-2-naphthalenesulfonic acid, also known as 1,6-Cleve's acid. The solid-state architecture reveals a molecule stabilized by a significant network of intermolecular hydrogen bonds, forming a three-dimensional polymeric framework. Understanding this crystal structure is crucial for applications in materials science, dye synthesis, and pharmaceutical development where intermolecular interactions play a critical role.

Molecular Structure and Zwitterionic Character

In the crystalline state, this compound exists as a zwitterion, correctly named 5-ammonio-2-naphthalenesulfonate.[1][2][3][4] This is characterized by the protonation of the amino group to form an aminium group (-NH3+) and the deprotonation of the sulfonic acid group to form a sulfonate group (-SO3-). This internal salt formation is a key feature of its solid-state chemistry.

The molecular structure consists of a naphthalene (B1677914) core substituted with the ammonio and sulfonate groups at the 5- and 2-positions, respectively.

Intermolecular Hydrogen Bonding Network mol1 5-Ammonio-2-naphthalenesulfonate ...-N⁺H₃ mol2 5-Ammonio-2-naphthalenesulfonate O₃S⁻-... mol1:n->mol2:s H-bond mol3 5-Ammonio-2-naphthalenesulfonate ...-N⁺H₃ mol2:s->mol3:n H-bond mol4 5-Ammonio-2-naphthalenesulfonate O₃S⁻-... mol3:n->mol4:s H-bond Crystallization Workflow start Start dissolve Dissolve Reactants in 50% EtOH/H₂O start->dissolve reflux Reflux for 10 min dissolve->reflux filter Hot Filtration reflux->filter evaporate Room Temperature Evaporation filter->evaporate crystals Crystal Formation evaporate->crystals isolate Isolate Crystals crystals->isolate end End isolate->end

References

A Technical Guide to the Spectroscopic Analysis of 5-Amino-2-naphthalenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals Compound: 5-Amino-2-naphthalenesulfonic acid (also known as 1,6-Cleve's acid) CAS Number: 119-79-9[1][2] Molecular Formula: C₁₀H₉NO₃S[1][2] Molecular Weight: 223.25 g/mol [2]

This guide provides a detailed overview of the key spectroscopic data (NMR, IR, UV-Vis) for this compound. It includes expected data ranges based on the molecule's structure, generalized experimental protocols for data acquisition, and a workflow for spectroscopic analysis. The crystal structure of this compound exists as a zwitterion, with a protonated aminium group and a deprotonated sulfonate group, which influences its spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not universally available in public databases, the expected chemical shifts can be predicted based on the functional groups and the aromatic ring system.

Data Presentation: Predicted NMR Chemical Shifts

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the six protons on the naphthalene (B1677914) ring. The chemical shifts are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing sulfonic acid group (-SO₃H), as well as the aromatic ring currents. The protons are expected to appear in the aromatic region (typically 7.0-9.0 ppm).

Proton Position Expected Chemical Shift (δ) in ppm Notes
Aromatic C-H7.0 - 8.5The specific shifts and coupling patterns depend on the substitution pattern. Protons adjacent to the electron-withdrawing sulfonate group will be shifted downfield, while those near the electron-donating amino group will be shifted upfield relative to unsubstituted naphthalene.
Amino (-NH₂)3.0 - 5.0 (broad)Often appears as a broad singlet; its position is highly dependent on the solvent, concentration, and temperature. In its zwitterionic form (-NH₃⁺), this shift can be further downfield.
Sulfonic Acid (-SO₃H)10.0 - 13.0 (very broad)This proton is acidic and may exchange with solvent, often resulting in a very broad signal or no observable signal at all.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will display ten signals for the ten carbon atoms of the naphthalene ring. The chemical shifts are spread over a wider range than in ¹H NMR.

Carbon Position Expected Chemical Shift (δ) in ppm Notes
Aromatic C-H110 - 140Standard range for aromatic carbons bearing a hydrogen atom.
Aromatic C (quaternary)120 - 150Includes carbons at the ring fusion and those directly attached to the amino and sulfonate groups. The carbon attached to the sulfonate group (C-2) and the amino group (C-5) will be significantly affected.
Experimental Protocols: NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Due to the polar nature of the sulfonic acid and amino groups, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) with a pH adjustment are appropriate choices.

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

  • The NMR tube is placed in the spectrometer.

  • The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.

  • A standard ¹H NMR spectrum is acquired using a pulse program like 'zg30' or 'zgpr' for water suppression if using D₂O.

  • For ¹³C NMR, a proton-decoupled experiment is run to obtain singlets for each unique carbon, typically requiring a larger number of scans for adequate signal-to-noise ratio.

  • Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to assign specific proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Presentation: Characteristic IR Absorption Bands

The IR spectrum of this compound will show characteristic absorption bands corresponding to its primary functional groups.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Amino Group (N-H)Stretching (primary amine)3300 - 3500 (two bands)
Aromatic Ring (C-H)Stretching3000 - 3100
Aromatic Ring (C=C)Stretching1450 - 1600 (multiple bands)
Sulfonic Acid (S=O)Asymmetric & Symmetric Stretching1150 - 1250 and 1030 - 1080
Sulfonic Acid (O-H)Stretching (broad)2500 - 3300 (very broad, often overlaps with N-H and C-H stretches)
C-N BondStretching1250 - 1350
C-S BondStretching650 - 750
Experimental Protocols: IR Spectroscopy

Sample Preparation (Solid Sample): The most common method for solid samples is the Potassium Bromide (KBr) pellet technique.

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic-grade KBr powder in an agate mortar.

  • The fine powder mixture is transferred to a pellet-pressing die.

  • A hydraulic press is used to apply high pressure (approx. 8-10 tons) to the die, forming a thin, transparent pellet.

  • Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid powder is placed directly onto the ATR crystal.

Data Acquisition:

  • A background spectrum of the empty sample compartment (or clean KBr pellet/ATR crystal) is recorded.

  • The sample pellet is placed in a sample holder in the IR spectrometer.

  • The IR spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. The instrument software automatically subtracts the background spectrum from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The naphthalene ring system is an excellent chromophore.

Data Presentation: Expected UV-Vis Absorption Maxima

Naphthalene and its derivatives typically exhibit two main absorption bands in the UV region, corresponding to π→π* transitions. These are often referred to as the ¹Lₐ and ¹Lₑ bands. The positions of these bands are sensitive to substitution on the aromatic rings.

Transition Typical λₘₐₓ Range (nm) Notes
¹Lₐ Band240 - 290A high-intensity absorption band.
¹Lₑ Band300 - 350A lower-intensity, structured absorption band. The presence of the amino group (an auxochrome) is likely to cause a bathochromic (red) shift of this band.
Experimental Protocols: UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., water, ethanol, or a buffer solution). The solvent must be transparent in the UV-Vis region of interest.

  • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1.0).

Data Acquisition:

  • A pair of matched quartz cuvettes are used. One is filled with the pure solvent to serve as the reference (blank).

  • The reference cuvette is placed in the spectrophotometer, and a baseline correction is performed.

  • The reference cuvette is replaced with the sample cuvette.

  • The absorption spectrum is recorded over a specified wavelength range (e.g., 200-600 nm). The wavelengths of maximum absorbance (λₘₐₓ) are identified from the resulting spectrum.

Mandatory Visualization: Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

G General Workflow for Spectroscopic Analysis cluster_prep Phase 1: Preparation cluster_analysis Phase 3: Data Analysis & Reporting Sample Compound Procurement (this compound) Purity Purity & Identity Check (e.g., LC-MS, m.p.) Sample->Purity Prep Sample Preparation - Dissolution (NMR, UV-Vis) - KBr Pellet (IR) Purity->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR UV UV-Vis Spectroscopy Prep->UV Process Spectral Processing - Baseline Correction - Peak Picking NMR->Process IR->Process UV->Process Interpret Data Interpretation - Functional Group ID - Structural Assignment Process->Interpret Report Final Report Generation Interpret->Report

References

Technical Guide: Solubility Profile of 5-Amino-2-naphthalenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Amino-2-naphthalenesulfonic acid in various solvents. Due to its zwitterionic nature, this compound exhibits limited solubility in many common organic solvents[1]. The information compiled herein is intended to support research, development, and formulation activities involving this compound.

Core Solubility Data

The solubility of this compound is influenced by its molecular structure, which contains both a basic amino group and an acidic sulfonic acid group. This results in poor solubility in non-polar organic solvents and slight solubility in water. Its solubility significantly increases in alkaline solutions where it can form a salt.

SolventTemperatureSolubilitySource
Water16 °C1 g/L[2]
WaterNot SpecifiedVery slightly soluble
EthanolNot SpecifiedInsoluble[2]
EtherNot SpecifiedInsoluble[2]
1N Ammonium Hydroxide (NH4OH)Not Specified100 mg/mL
ChloroformNot SpecifiedAssumed Insoluble
DichloromethaneNot SpecifiedAssumed Insoluble
Ethyl AcetateNot SpecifiedAssumed Insoluble
Dimethyl Sulfoxide (DMSO)Not SpecifiedPotentially Soluble
AcetoneNot SpecifiedAssumed Insoluble*

*While specific data for these solvents were not found, based on the compound's properties, it is expected to be poorly soluble in non-polar and moderately polar aprotic organic solvents. Its solubility in polar aprotic solvents like DMSO may be higher.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound such as this compound. This method is based on the principle of achieving equilibrium between the solid solute and the solvent, followed by quantification of the dissolved solute.

1. Materials and Apparatus:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials or test tubes with secure caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE)

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to use a filter-tipped pipette or to centrifuge the samples and then take the supernatant.

    • Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the experimental samples.

3. Data Analysis:

  • Calculate the solubility as the concentration of this compound in the saturated solution, typically expressed in g/L or mg/mL.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature add_excess->equilibrate settle Settle/Centrifuge equilibrate->settle filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute quantify Quantify (HPLC/UV-Vis) dilute->quantify calculate Calculate Solubility quantify->calculate end_node End calculate->end_node

Caption: General workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended to perform experimental solubility determinations under the precise conditions of interest.

References

An In-Depth Technical Guide to 5-Amino-2-naphthalenesulfonic Acid (CAS 119-79-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Information

5-Amino-2-naphthalenesulfonic acid, also known as 1,6-Cleve's acid, is an organic compound with the CAS number 119-79-9. It is characterized by a naphthalene (B1677914) backbone substituted with both an amino group and a sulfonic acid group. This structure imparts zwitterionic properties to the molecule, with the amino group providing basic characteristics and the sulfonic acid group providing acidic characteristics.[1] The presence of the sulfonic acid group enhances its water solubility.[1] It typically appears as a purple or gray-red solid.[2][3]

Chemical Identifiers
IdentifierValue
CAS Number 119-79-9[1]
Molecular Formula C₁₀H₉NO₃S[3]
Molecular Weight 223.25 g/mol [1]
IUPAC Name 5-aminonaphthalene-2-sulfonic acid
Synonyms 1,6-Cleve's acid, 1-Aminonaphthalene-6-sulfonic acid, 1-Naphthylamine-6-sulfonic acid[1]
InChI InChI=1S/C10H9NO3S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H,11H2,(H,12,13,14)
InChIKey UWPJYQYRSWYIGZ-UHFFFAOYSA-N
SMILES Nc1cccc2cc(S(=O)(=O)O)ccc12
Physical and Chemical Properties
PropertyValue
Melting Point >300°C
Water Solubility 1 g/L at 16°C
pKa 3.80 at 25°C[4]
Appearance Purple or gray-red solid[2][3]

Safety and Handling

This compound is classified as an irritant, affecting the eyes, respiratory system, and skin.[4]

Hazard and Precautionary Statements
GHS ClassificationHazard StatementPrecautionary Statement
Skin Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Eye Irritation (Category 2A)H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Specific target organ toxicity – single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501
Handling and Storage
  • Handling: Wear personal protective equipment, including gloves, eye protection, and a dust mask.[5] Ensure adequate ventilation to avoid dust formation and inhalation. Avoid contact with skin, eyes, and clothing.[5]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store in a refrigerator.[4]

First Aid Measures
ExposureFirst Aid Measures
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops and persists.
Inhalation Move to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.
Toxicological Data
TestResultSpecies
Oral LD50 14200 mg/kgRat

Experimental Protocols

Synthesis of 1,6-Cleve's Acid

A common method for the synthesis of 1,6-Cleve's acid involves the nitration of naphthalene-2-sulfonic acid followed by reduction.[5]

Materials:

  • Naphthalene-2-sulfonic acid

  • Nitric acid (67.5%)

  • Sulfuric acid

  • Calcium carbonate

  • Iron powder

  • Magnesia

Procedure:

  • A β-sulfonation mass is diluted with sulfuric acid.

  • 67.5% nitric acid is added slowly at 34°C to produce a mixture of 5- and 8-nitronaphthalene-2-sulfonic acids.[5]

  • The reaction mixture is quenched and neutralized with calcium carbonate.

  • The filtered liquor is reduced by boiling with iron powder, while maintaining slight acidity with sulfuric acid.[5]

  • After basification with magnesia, the iron residues are filtered off.[5]

  • The filtrate is evaporated until the magnesium salt of the product crystallizes upon cooling.

  • Filtration followed by washing with magnesium sulfate (B86663) gives a 34% yield of the magnesium salt of 1,6-Cleve's acid.[5]

  • Purification by dissolution in hot water, acidification, and filtration of the free acid while hot reduces the yield to 25% based on naphthalene.[5]

Experimental Workflow for the Synthesis of 1,6-Cleve's Acid

G cluster_synthesis Synthesis of 1,6-Cleve's Acid N2S Naphthalene-2-sulfonic acid Nitration Nitration with Nitric Acid N2S->Nitration Neutralization Neutralization with Calcium Carbonate Nitration->Neutralization Reduction Reduction with Iron Powder Neutralization->Reduction Basification Basification with Magnesia Reduction->Basification Crystallization Crystallization Basification->Crystallization Purification Purification Crystallization->Purification Product 1,6-Cleve's Acid Purification->Product

Caption: Workflow for the synthesis of 1,6-Cleve's acid.

Detection of Nitrate (B79036) Reduction in Bacteria (Griess Test Adaptation)

This compound can be used as a component in a modified Griess test to detect the presence of nitrite (B80452), a product of nitrate reduction by bacteria.[6] This protocol is adapted from the general principles of the Griess test.

Materials:

  • Bacterial culture grown in nitrate broth

  • Reagent A: 0.8% this compound in 5N acetic acid

  • Reagent B: 0.5% N-(1-naphthyl)ethylenediamine in 5N acetic acid

  • Zinc dust (for control)

Procedure:

  • After incubation of the bacterial culture in nitrate broth, add 5 drops of Reagent A and 5 drops of Reagent B to the culture tube.

  • Observe for a color change. A red or pink color indicates the presence of nitrite and a positive test for nitrate reduction.

  • If no color change occurs, it may indicate that the nitrate was not reduced, or it was reduced beyond nitrite to other nitrogen compounds.

  • To differentiate between these possibilities, add a small amount of zinc dust to the tube. Zinc will reduce any remaining nitrate to nitrite.

  • If a red color develops after the addition of zinc, it confirms that nitrate was not reduced by the bacteria (a true negative result).

  • If no color change occurs after the addition of zinc, it indicates that the nitrate was reduced by the bacteria to nitrogen gas or other nitrogenous compounds (a positive result for nitrate reduction beyond nitrite).

Logical Flow for Nitrate Reduction Test

G cluster_nitrate_test Nitrate Reduction Test Logic Start Add Griess Reagents to Culture ColorChange Red Color Develops? Start->ColorChange Positive1 Positive for Nitrite (Nitrate Reduced) ColorChange->Positive1 Yes AddZinc Add Zinc Dust ColorChange->AddZinc No ColorChange2 Red Color Develops? AddZinc->ColorChange2 Negative Negative for Nitrate Reduction ColorChange2->Negative Yes Positive2 Positive for Nitrate Reduction (Beyond Nitrite) ColorChange2->Positive2 No

Caption: Decision workflow for interpreting the nitrate reduction test.

Biological Activity and Signaling Pathways

While this compound is primarily used as a chemical intermediate and a reagent, its application in nitrate reductase assays connects it to the important biological pathway of nitric oxide (NO) signaling in plants. Nitrate reductase is a key enzyme in this pathway.

Role of Nitrate Reductase in Nitric Oxide Signaling

In plants, nitrate reductase catalyzes the reduction of nitrate to nitrite, which is a crucial step in nitrogen assimilation. Additionally, nitrate reductase can further reduce nitrite to produce nitric oxide (NO), a versatile signaling molecule involved in various physiological processes, including:

  • Stomatal closure

  • Root development

  • Defense responses against pathogens

  • Flowering

The production of NO by nitrate reductase is a key component of the plant's response to various environmental and developmental cues.

Nitrate Reductase-Mediated Nitric Oxide Signaling Pathway

G cluster_no_signaling Nitrate Reductase in NO Signaling Nitrate Nitrate (NO₃⁻) NR Nitrate Reductase Nitrate->NR Nitrite Nitrite (NO₂⁻) NR->Nitrite NO Nitric Oxide (NO) NR->NO Nitrite->NR Signaling Downstream Signaling Cascades NO->Signaling Responses Physiological Responses (e.g., Stomatal Closure, Defense) Signaling->Responses

Caption: Simplified pathway of NO production by nitrate reductase.

References

An In-depth Technical Guide on the Zwitterionic Character of Aminonaphthalenesulfonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminonaphthalenesulfonic acids are a critical class of compounds, pivotal in the synthesis of azo dyes and possessing significant potential in pharmaceutical applications. Their utility is profoundly influenced by their physicochemical properties, most notably their zwitterionic nature. This guide provides a comprehensive technical overview of the zwitterionic character of various aminonaphthalenesulfonic acid isomers. It delves into the structural basis for zwitterion formation, presents available quantitative data on their acid-base properties, and outlines detailed experimental protocols for the determination of these characteristics. Furthermore, this document explores the influence of isomeric substitution patterns on the zwitterionic equilibrium and its implications for the compound's behavior in different chemical and biological environments.

Introduction

Aminonaphthalenesulfonic acids are bifunctional organic molecules containing both a primary amino group (-NH₂) and a sulfonic acid group (-SO₃H) attached to a naphthalene (B1677914) core. The inherent acidity of the sulfonic acid group and the basicity of the amino group create the potential for intramolecular proton transfer, leading to the formation of a zwitterion, or inner salt. In this state, the sulfonic acid group is deprotonated to a sulfonate anion (-SO₃⁻), and the amino group is protonated to an ammonium (B1175870) cation (-NH₃⁺), resulting in a molecule with a net neutral charge but with localized positive and negative charges.

The extent of zwitterion formation is crucial as it governs key properties such as solubility, crystal structure, and interactions with biological targets. Understanding and quantifying the zwitterionic character is therefore paramount for the rational design of drugs and the optimization of chemical processes involving these compounds.

The Zwitterionic Equilibrium

The zwitterionic character of an aminonaphthalenesulfonic acid in solution is dictated by the equilibrium between the neutral form and the zwitterionic form. This equilibrium is influenced by the intrinsic acid and base strengths of the functional groups, which are, in turn, affected by their positions on the naphthalene ring.

The equilibrium can be represented as follows:

zwitterion_equilibrium Neutral Neutral Form (H₂N-C₁₀H₆-SO₃H) Zwitterion Zwitterionic Form (⁺H₃N-C₁₀H₆-SO₃⁻) Neutral->Zwitterion Intramolecular Proton Transfer

Caption: Zwitterionic equilibrium of aminonaphthalenesulfonic acids.

The position of this equilibrium is quantified by the acid dissociation constants (pKa) of the sulfonic acid and the ammonium group. The sulfonic acid group is highly acidic, with a pKa value typically below 1, ensuring it is deprotonated over a wide pH range. The pKa of the ammonium group is influenced by the electron-donating or -withdrawing nature of the naphthalene ring system and the position of the sulfonate group.

Quantitative Physicochemical Data

The zwitterionic nature of aminonaphthalenesulfonic acids is best understood through their acid dissociation constants (pKa values) and isoelectric points (pI). The pI is the pH at which the molecule carries no net electrical charge and is predominantly in its zwitterionic form. It can be calculated from the pKa values of the acidic and basic groups.

IsomerCommon NamepKa (-SO₃H) (estimated)pKa (-NH₃⁺)Isoelectric Point (pI) (calculated)
4-Amino-1-naphthalenesulfonic acidNaphthionic acid< 1~3.5 - 4.0~2.25 - 2.5
2-Amino-1-naphthalenesulfonic acidTobias acid< 1~3.0 - 3.5~2.0 - 2.25
5-Amino-2-naphthalenesulfonic acid1,6-Cleve's acid< 1--
8-Amino-2-naphthalenesulfonic acid1,7-Cleve's acid< 1--

Note: The pKa values for the sulfonic acid group are generally very low and often estimated to be less than 1. The pKa values for the amino group can vary, and the provided ranges are based on typical values for aromatic amines with sulfonic acid substituents. The isoelectric point is calculated as (pKa₁ + pKa₂)/2. More precise experimental data is required for a definitive characterization of each isomer.

Crystal structure analyses have provided direct evidence for the zwitterionic form in the solid state for several isomers, including this compound (1,6-Cleve's acid) and 8-amino-2-naphthalenesulfonic acid (1,7-Cleve's acid).[1] In these structures, the proton is located on the nitrogen atom of the amino group, and the sulfonic acid group is deprotonated.

Experimental Protocols for Characterization

The determination of the zwitterionic character of aminonaphthalenesulfonic acids relies on a combination of techniques to measure their acid-base properties and to probe their molecular structure.

Determination of pKa Values by Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the pKa values of ionizable compounds.[2][3][4]

Principle: A solution of the aminonaphthalenesulfonic acid is titrated with a standard solution of a strong base (e.g., NaOH), and the pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Detailed Methodology:

  • Preparation of the Sample Solution:

    • Accurately weigh a precise amount of the aminonaphthalenesulfonic acid isomer.

    • Dissolve the sample in a known volume of deionized water. The concentration should be in the range of 1-10 mM. For sparingly soluble isomers, a co-solvent such as methanol (B129727) or ethanol (B145695) may be used, but the pKa values will be apparent and may require extrapolation to aqueous conditions.

    • To determine both pKa values, the solution is typically acidified to a low pH (e.g., pH 2) with a strong acid (e.g., HCl) before starting the titration.

  • Titration Procedure:

    • Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

    • Place the sample solution in a thermostatted vessel and stir continuously.

    • Add small, precise increments of a standardized strong base solution (e.g., 0.1 M NaOH) using a calibrated burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH has risen significantly beyond the expected second equivalence point (e.g., to pH 12).

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to obtain the titration curve.

    • Determine the equivalence points from the inflection points of the curve. This can be done by examining the first or second derivative of the titration curve.

    • The pKa values are determined as the pH at the half-equivalence points. For a diprotic acid, pKa₁ is the pH at half the volume of the first equivalence point, and pKa₂ is the pH at the midpoint between the first and second equivalence points.

titration_workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Weigh Sample prep2 Dissolve in Water prep1->prep2 prep3 Acidify to low pH prep2->prep3 titrate1 Calibrate pH Meter prep3->titrate1 titrate2 Add NaOH incrementally titrate1->titrate2 titrate3 Record pH titrate2->titrate3 titrate3->titrate2 analysis1 Plot pH vs. Volume titrate3->analysis1 analysis2 Determine Equivalence Points analysis1->analysis2 analysis3 Calculate pKa values analysis2->analysis3

Caption: Experimental workflow for pKa determination by potentiometric titration.

Spectroscopic Methods for Zwitterion Characterization

Spectroscopic techniques can provide further evidence for the zwitterionic structure by probing the electronic and vibrational states of the molecule.

  • UV-Visible Spectroscopy: The UV-Vis absorption spectrum of an aminonaphthalenesulfonic acid can be sensitive to the protonation state of the amino group. By measuring the absorbance at a specific wavelength as a function of pH, a titration curve can be generated, from which the pKa of the amino group can be determined.

  • Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of the -SO₃H and -NH₂ groups are different from those of the -SO₃⁻ and -NH₃⁺ groups. The presence of bands corresponding to the sulfonate and ammonium groups in the IR or Raman spectrum provides strong evidence for the zwitterionic form.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of protons and carbons near the amino and sulfonic acid groups are sensitive to their protonation state. ¹H and ¹³C NMR spectra recorded at different pH values can be used to monitor the protonation/deprotonation of each group and determine the pKa values.

Computational Modeling

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to predict the pKa values and to determine the relative stability of the neutral and zwitterionic forms in the gas phase and in solution.[6] These computational studies can provide valuable insights into the factors that influence the zwitterionic character, such as the intramolecular hydrogen bonding and the effect of solvent.

Influence of Isomeric Structure on Zwitterionic Character

The relative positions of the amino and sulfonic acid groups on the naphthalene ring have a significant impact on the pKa values and, consequently, on the zwitterionic character.

  • Proximity of Functional Groups: When the amino and sulfonic acid groups are in close proximity (e.g., in ortho or peri positions), intramolecular hydrogen bonding can occur in the zwitterionic form. This can stabilize the zwitterion and influence the pKa values. For example, in 1-amino-8-naphthalenesulfonic acid (peri acid), the close proximity of the two groups can lead to the formation of a stable six-membered ring through hydrogen bonding in the zwitterionic form.

  • Electronic Effects: The sulfonate group is strongly electron-withdrawing. Its position on the naphthalene ring influences the electron density at the amino group, thereby affecting its basicity (and the pKa of its conjugate acid). The magnitude of this electronic effect depends on the relative positions of the two groups and the pathway of electronic communication through the naphthalene ring system.

substituent_effects substituent_position Position of -NH₂ and -SO₃H groups intramolecular_h_bonding Intramolecular Hydrogen Bonding substituent_position->intramolecular_h_bonding electronic_effects Electronic Effects (Inductive & Resonance) substituent_position->electronic_effects pka_values pKa of -NH₃⁺ and -SO₃H intramolecular_h_bonding->pka_values electronic_effects->pka_values zwitterionic_character Zwitterionic Character pka_values->zwitterionic_character

Caption: Factors influencing the zwitterionic character of aminonaphthalenesulfonic acids.

Implications for Drug Development and Research

The zwitterionic nature of aminonaphthalenesulfonic acids has several important implications for their application in drug development and other scientific research:

  • Solubility: Zwitterions often exhibit higher water solubility than their corresponding neutral forms due to their ionic character. However, at the isoelectric point, their solubility can be at a minimum because the net charge is zero, reducing interactions with polar solvents.

  • Membrane Permeability: The charge state of a molecule is a key determinant of its ability to cross biological membranes. The neutral form is generally more lipophilic and can more easily diffuse across lipid bilayers. Understanding the pH-dependent equilibrium between the zwitterionic and neutral forms is therefore critical for predicting drug absorption and distribution.

  • Binding to Biological Targets: The presence of localized positive and negative charges in the zwitterionic form can lead to specific electrostatic interactions with biological macromolecules such as proteins and nucleic acids. This can be a key factor in the mechanism of action of drugs based on this scaffold.

Conclusion

The zwitterionic character is a fundamental property of aminonaphthalenesulfonic acids that profoundly influences their chemical and biological behavior. This in-depth technical guide has provided a comprehensive overview of the principles underlying zwitterion formation, the quantitative data available for different isomers, and detailed experimental and computational methods for their characterization. A thorough understanding of the factors governing the zwitterionic equilibrium, particularly the influence of the isomeric substitution pattern, is essential for researchers and scientists working with these versatile compounds in the fields of medicinal chemistry, materials science, and beyond. Further systematic studies to determine the pKa values and isoelectric points for a wider range of aminonaphthalenesulfonic acid isomers will be invaluable for advancing their applications.

References

The Discovery and Enduring Legacy of Cleve's Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cleve's acids, a cornerstone in the development of synthetic dyes, represent a fascinating chapter in the history of industrial organic chemistry. Named after their discoverer, the Swedish chemist Per Teodor Cleve, these aminonaphthalenesulfonic acids are not a single entity but rather a mixture of two key isomers: 1,6-Cleve's acid and 1,7-Cleve's acid. Their discovery in the late 19th century provided dye chemists with versatile intermediates, enabling the creation of a wide spectrum of azo dyes with varying shades and properties. This technical guide delves into the history, synthesis, chemical properties, and applications of Cleve's acids, offering a comprehensive resource for researchers, scientists, and professionals in the field of drug development and materials science.

Historical Context and Discovery

Per Teodor Cleve, a prominent Swedish chemist, biologist, mineralogist, and oceanographer, made significant contributions to the periodic table with his discovery of the elements holmium and thulium.[1] His foray into organic chemistry, particularly the study of naphthalene (B1677914) derivatives, led to the discovery of the aminonaphthalenesulfonic acids that now bear his name.[1][2] While the exact year of the discovery of the specific 1,6- and 1,7-isomers is not precisely documented in readily available literature, his extensive work on naphthalene chemistry occurred in the latter half of the 19th century. Cleve's research on these compounds was pivotal, as they provided a new class of coupling components for the burgeoning azo dye industry, which had been rapidly expanding since William Henry Perkin's synthesis of mauveine in 1856.

Chemical and Physical Properties

The two primary isomers of Cleve's acid, 1-aminonaphthalene-6-sulfonic acid and 1-aminonaphthalene-7-sulfonic acid, exhibit distinct physical and chemical properties that influence their separation and application in dye synthesis.

Property1,6-Cleve's Acid1,7-Cleve's Acid
Systematic Name 5-aminonaphthalene-2-sulfonic acid8-aminonaphthalene-2-sulfonic acid
CAS Number 119-79-9[3]119-28-8[4]
Molecular Formula C₁₀H₉NO₃S[3]C₁₀H₉NO₃S[4]
Molecular Weight 223.25 g/mol [3]223.25 g/mol [4]
Appearance Purple solid[5]Light gray to brown crystalline powder[6][7]
Melting Point >300 °C[5]≥300 °C[7]
Water Solubility 1 g/L (16 °C)[8]Insoluble[6]
Other Solubilities Insoluble in ethanol (B145695) and ether; soluble in ammonia[8]Insoluble in ethanol and ether; soluble in lye[6]
pKa 3.80 (25 °C)[5]3.66 (25 °C)[6]

Experimental Protocols

The synthesis of Cleve's acids has evolved from early laboratory methods to more refined industrial processes. Below are outlines of both a historical and a modern approach.

Historical Synthesis: Erdmann (1893)
  • Nitration: Naphthalene-2-sulfonic acid is treated with a nitrating agent (typically a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the naphthalene ring, resulting in a mixture of 5-nitro- and 8-nitronaphthalene-2-sulfonic acids.

  • Reduction: The mixture of nitro isomers is then reduced to the corresponding amino groups. A common reducing agent of that era was iron filings in the presence of an acid, such as acetic acid.

  • Isolation: The resulting aminonaphthalenesulfonic acids (Cleve's acids) would then be isolated from the reaction mixture, likely through a series of precipitation and filtration steps.

Modern Industrial Synthesis

Modern production methods are optimized for yield, purity, and efficiency. A common approach involves the following steps:

  • Sulfonation of Naphthalene: Naphthalene is first sulfonated to produce naphthalene-2-sulfonic acid.

  • Nitration: The naphthalene-2-sulfonic acid is then nitrated to yield a mixture of 5-nitronaphthalene-2-sulfonic acid and 8-nitronaphthalene-2-sulfonic acid.[5]

  • Reduction: This mixture of nitro compounds is subsequently reduced to form the corresponding amino derivatives, which constitute "mixed Cleve's acids."[5] This reduction is often carried out using iron powder in a slightly acidic medium.[5]

  • Separation of Isomers: The separation of the 1,6- and 1,7-isomers is a critical step and can be achieved by leveraging their different solubilities. A patented process describes a method where the mixture is treated with magnesia, and the resulting magnesium salts are separated by fractional crystallization.[5] The filtrate is evaporated to crystallize the magnesium salt of the 1,6-isomer.[5]

Signaling Pathways and Logical Relationships

The primary "pathway" involving Cleve's acids is their synthesis route and their subsequent use as precursors in the synthesis of azo dyes. These relationships can be visualized as logical workflows.

Synthesis of Cleve's Acids

The following diagram illustrates the general synthetic pathway to obtain the mixture of Cleve's acid isomers.

Synthesis_of_Cleves_Acids Naphthalene Naphthalene Naph_2_sulfonic Naphthalene-2-sulfonic acid Naphthalene->Naph_2_sulfonic Sulfonation Mixed_Nitro Mixture of: 5-nitro- and 8-nitro- naphthalene-2-sulfonic acids Naph_2_sulfonic->Mixed_Nitro Nitration Mixed_Cleves Mixed Cleve's Acids (1,6- and 1,7-isomers) Mixed_Nitro->Mixed_Cleves Reduction Cleves_1_6 1,6-Cleve's Acid Mixed_Cleves->Cleves_1_6 Separation Cleves_1_7 1,7-Cleve's Acid Mixed_Cleves->Cleves_1_7 Separation Azo_Dye_Synthesis Aromatic_Amine Aromatic Amine Diazonium_Salt Diazonium Salt Aromatic_Amine->Diazonium_Salt Diazotization (NaNO2, HCl) Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Cleves_Isomer Cleve's Acid Isomer (1,6- or 1,7-) Cleves_Isomer->Azo_Dye Azo Coupling Dye_from_1_7_Cleves_Acid cluster_reactants Reactants Diazotized_Amine Diazotized Aromatic Amine Azo_Dye Azo Dye (e.g., Direct Blue B2R precursor) Diazotized_Amine->Azo_Dye Cleves_1_7 1,7-Cleve's Acid Cleves_1_7->Azo_Dye Coupling

References

Methodological & Application

Application Note and Protocol: Diazotization of 5-Amino-2-naphthalenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The diazotization of primary aromatic amines is a cornerstone reaction in synthetic organic chemistry, pivotal for the synthesis of a vast array of compounds. This process converts a primary aromatic amine into a diazonium salt, a versatile intermediate.[1][2][3] These salts are highly valuable in the production of azo dyes, which constitute over 60% of all synthetic dyes used globally, and in the synthesis of various organic molecules through reactions like Sandmeyer and Schiemann reactions.[2][4]

This document provides a detailed protocol for the diazotization of 5-Amino-2-naphthalenesulfonic acid. The resulting diazonium salt is a key component for creating specific azo dyes and other functionalized naphthalene (B1677914) derivatives. The procedure emphasizes strict temperature control, as aromatic diazonium salts are typically unstable at elevated temperatures and are often used immediately in subsequent coupling reactions.[1][5]

Chemical Principles: The diazotization reaction involves treating a primary aromatic amine with nitrous acid (HNO₂) in a cold, acidic medium.[2] Nitrous acid is highly unstable and is therefore generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[1][3] The reaction proceeds as follows:

  • Formation of Nitrous Acid: NaNO₂ + HCl → HONO + NaCl

  • Formation of the Nitrosonium Ion: HONO + H⁺ ⇌ H₂O–NO⁺ → H₂O + NO⁺ (electrophile)

  • Electrophilic Attack: The primary amine attacks the nitrosonium ion, leading to a series of proton transfer and dehydration steps to form the final diazonium salt (Ar-N₂⁺Cl⁻).

Maintaining a low temperature (typically 0-5 °C) is critical throughout the process to prevent the decomposition of the diazonium salt, which would otherwise liberate nitrogen gas and lead to undesired side products.[1][5]

Experimental Protocol

This protocol details the direct method for diazotizing this compound.

Materials and Reagents:

  • This compound (C₁₀H₉NO₃S)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Deionized Water

  • Ice

  • Starch-iodide paper

  • Magnetic stirrer and stir bar

  • Beakers (appropriate sizes, e.g., 250 mL, 500 mL)

  • Graduated cylinders

  • Thermometer

  • Ice-water bath

Procedure:

  • Preparation of the Amine Suspension: In a 500 mL beaker, create a paste of this compound with a small amount of deionized water. Add more water and concentrated hydrochloric acid as specified in the table below. Stir the mixture to create a fine, uniform suspension.

  • Cooling: Place the beaker containing the amine suspension in a large ice-water bath. Begin vigorous stirring with a magnetic stirrer and cool the contents to a temperature between 0 °C and 5 °C. It is crucial to maintain this temperature range throughout the reaction.

  • Preparation of Nitrite Solution: In a separate 250 mL beaker, dissolve the required amount of sodium nitrite in deionized water. Cool this solution in the ice-water bath as well.

  • Diazotization Reaction: Add the cold sodium nitrite solution dropwise to the cold, stirring amine suspension over a period of 15-20 minutes. Ensure the temperature of the reaction mixture does not rise above 5 °C.

  • Monitoring for Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. To check for completion, test for a slight excess of nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper; an immediate blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization.

  • Use of Diazonium Salt: The resulting solution contains the diazonium salt of this compound. Due to its inherent instability, this solution should be used immediately for the subsequent azo coupling reaction without isolation.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Sodium nitrite is toxic and an oxidizer. Avoid contact with skin and eyes.

  • Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.

  • Diazonium salts, especially when isolated and dried, can be explosive. Never attempt to isolate the solid diazonium salt unless following a specific, validated procedure for creating stabilized salts.

Data Presentation

The following table provides quantitative data for the diazotization of 0.1 moles of this compound.

Reagent Molecular Weight ( g/mol ) Moles (mol) Quantity Role
This compound223.250.1022.3 gPrimary Aromatic Amine
Concentrated HCl (37%)36.46~0.3025 mLAcid Catalyst / Solvent
Sodium Nitrite (NaNO₂)69.000.1057.25 gDiazotizing Agent
Deionized Water (for amine)18.02-150 mLSolvent
Deionized Water (for nitrite)18.02-40 mLSolvent
Reaction Conditions
Temperature--0 - 5 °CCritical for stability
Reaction Time--~ 1 hourFor addition and completion

Mandatory Visualization

The following diagram illustrates the experimental workflow for the diazotization process.

Diazotization_Workflow cluster_prep Reagent Preparation cluster_reaction Diazotization Reaction cluster_output Product amine_prep Suspend 5-Amino-2-naphthalenesulfonic acid in HCl and Water cooling Cool Amine Suspension to 0-5 °C in Ice Bath amine_prep->cooling nitrite_prep Dissolve NaNO2 in Water addition Slowly Add Cold NaNO2 Solution nitrite_prep->addition cooling->addition stir Stir for 30 min at 0-5 °C addition->stir test Test for Excess Nitrous Acid (Starch-Iodide Paper) stir->test product Diazonium Salt Solution (Ready for Immediate Use) test->product

Caption: Workflow for the diazotization of this compound.

References

Application Notes and Protocols for Azo Coupling Reaction with 1,6-Cleve's Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–) that link aromatic rings. This extended conjugated system is responsible for their vibrant colors.[1] Azo dyes constitute over 60% of all synthetic dyes used globally and have wide-ranging applications in the textile, printing, and food industries.[2] They also serve as pH indicators and are investigated as potential bioactive scaffolds in drug development. The synthesis of azo dyes is primarily achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile, such as 1,6-Cleve's acid (5-amino-2-naphthalenesulfonic acid).[1][2]

This document provides detailed protocols and application notes for the synthesis of an azo dye via the coupling of a diazotized aromatic amine with 1,6-Cleve's acid.

Principle of the Reaction

The synthesis of azo dyes is a sequential process involving two key chemical transformations:

  • Diazotization: A primary aromatic amine is converted into a diazonium salt. This is typically achieved by treating the amine, dissolved or suspended in a cold aqueous mineral acid (e.g., hydrochloric acid), with an aqueous solution of sodium nitrite (B80452) (NaNO₂).[1] The mineral acid reacts with sodium nitrite in situ to generate unstable nitrous acid (HONO), which then forms the electrophilic nitrosonium ion (NO⁺). The reaction is highly temperature-sensitive and must be carried out at low temperatures (0–5 °C) to prevent the decomposition of the unstable diazonium salt.[3]

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component, in this case, 1,6-Cleve's acid.[4] The electrophilic diazonium ion attacks the activated aromatic ring of the coupling agent in an electrophilic aromatic substitution reaction to form the stable azo dye.[2] The pH of the reaction medium is a critical parameter in the coupling step. For coupling with naphthol derivatives and aromatic amines, a mildly alkaline or acidic pH is generally required to enhance the nucleophilicity of the coupling agent.[5][6]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an azo dye using the coupling of diazotized sulfanilic acid with 1,6-Cleve's acid.

Materials and Reagents
  • Sulfanilic acid

  • Sodium carbonate

  • Sodium nitrite

  • Concentrated hydrochloric acid

  • 1,6-Cleve's acid

  • Sodium hydroxide (B78521)

  • Sodium chloride

  • Distilled water

  • Ice

Part A: Diazotization of Sulfanilic Acid
  • In a 100 mL beaker, dissolve 1.73 g of sulfanilic acid and 0.53 g of anhydrous sodium carbonate in 20 mL of water, warming gently if necessary to obtain a clear solution.

  • Cool the solution to room temperature and then chill it in an ice-water bath to below 5 °C.

  • In a separate beaker, dissolve 0.70 g of sodium nitrite in 5 mL of cold water.

  • Slowly add the sodium nitrite solution to the cold sulfanilic acid solution with continuous stirring, ensuring the temperature remains between 0–5 °C.

  • In a separate 250 mL beaker, place 2.5 mL of concentrated hydrochloric acid and 10 g of crushed ice.

  • Slowly and with vigorous stirring, add the cold solution from step 4 to the acid-ice mixture. A fine white precipitate of the diazonium salt should form.

  • Keep the resulting diazonium salt suspension in the ice bath until it is used in the coupling reaction.

Part B: Azo Coupling with 1,6-Cleve's Acid
  • In a 250 mL beaker, dissolve 2.23 g of 1,6-Cleve's acid in 50 mL of a 5% aqueous sodium hydroxide solution.

  • Cool this solution to 0–5 °C in an ice-water bath.

  • Slowly, and with continuous vigorous stirring, add the cold diazonium salt suspension (from Part A) to the cold solution of 1,6-Cleve's acid.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction. The pH of the solution should be maintained in the mildly alkaline range (pH 8-9) by adding small portions of 10% sodium hydroxide solution as needed.

Part C: Isolation and Purification of the Azo Dye
  • After the reaction is complete, add 10 g of sodium chloride to the reaction mixture and stir for 15 minutes. This "salting out" process reduces the solubility of the dye in the aqueous solution, promoting its precipitation.[1]

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the crude product with a small amount of cold saturated sodium chloride solution to remove any unreacted salts.

  • The crude dye can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

  • Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The efficiency and reproducibility of azo dye synthesis are highly dependent on the reaction parameters. The following tables summarize the key parameters for the synthesis of an azo dye using 1,6-Cleve's acid.

ParameterValue/RangeNotes
Diazotization
Temperature0–5 °CCritical to prevent decomposition of the diazonium salt.[6]
Reactant Ratio (Amine:NaNO₂)~1:1 to 1:1.1A slight excess of NaNO₂ ensures complete diazotization.[6]
Reaction Time15–30 minutes
Azo Coupling
Temperature0–10 °C
pH8–9Optimal for coupling with aminonaphthols.
Reactant Ratio (Diazo:Coupler)~1:1
Reaction Time30–60 minutesReaction completion can be monitored by TLC.

Table 1: Optimized Reaction Conditions for Azo Coupling with 1,6-Cleve's Acid.

ReagentMolar Mass ( g/mol )Amount (g)MolesMolar Ratio
Sulfanilic acid173.191.730.011
Sodium nitrite69.000.70~0.01~1
1,6-Cleve's acid223.252.230.011

Table 2: Stoichiometry of Reactants.

Visualization of Experimental Workflow

The synthesis of an azo dye using 1,6-Cleve's acid follows a structured workflow that emphasizes temperature and pH control. The unstable diazonium salt is prepared first and used immediately in the subsequent coupling step without isolation.

Azo_Coupling_Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_purification Part C: Isolation & Purification A1 Dissolve Sulfanilic Acid & Sodium Carbonate A2 Cool to 0-5 °C A1->A2 A4 Add NaNO₂ to Amine Solution (0-5 °C) A2->A4 A3 Prepare NaNO₂ Solution A3->A4 A6 Add Diazotizing Mixture to Acid-Ice A4->A6 A5 Prepare Acid-Ice Mixture A5->A6 A7 Diazonium Salt Suspension (Keep Cold) A6->A7 B3 Add Diazonium Salt to Coupling Agent (pH 8-9) A7->B3 Immediate Use B1 Dissolve 1,6-Cleve's Acid in NaOH solution B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Stir for 30-60 min B3->B4 C1 Salting Out (NaCl) B4->C1 C2 Vacuum Filtration C1->C2 C3 Wash with Brine C2->C3 C4 Recrystallization C3->C4 C5 Drying C4->C5

Caption: Experimental workflow for the synthesis of an azo dye.

Reaction_Scheme cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azo Coupling Sulfanilic Acid Sulfanilic Acid Diazonium Salt Diazonium Salt Sulfanilic Acid->Diazonium Salt NaNO₂, HCl 0-5 °C Diazonium Salt1,6-Cleve's Acid Diazonium Salt1,6-Cleve's Acid Azo Dye Azo Dye Diazonium Salt1,6-Cleve's Acid->Azo Dye NaOH (aq) 0-10 °C, pH 8-9

Caption: Two-step reaction scheme for azo dye synthesis.

References

Application Notes and Protocols for 5-Amino-2-naphthalenesulfonic Acid as a Fluorescent Probe for Proteins

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Use of 5-Amino-2-naphthalenesulfonic Acid:

This document will provide detailed application notes and protocols for using a naphthalenesulfonic acid-based fluorescent probe, with specific data and examples drawn from the extensive literature on ANS. These principles and methodologies are expected to be broadly applicable to other isomers like this compound, but would require experimental validation.

Application Notes

Principle of Operation

This compound and its analogs are extrinsic fluorescent probes whose spectral properties are highly sensitive to the polarity of their local environment. In aqueous solutions, these molecules exhibit weak fluorescence. However, upon binding to hydrophobic regions on the surface of or within a protein, a significant increase in fluorescence quantum yield and a blue shift in the emission maximum are observed.[1] This phenomenon, known as solvatochromism, forms the basis of its use as a probe for protein studies.

The binding of these probes to proteins is primarily driven by two types of interactions:

  • Hydrophobic Interactions: The nonpolar naphthalene (B1677914) ring structure preferentially binds to hydrophobic pockets on the protein, shielding the probe from the polar aqueous solvent. This restriction of the probe's rotational freedom and the lower polarity of the binding site reduce non-radiative decay pathways, leading to enhanced fluorescence.

  • Electrostatic Interactions: The negatively charged sulfonate group can form ion pairs with positively charged amino acid residues, such as lysine (B10760008) and arginine, on the protein surface.[2][3] This electrostatic attraction can contribute significantly to the binding affinity and can also influence the fluorescence properties of the probe.[2]

Applications in Research and Drug Development

The unique fluorescent properties of naphthalenesulfonic acid probes make them valuable tools for a variety of applications in basic research and drug development:

  • Characterization of Protein Folding and Conformation: These probes can be used to monitor changes in protein conformation, such as those occurring during protein folding, unfolding, or ligand binding. The exposure of hydrophobic regions in partially folded or molten globule states can be detected by an increase in probe fluorescence.

  • Determination of Ligand Binding Affinities: By monitoring the displacement of the fluorescent probe from its binding site by a non-fluorescent ligand, the binding affinity of the ligand can be determined through a competitive binding assay.[1]

  • High-Throughput Screening (HTS) for Drug Discovery: The fluorescence-based nature of the assay makes it amenable to high-throughput screening of large compound libraries to identify potential drug candidates that bind to a target protein.[1]

  • Probing Protein-Protein Interactions: Changes in the fluorescence of the probe can be used to study the association and dissociation of protein subunits or the formation of protein complexes.

  • Investigating Protein Aggregation: An increase in fluorescence can indicate the formation of protein aggregates, where hydrophobic surfaces become exposed and available for probe binding.[4]

Quantitative Data

The following tables summarize the spectral properties and representative binding data for the well-characterized analog, 8-anilino-1-naphthalenesulfonic acid (ANS). These values provide a general reference; specific values for this compound would need to be determined experimentally.

Table 1: Spectral Properties of 8-anilino-1-naphthalenesulfonic acid (ANS)

EnvironmentApproximate Excitation Max (nm)Approximate Emission Max (nm)Fluorescence Intensity
Aqueous Buffer (e.g., PBS pH 7.4)~350~520-540Low
Bound to Hydrophobic Protein Pocket~350~460-490High

Data extrapolated from literature on ANS analogs.[1]

Table 2: Representative Binding Data for ANS with Proteins

ProteinBinding Stoichiometry (Probe:Protein)Dissociation Constant (Kd)Primary Driving Force
Bovine Serum Albumin (BSA)Multiple sitesMicromolar rangeHydrophobic & Electrostatic
LysozymeMultiple sitesMicromolar rangePrimarily Electrostatic

Note: Binding characteristics are highly dependent on the specific protein, buffer conditions, and temperature.

Experimental Protocols

Protocol 1: Determination of Protein Binding using Fluorescence Titration

This protocol describes how to determine the binding affinity of this compound to a protein of interest by titrating the protein with the fluorescent probe.

Materials:

  • This compound stock solution (e.g., 1 mM in assay buffer)

  • Purified protein of interest at a known concentration (e.g., 1-10 µM in assay buffer)

  • Assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Fluorometer with temperature control

  • Quartz cuvettes

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength to approximately 350 nm.

    • Set the emission wavelength scan range from 400 nm to 600 nm.

    • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to obtain an adequate signal-to-noise ratio.

    • Equilibrate the sample holder to the desired temperature (e.g., 25°C).

  • Titration:

    • Place a known volume and concentration of the protein solution into the cuvette.

    • Record the baseline fluorescence spectrum of the protein solution.

    • Make successive additions of small aliquots of the this compound stock solution to the protein solution in the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Determine the fluorescence intensity at the emission maximum for each titration point.

    • Correct the fluorescence intensity for the dilution effect.

    • Plot the change in fluorescence intensity (ΔF) as a function of the total probe concentration.

    • The data can then be fit to a suitable binding model (e.g., one-site or two-site binding) to determine the dissociation constant (Kd) and the number of binding sites.

Protocol 2: Competitive Binding Assay

This protocol is used to determine the binding affinity of a non-fluorescent ligand (competitor) to a protein by measuring its ability to displace this compound from the protein's binding site.[1]

Materials:

  • This compound stock solution

  • Purified protein of interest

  • Non-fluorescent competitor ligand stock solution

  • Assay buffer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Complex Formation:

    • Prepare a solution containing the protein and this compound at concentrations that result in a significant and stable fluorescence signal (typically with the probe concentration close to its Kd and the protein concentration sufficient to bind a significant fraction of the probe).

    • Incubate the mixture to allow the complex to form.

  • Instrument Setup:

    • Set the excitation and emission wavelengths as determined in Protocol 1.

  • Competitive Titration:

    • Record the initial fluorescence of the protein-probe complex.

    • Add increasing concentrations of the competitor ligand to the protein-probe solution.

    • After each addition, mix and allow the system to equilibrate.

    • Record the fluorescence intensity after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the competitor ligand concentration.

    • The data can be fit to a competitive binding equation to determine the IC50 value (the concentration of competitor that displaces 50% of the bound probe).

    • The IC50 value can then be used to calculate the inhibition constant (Ki) for the competitor ligand.

Visualizations

G General Workflow for Protein Binding Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_probe Prepare Probe Stock Solution setup Instrument Setup (Excitation/Emission λ) prep_probe->setup prep_protein Prepare Protein Solution prep_protein->setup titration Titrate Protein with Probe (or Protein-Probe with Competitor) setup->titration measure Record Fluorescence Spectra titration->measure correct Correct for Dilution measure->correct plot Plot ΔF vs. [Probe] or F vs. [Competitor] correct->plot fit Fit Data to Binding Model plot->fit determine Determine Kd or Ki fit->determine

Caption: A generalized workflow for determining protein-ligand binding using a fluorescent probe.

G Proposed Binding Mechanism of Naphthalenesulfonic Acid Probes cluster_protein Protein Environment cluster_probe Fluorescent Probe hydrophobic_pocket Hydrophobic Pocket cationic_residue Cationic Residue (e.g., Lys, Arg) naphthalene_ring Naphthalene Ring (Hydrophobic) naphthalene_ring->hydrophobic_pocket Hydrophobic Interaction sulfonate_group Sulfonate Group (Anionic) sulfonate_group->cationic_residue Electrostatic Interaction (Ion Pair Formation)

References

Synthesis of a Direct Blue Azo Dye Utilizing 1-Aminonaphthalene-6-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a direct blue azo dye using 1-aminonaphthalene-6-sulfonic acid as a key precursor. It is important to clarify a common point of confusion regarding the nomenclature of "Direct Fast Blue BGL."

Clarification on "Direct Fast Blue BGL" (C.I. Direct Blue 86)

Commercially, "Direct Fast Blue BGL" is synonymous with C.I. Direct Blue 86 (CAS No. 1330-38-7).[1][2] The chemical structure of C.I. Direct Blue 86 is based on a copper phthalocyanine (B1677752) core, a complex macrocyclic compound.[1][3][4][5] Its synthesis involves the reaction of phthalic anhydride (B1165640) or its derivatives with a copper salt and a nitrogen source, such as urea, at high temperatures.[6][7] This process does not involve the diazotization of 1-aminonaphthalene-6-sulfonic acid.

Therefore, the synthesis of Direct Fast Blue BGL (C.I. Direct Blue 86) from 1-aminonaphthalene-6-sulfonic acid is not chemically feasible.

However, 1-aminonaphthalene-6-sulfonic acid (also known as 1,6-Cleve's acid) is a vital intermediate in the production of various azo dyes.[8] This document provides a representative protocol for the synthesis of a symmetrical bis-azo direct blue dye using 1-aminonaphthalene-6-sulfonic acid. This process involves a two-step reaction common in azo dye synthesis: diazotization followed by a coupling reaction.

Application Notes

Direct blue azo dyes are widely utilized in various scientific and industrial applications due to their strong tinctorial power and affinity for cellulosic materials.

Key Applications:

  • Biological Staining: Many direct dyes are employed as stains in histology and cytology to visualize specific cellular components. For instance, some blue dyes are used to stain collagen, amyloid deposits, and myelin sheaths in tissue samples for microscopic analysis.[6]

  • Textile and Paper Industry: These dyes are extensively used for dyeing cotton, viscose, silk, and paper due to their water solubility and direct affinity for these materials without the need for a mordant.[4]

  • Research Applications: In a research context, direct blue dyes serve as model compounds for studying dye-fiber interactions, adsorption kinetics, and the development of advanced wastewater treatment technologies.[6]

  • Diagnostics: The principle of dye-binding to specific biological molecules can be adapted for diagnostic purposes, such as in the development of assays for detecting specific proteins or other macromolecules.

Experimental Protocols

The following protocol details the synthesis of a representative direct blue bis-azo dye. This synthesis involves the tetrazotization of a diamine followed by coupling with two equivalents of 1-aminonaphthalene-6-sulfonic acid. For the purpose of this protocol, we will use benzidine (B372746) as the diamine. Caution: Benzidine is a known carcinogen and should be handled with extreme care using appropriate personal protective equipment in a well-ventilated fume hood.

Part 1: Tetrazotization of Benzidine
  • Preparation of Benzidine Dihydrochloride (B599025) Suspension:

    • In a 500 mL beaker, create a paste of 9.2 g (0.05 mol) of benzidine with 100 mL of water.

    • To this paste, add 25 mL of concentrated hydrochloric acid. The benzidine will dissolve and then precipitate as the dihydrochloride salt.

    • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • Diazotization:

    • In a separate beaker, dissolve 7.0 g (0.1 mol) of sodium nitrite (B80452) in 50 mL of cold water.

    • Slowly add the sodium nitrite solution to the cold benzidine dihydrochloride suspension over 30 minutes, ensuring the temperature remains below 5 °C.

    • Continue stirring for an additional 30 minutes after the addition is complete.

    • Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). A slight excess is desirable to ensure complete diazotization.

    • The resulting solution contains the tetra-azotized benzidine, which should be used immediately in the next step.

Part 2: Coupling Reaction
  • Preparation of the Coupling Component Solution:

    • In a 1 L beaker, dissolve 22.3 g (0.1 mol) of 1-aminonaphthalene-6-sulfonic acid in 300 mL of water containing 5.3 g (0.05 mol) of sodium carbonate. Warm gently if necessary to achieve a clear solution.

    • Cool this solution to 10-15 °C in an ice bath.

  • Coupling:

    • Slowly add the cold tetra-azotized benzidine solution from Part 1 to the stirred solution of 1-aminonaphthalene-6-sulfonic acid over a period of 1-2 hours.

    • Maintain the temperature of the reaction mixture at 10-15 °C.

    • The pH of the reaction mixture should be maintained between 4.0 and 5.0 by the periodic addition of a 10% sodium carbonate solution.

    • After the addition is complete, continue stirring for an additional 2-3 hours at the same temperature to ensure the completion of the coupling reaction. The formation of a blue precipitate will be observed.

Part 3: Isolation and Purification of the Dye
  • Salting Out:

    • Once the coupling is complete, gradually add sodium chloride (approximately 20% w/v) to the reaction mixture with stirring. This will precipitate the dye.

    • Continue stirring for 1 hour to ensure complete precipitation.

  • Filtration and Washing:

    • Filter the precipitated dye using a Buchner funnel under vacuum.

    • Wash the filter cake with a 10% sodium chloride solution to remove unreacted starting materials and other impurities.

  • Drying:

    • Dry the purified dye in an oven at 80-90 °C until a constant weight is achieved.

Data Presentation

The following tables summarize the key materials and expected analytical data for the synthesized direct blue azo dye.

Table 1: Reagents and Stoichiometry

ReagentMolar Mass ( g/mol )MolesMass (g)
Benzidine184.240.059.2
Sodium Nitrite69.000.17.0
Hydrochloric Acid (conc.)36.46-25 mL
1-Aminonaphthalene-6-sulfonic acid223.250.122.3
Sodium Carbonate105.990.055.3

Table 2: Spectroscopic Data for a Representative Direct Blue Azo Dye

Spectroscopic TechniqueCharacteristic Peaks
UV-Visible Spectroscopy (λmax) 580 - 620 nm (in aqueous solution)
FT-IR Spectroscopy (cm⁻¹) ~3400 (N-H stretch), ~1600 (N=N stretch), ~1200 & ~1040 (S=O stretch of sulfonate)

Visualizations

Experimental Workflow

experimental_workflow cluster_diazotization Part 1: Tetrazotization cluster_coupling Part 2: Coupling cluster_purification Part 3: Purification benzidine Benzidine Suspension hcl Add HCl benzidine->hcl na_nitrite Add NaNO2 Solution (0-5 °C) hcl->na_nitrite tetrazotized Tetra-azotized Benzidine na_nitrite->tetrazotized coupling_reaction Coupling Reaction (10-15 °C, pH 4-5) tetrazotized->coupling_reaction coupling_component 1-Aminonaphthalene-6-sulfonic Acid Solution coupling_component->coupling_reaction blue_precipitate Blue Dye Precipitate coupling_reaction->blue_precipitate salting_out Salting Out (NaCl) blue_precipitate->salting_out filtration Filtration and Washing salting_out->filtration drying Drying (80-90 °C) filtration->drying final_product Purified Direct Blue Azo Dye drying->final_product

Caption: Workflow for the synthesis of a direct blue azo dye.

Reaction Scheme

reaction_scheme benzidine Benzidine tetrazotized Tetra-azotized Benzidine benzidine->tetrazotized 1. HCl 2. NaNO2, 0-5 °C blue_dye Direct Blue Azo Dye tetrazotized->blue_dye Coupling (pH 4-5, 10-15 °C) coupling_component 2 x 1-Aminonaphthalene-6-sulfonic Acid coupling_component->blue_dye

Caption: Overall reaction scheme for the synthesis.

References

Application Notes and Protocols for Fluorescent Labeling of Biomolecules with Naphthalenesulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalenesulfonic acid derivatives are a versatile class of fluorescent probes widely employed for the sensitive detection and characterization of biomolecules. These fluorophores, with dansyl chloride and 8-anilinonaphthalene-1-sulfonic acid (ANS) being prominent examples, exhibit environmentally sensitive fluorescence. Their emission properties, such as quantum yield and maximum emission wavelength, are often highly dependent on the polarity of their local environment. This characteristic makes them powerful tools for studying protein conformation, ligand binding, and membrane dynamics. This document provides detailed application notes and experimental protocols for the fluorescent labeling of biomolecules using naphthalenesulfonic acid derivatives, with a focus on dansyl chloride and ANS.

Principle of Labeling

The most common strategy for covalently labeling biomolecules with naphthalenesulfonic acid derivatives involves the reaction of a sulfonyl chloride moiety, such as in dansyl chloride, with primary and secondary amines.[1] This reaction forms a stable sulfonamide bond. In proteins, the primary targets for this reaction are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. The labeling reaction is typically carried out under alkaline conditions (pH 8.5-10) to ensure the deprotonation of the amino groups, enhancing their nucleophilicity.[2]

ANS and its derivatives are often used as non-covalent probes that bind to hydrophobic regions of proteins.[3] However, reactive versions of these molecules can be synthesized for covalent labeling. The protocols provided below will focus on the widely used covalent labeling agent, dansyl chloride.

Data Presentation

Table 1: Fluorescence Properties of Dansyl Derivatives
DerivativeSolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Reference(s)
Dansyl Glycine (B1666218)Water~330~560-5800.074,300 at 338.5 nm[4]
Dansyl GlycineDioxane~340~5100.664,300 at 338.5 nm[4]
DansylamideVarious--Varies with solvent polarity-[5]
Dansyl-Protein ConjugateAqueous Buffer~330-340~480-520Environmentally sensitive~34,000 at ~330 nm[6]
Table 2: Spectral Properties of Selected 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives in Different Solvents
DerivativeSolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference(s)
8-Anilino-1-naphthalenesulfonic acid (ANS)Water3505150.004[7]
8-Anilino-1-naphthalenesulfonic acid (ANS)Ethanol3744800.37[7]
2,6-TNSAqueous Buffer--Varies with protein binding[8]

Experimental Protocols

Protocol 1: Covalent Labeling of Proteins with Dansyl Chloride

This protocol describes a general procedure for the covalent labeling of proteins with dansyl chloride.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • Dansyl chloride solution (10 mg/mL in a dry, water-miscible organic solvent like acetone (B3395972) or acetonitrile)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0)

  • Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing for purification

  • Spectrophotometer and fluorometer

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the protein for labeling.

  • Reaction Setup: While gently stirring the protein solution, slowly add the dansyl chloride solution. The molar ratio of dansyl chloride to protein should be optimized for each protein, but a starting point of a 10- to 20-fold molar excess of the dye is recommended.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal incubation time and temperature may need to be determined empirically.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 30-60 minutes at room temperature to allow the quenching reagent to react with any excess dansyl chloride.

  • Purification: Remove the unreacted dansyl chloride and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). Alternatively, dialyze the labeled protein against the storage buffer.

  • Characterization:

    • Degree of Labeling (DOL): Determine the DOL by measuring the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and at the absorbance maximum of the dansyl group (~330 nm). The DOL can be calculated using the following formula: DOL = (A_dye × ε_protein) / [(A_280 - (A_dye × CF)) × ε_dye] where A_dye is the absorbance at ~330 nm, A_280 is the absorbance at 280 nm, ε_protein and ε_dye are the molar extinction coefficients of the protein and the dye at their respective absorbance maxima, and CF is the correction factor for the dye's absorbance at 280 nm.

    • Fluorescence Spectroscopy: Record the excitation and emission spectra of the labeled protein to confirm successful conjugation and to determine the spectral properties of the conjugate.

Protocol 2: Fluorescence Microscopy of Cells with Dansyl-Labeled Proteins

This protocol provides a general guideline for introducing a dansyl-labeled protein into cells for fluorescence microscopy.

Materials:

  • Dansyl-labeled protein

  • Cultured cells on coverslips or in imaging dishes

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)

  • Mounting medium with antifade reagent

  • Fluorescence microscope with appropriate filter sets for dansyl fluorescence (Excitation: ~340 nm, Emission: ~510 nm)

Procedure:

  • Cell Culture: Plate cells on sterile coverslips or imaging dishes and culture until they reach the desired confluency.

  • Introduction of Labeled Protein: Introduce the dansyl-labeled protein into the cells. This can be achieved through various methods such as microinjection, electroporation, or by using cell-penetrating peptides if the protein is conjugated to one. The optimal method will depend on the cell type and the protein of interest.

  • Incubation: Incubate the cells for a sufficient period to allow for protein uptake and localization. This time will need to be optimized.

  • Washing: Gently wash the cells three times with PBS to remove any extracellular labeled protein.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Permeabilization (Optional): If the protein of interest is intracellular and the introduction method did not permeabilize the cells, you can permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope equipped with a DAPI or similar filter set suitable for exciting the dansyl fluorophore and collecting its emission.

Protocol 3: Flow Cytometry Analysis of Cells with Labeled Proteins

This protocol outlines a general procedure for analyzing cells with surface-labeled proteins using flow cytometry.

Materials:

  • Cell suspension (e.g., immune cells)

  • Dansyl-labeled antibody or ligand specific for a cell surface marker

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer with a UV or violet laser for excitation of the dansyl dye

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the cells of interest at a concentration of 1 x 10^6 cells/mL in ice-cold flow cytometry staining buffer.

  • Blocking (Optional): To reduce non-specific binding, you can incubate the cells with a blocking agent (e.g., Fc block) for 10-15 minutes on ice.

  • Staining: Add the optimal concentration of the dansyl-labeled antibody or ligand to the cell suspension. Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with 1-2 mL of ice-cold flow cytometry staining buffer by centrifugation (e.g., 300 x g for 5 minutes) and resuspension.

  • Resuspension: Resuspend the cells in an appropriate volume of flow cytometry staining buffer for analysis.

  • Analysis: Analyze the stained cells on a flow cytometer equipped with a laser capable of exciting the dansyl fluorophore (e.g., a UV laser at ~355 nm or a violet laser at ~405 nm) and appropriate emission filters.

Mandatory Visualizations

Signaling Pathway: Calcium/Calmodulin-Dependent Signaling

The following diagram illustrates the use of dansyl-labeled calmodulin (CaM) to study calcium signaling pathways. Upon an increase in intracellular calcium concentration, Ca2+ binds to CaM, inducing a conformational change that exposes a hydrophobic patch. This conformational change can be monitored by an increase in the fluorescence of a covalently attached dansyl group. The Ca2+/CaM complex then binds to and activates downstream target proteins, such as CaM kinases (CaMK), leading to the phosphorylation of substrate proteins and a cellular response.[7][9]

CalciumSignaling cluster_0 Cellular Environment cluster_1 Calmodulin Signaling Ca_ext Ca²⁺ (extracellular) Ca_channel Ca²⁺ Channel Ca_int Ca²⁺ (intracellular) Dansyl_CaM Dansyl-CaM (Low Fluorescence) Ca_int->Dansyl_CaM binds Ca_channel->Ca_int influx Stimulus Stimulus Stimulus->Ca_channel opens CaM Calmodulin (CaM) Ca_CaM Ca²⁺/Dansyl-CaM (High Fluorescence) Dansyl_CaM->Ca_CaM conformational change CaMK CaM Kinase (CaMK) Ca_CaM->CaMK binds & activates Active_CaMK Active CaMK Substrate Substrate Protein Active_CaMK->Substrate phosphorylates pSubstrate Phosphorylated Substrate Response Cellular Response pSubstrate->Response

Caption: Calcium/Calmodulin signaling pathway monitored by dansyl-CaM fluorescence.

Experimental Workflow: FRET-Based Assay for Protein-Protein Interaction

This workflow illustrates a Fluorescence Resonance Energy Transfer (FRET) experiment to study the interaction between two proteins, Protein A and Protein B. Protein A is labeled with a donor fluorophore (e.g., a tryptophan residue or another suitable donor) and Protein B is labeled with an acceptor fluorophore, dansyl chloride. When the two proteins interact, the donor and acceptor are brought into close proximity (1-10 nm), allowing for FRET to occur. This results in a decrease in the donor's fluorescence emission and an increase in the acceptor's (dansyl) sensitized emission.

FRET_Workflow cluster_labeling Protein Labeling cluster_assay FRET Assay cluster_analysis Data Analysis ProtA Protein A LabeledA Labeled Protein A (Donor) ProtA->LabeledA Labeling ProtB Protein B LabeledB Labeled Protein B (Acceptor) ProtB->LabeledB Labeling Donor Donor Fluorophore (e.g., Tryptophan) Acceptor Acceptor Fluorophore (Dansyl Chloride) Mix Mix Labeled Proteins LabeledA->Mix LabeledB->Mix Excitation Excite Donor (~280 nm for Trp) Mix->Excitation NoInteraction No Interaction: - Donor Emission High - Acceptor Emission Low Excitation->NoInteraction Proteins are distant Interaction Interaction: - Donor Emission Quenched - Acceptor Emission High (FRET) Excitation->Interaction Proteins interact Detection Measure Fluorescence Emission NoInteraction->Detection Interaction->Detection Calc Calculate FRET Efficiency Detection->Calc Affinity Determine Binding Affinity (Kd) Calc->Affinity

Caption: Experimental workflow for a FRET-based protein-protein interaction assay.

References

Application Note: HPLC Method for the Analysis of Aminonaphthalenesulfonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminonaphthalenesulfonic acids are a class of organic compounds that are pivotal intermediates in the synthesis of a wide variety of dyes and pigments. The position of the amino and sulfonic acid groups on the naphthalene (B1677914) ring gives rise to numerous isomers, each potentially leading to different properties in the final product. Therefore, the separation and quantitative analysis of these isomers are critical for quality control in the chemical industry and for the development of new materials. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of these non-volatile and thermally labile compounds. This application note provides a detailed protocol for the analysis of aminonaphthalenesulfonic acids using reversed-phase HPLC with UV detection.

Data Presentation

The quantitative analysis of aminonaphthalenesulfonic acids by HPLC allows for the determination of their retention times, which are characteristic for each isomer under specific chromatographic conditions. The following tables summarize the HPLC parameters and provide an example of retention data for a specific aminonaphthalenesulfonic acid.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Stationary Phase C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid in HPLC-grade Water
Mobile Phase B Acetonitrile (B52724)
Elution Mode Gradient or Isocratic
Example Gradient 10% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Table 2: Example Quantitative Data for 4-Amino-1-naphthalenesulfonic acid

CompoundRetention Time (min)Limit of Detection (LOD)Limit of Quantitation (LOQ)
4-Amino-1-naphthalenesulfonic acid[1]Typically determined experimentally under the specific conditionsTo be determined during method validationTo be determined during method validation

Note: The retention times of different aminonaphthalenesulfonic acid isomers will vary. The above table serves as a template, and specific values must be determined experimentally during method development and validation.

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of aminonaphthalenesulfonic acids.

1. Reagents and Materials

  • Reference standards of the aminonaphthalenesulfonic acids of interest (e.g., 4-Amino-1-naphthalenesulfonic acid, 2-Amino-1-naphthalenesulfonic acid, etc.)

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Phosphoric Acid (ACS grade or higher)

  • Methanol (for sample dissolution, if necessary)

  • 0.45 µm syringe filters

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Sonicator

3. Preparation of Mobile Phases

  • Mobile Phase A (0.1% Phosphoric Acid in Water): To prepare 1 L, add 1.0 mL of concentrated phosphoric acid to 999 mL of HPLC-grade water. Mix thoroughly and degas by sonicating for 15-20 minutes or by vacuum filtration.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.

4. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the aminonaphthalenesulfonic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a small amount of a suitable solvent (e.g., a water/methanol mixture) and then dilute to the mark with the same solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 90% Mobile Phase A: 10% Mobile Phase B) to achieve the desired concentrations for calibration.

5. Sample Preparation

  • Accurately weigh the sample containing the aminonaphthalenesulfonic acid(s).

  • Dissolve the sample in a known volume of a suitable solvent that is compatible with the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

6. HPLC Analysis

  • System Equilibration: Purge the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared standard and sample solutions.

  • Data Acquisition: Acquire the chromatograms and record the peak areas and retention times.

7. Data Analysis

  • Identification: Identify the aminonaphthalenesulfonic acid isomers in the sample chromatograms by comparing their retention times with those of the reference standards.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the analytes in the samples by interpolating their peak areas from the calibration curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC analysis of aminonaphthalenesulfonic acids.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration HPLC System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation Injection Sample/Standard Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection SystemEquilibration->Injection DataAcquisition Chromatographic Data Acquisition Injection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Calibration Calibration Curve Generation PeakIntegration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Caption: Experimental workflow for HPLC analysis.

Logical_Relationship Analyte Aminonaphthalenesulfonic Acid Isomers Separation Differential Partitioning & Separation Analyte->Separation StationaryPhase Stationary Phase (C18) StationaryPhase->Separation MobilePhase Mobile Phase (Polar) MobilePhase->Separation Detection UV Detection (254 nm) Separation->Detection Result Chromatogram (Peak per Isomer) Detection->Result

Caption: Principle of reversed-phase HPLC separation.

References

The Role of 1,6-Cleve's Acid in the Synthesis of Sulfur Dyes: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Cleve's acid, systematically known as 5-amino-2-naphthalenesulfonic acid, is a vital intermediate in the synthesis of various dyestuffs, including a range of azo and sulfur dyes.[1] Its unique chemical structure, featuring both an amino and a sulfonic acid group on a naphthalene (B1677914) backbone, makes it a versatile precursor for creating complex dye molecules. This application note provides a detailed overview and experimental protocols for the use of 1,6-Cleve's acid in the synthesis of sulfur dyes, with a specific focus on the preparation of Sulphur Blue CV (C.I. Sulphur Blue 15).

Application in Sulfur Dye Synthesis

In the synthesis of sulfur dyes, 1,6-Cleve's acid is not typically directly sulfurized. Instead, it serves as a crucial building block in the formation of a more complex intermediate, an indophenol (B113434) derivative. This intermediate is then subjected to a sulfurization process, also known as "sulfur bake" or "sulfur melt," to yield the final sulfur dye.

The synthesis of Sulphur Blue CV exemplifies this multi-step approach. 1,6-Cleve's acid is a key component in the preparation of the indophenol intermediate, 8-Amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid. This indophenol is then sulfurized to produce the final blue dye.

Physicochemical Properties of 1,6-Cleve's Acid

A clear understanding of the physical and chemical properties of 1,6-Cleve's acid is essential for its effective use in synthesis.

PropertyValue
CAS Number 119-79-9
Molecular Formula C₁₀H₉NO₃S
Molecular Weight 223.25 g/mol
Appearance Colorless needle-like crystals or a purple solid
Solubility Slightly soluble in water. Insoluble in ethanol (B145695) and ether. Soluble in ammonia.
Melting Point >300 °C

Experimental Protocols

The synthesis of Sulphur Blue CV from 1,6-Cleve's acid is a two-stage process:

  • Synthesis of the Indophenol Intermediate: 8-Amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid is prepared from a mixture including 1,6-Cleve's acid.

  • Sulfurization of the Indophenol Intermediate: The synthesized indophenol is then converted to the sulfur dye.

Stage 1: Synthesis of the Indophenol Intermediate

The manufacturing process for the indophenol intermediate involves the oxidation of a mixture of 8-Amino-5-nitronaphthalene-2-sulfonic acid, 5-Aminonaphthalene-2-sulfonic acid (1,6-Cleve's acid), and 4-Aminophenol with sodium hypochlorite (B82951), followed by reduction with sodium sulfide (B99878). While precise industrial protocols are often proprietary, a general laboratory-scale procedure can be outlined based on established chemical principles for such reactions.

Materials:

  • 8-Amino-5-nitronaphthalene-2-sulfonic acid

  • 1,6-Cleve's acid (this compound)

  • 4-Aminophenol

  • Sodium hypochlorite solution (e.g., 10-15% available chlorine)

  • Sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaSH)

  • Sodium hydroxide

  • Hydrochloric acid

  • Water

Procedure:

  • Preparation of the Reaction Mixture: In a suitable reaction vessel, create an aqueous alkaline solution of 8-Amino-5-nitronaphthalene-2-sulfonic acid, 1,6-Cleve's acid, and 4-Aminophenol. The molar ratios of these reactants are critical and would need to be optimized for desired product characteristics.

  • Oxidative Condensation: Cool the mixture in an ice bath. Slowly add a sodium hypochlorite solution to the stirred mixture while maintaining a low temperature (typically 0-5 °C). The sodium hypochlorite acts as an oxidizing agent to facilitate the condensation reaction. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Reduction of the Nitro Group: Once the oxidative condensation is complete, the resulting nitro-containing indophenol intermediate is reduced to the corresponding amino derivative. This is achieved by the addition of a reducing agent, typically a solution of sodium sulfide or sodium hydrosulfide. The reaction mixture is usually heated to facilitate the reduction. The Zinin reduction is a well-established method for the reduction of aromatic nitro compounds using sodium sulfide.

  • Isolation of the Indophenol: After the reduction is complete, the indophenol intermediate, 8-Amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid, can be precipitated by adjusting the pH of the solution with an acid, such as hydrochloric acid. The precipitate is then filtered, washed with water to remove inorganic salts, and dried.

Stage 2: Synthesis of Sulphur Blue CV (Sulfurization)

Materials:

  • 8-Amino-5-(4-hydroxyphenylamino)naphthalene-2-sulfonic acid (the indophenol intermediate)

  • Sodium sulfide (Na₂S)

  • Sulfur (S)

  • Water

Procedure:

  • Preparation of the Sodium Polysulfide Solution: In a reaction vessel equipped with a reflux condenser and a stirrer, prepare an aqueous solution of sodium polysulfide. This is done by dissolving sodium sulfide and elemental sulfur in water. The ratio of sulfur to sodium sulfide determines the "sulfur number" of the polysulfide, which can influence the final properties of the dye.

  • Sulfurization Reaction: Add the dried indophenol intermediate to the sodium polysulfide solution. Heat the mixture to 107-108 °C and maintain it under reflux with stirring for approximately 24 hours. During this "sulfur bake," the indophenol undergoes a complex series of reactions involving the incorporation of sulfur atoms and the formation of thiazole (B1198619) rings and polysulfide linkages characteristic of sulfur dyes.

  • Dye Precipitation and Isolation: After the reflux period, the reaction mixture contains the solubilized leuco form of the sulfur dye. To precipitate the dye, air is blown through the solution. This oxidation step converts the soluble leuco form into the insoluble pigmentary form.

  • Filtration, Washing, and Drying: The precipitated Sulphur Blue CV is then collected by filtration. The filter cake is washed thoroughly with water to remove any remaining salts and by-products. The final dye is then dried.

Process Visualization

The overall workflow for the synthesis of Sulphur Blue CV from its precursors, including 1,6-Cleve's acid, can be visualized as follows:

SulfurDyeSynthesis cluster_precursors Precursors cluster_intermediate_synthesis Indophenol Synthesis cluster_sulfurization Sulfurization ClevesAcid 1,6-Cleve's Acid Oxidation Oxidative Condensation (NaOCl) ClevesAcid->Oxidation AminoNitro 8-Amino-5-nitro- naphthalene-2-sulfonic acid AminoNitro->Oxidation Aminophenol 4-Aminophenol Aminophenol->Oxidation Reduction Reduction (Na2S) Oxidation->Reduction Indophenol Indophenol Intermediate Reduction->Indophenol SulfurBake Sulfur Bake (Na2Sx, 107-108°C, 24h) Indophenol->SulfurBake OxidativePrecipitation Oxidative Precipitation (Air) SulfurBake->OxidativePrecipitation FinalDye Sulphur Blue CV OxidativePrecipitation->FinalDye

Caption: Synthesis pathway of Sulphur Blue CV from precursors.

Data Summary

The following table summarizes the key reactants and conditions for the synthesis of Sulphur Blue CV. It should be noted that specific quantitative data for industrial processes are often proprietary, and the values provided are based on general principles and available information.

StageKey ReactantsKey Conditions
Indophenol Synthesis 1,6-Cleve's acid, 8-Amino-5-nitronaphthalene-2-sulfonic acid, 4-Aminophenol, Sodium hypochlorite, Sodium sulfideOxidation: Low temperature (0-5 °C). Reduction: Elevated temperature.
Sulfurization Indophenol intermediate, Sodium sulfide, SulfurTemperature: 107-108 °C. Duration: 24 hours under reflux.

Conclusion

1,6-Cleve's acid is an indispensable intermediate in the production of certain sulfur dyes, such as Sulphur Blue CV. Its role is not that of a direct substrate for sulfurization but as a fundamental building block for a more complex indophenol intermediate. The synthesis is a multi-step process requiring careful control of reaction conditions to ensure the formation of the desired product. The protocols outlined in this application note provide a foundational understanding for researchers and scientists working in the field of dye chemistry and development. Further optimization of reaction parameters would be necessary to adapt these procedures for specific laboratory or industrial applications.

References

Application Notes and Protocols for the Sulfonation of Refined Naphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup and protocols for the sulfonation of refined naphthalene (B1677914). This process is a critical electrophilic aromatic substitution reaction widely employed in the chemical industry for the synthesis of intermediates used in pharmaceuticals, detergents, dyes, and surfactants.[1] The reaction yields two primary isomers, naphthalene-1-sulfonic acid (α-naphthalenesulfonic acid) and naphthalene-2-sulfonic acid (β-naphthalenesulfonic acid), with the product distribution being highly dependent on the reaction conditions.[2]

Overview of Naphthalene Sulfonation

The sulfonation of naphthalene is a classic example of a reaction under kinetic versus thermodynamic control.[2] At lower temperatures, the reaction is kinetically controlled, favoring the formation of the α-isomer due to a lower activation energy.[3] Conversely, at higher temperatures, the reaction becomes thermodynamically controlled, leading to the formation of the more stable β-isomer.[3] The reversibility of the sulfonation reaction allows the less stable α-isomer to revert to naphthalene and then reform as the more stable β-isomer at elevated temperatures.[3]

Common sulfonating agents include concentrated sulfuric acid, oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), and sulfur trioxide itself.[1] The choice of agent and reaction conditions allows for the selective production of the desired isomer.

Experimental Protocols

This section details the methodologies for the selective synthesis of α- and β-naphthalenesulfonic acid.

Materials and Equipment
  • Reagents: Refined naphthalene, concentrated sulfuric acid (95-98%), sulfur trioxide, inert organic solvents (e.g., methylene (B1212753) chloride, decalin), sodium hydroxide, calcium carbonate.[1][4]

  • Equipment: Jacketed glass reactor with a mechanical stirrer, thermometer, dropping funnel, heating mantle or oil bath, condenser, filtration apparatus (e.g., Büchner funnel), and analytical instruments such as HPLC.

Protocol for Kinetic Control (Favored formation of α-Naphthalenesulfonic Acid)

This protocol is designed for the synthesis of naphthalene-1-sulfonic acid at lower temperatures.

  • Reaction Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with a mechanical stirrer, thermometer, and a dropping funnel.

  • Reagent Preparation: Add refined naphthalene to the reactor. For reactions involving a solvent to mitigate sublimation, dissolve the naphthalene in a suitable solvent like methylene chloride.[5]

  • Sulfonation: Cool the reactor to a temperature between -40°C and +10°C.[5] Slowly add the sulfonating agent (e.g., sulfur trioxide in methylene chloride) dropwise to the naphthalene solution while maintaining vigorous stirring.[5] The molar ratio of SO₃ to naphthalene should be in the range of 3 to 5.[5]

  • Reaction Monitoring: Maintain the low temperature and continue stirring. The reaction is typically rapid.

  • Work-up: After the reaction is complete, the mixture can be carefully quenched with water. The product, naphthalene-1-sulfonic acid, can then be isolated and purified.

Protocol for Thermodynamic Control (Favored formation of β-Naphthalenesulfonic Acid)

This protocol is designed for the synthesis of naphthalene-2-sulfonic acid at higher temperatures.

  • Reaction Setup: Assemble the same reactor setup as for the kinetic control protocol.

  • Reagent Addition: Add molten refined naphthalene to the reactor or a solution of naphthalene in a high-boiling inert solvent like decalin to reduce sublimation.[1] Heat the reactor to the desired reaction temperature (typically 160-165°C).[6]

  • Sulfonation: Slowly add concentrated sulfuric acid to the heated naphthalene with continuous stirring. A common molar ratio of naphthalene to sulfuric acid is between 1:1.3 and 1:1.4.[6]

  • Reaction Time: Maintain the reaction temperature for a specified period, typically around 2 hours, to ensure the conversion to the thermodynamically favored product.[6]

  • Hydrolysis: After the sulfonation is complete, cool the reaction mixture to below 120°C.[6] Water is then added to hydrolyze and remove any remaining α-naphthalenesulfonic acid.[6]

  • Isolation and Purification: The β-naphthalenesulfonic acid can be isolated by precipitation. For example, adding calcium carbonate to the hot solution precipitates excess sulfuric acid as calcium sulfate.[2] After filtration, the calcium salt of the sulfonic acid can be converted to the sodium salt by treatment with sodium carbonate.[2] The final product can be obtained by crystallization.[2]

Data Presentation

The following tables summarize the key reaction parameters and their impact on the sulfonation of naphthalene.

Table 1: Influence of Reaction Temperature on Product Distribution

TemperatureControl TypeMajor ProductMinor ProductReference
≤ 80°CKineticNaphthalene-1-sulfonic acid (α-isomer)Naphthalene-2-sulfonic acid (β-isomer)[2]
≥ 160°CThermodynamicNaphthalene-2-sulfonic acid (β-isomer)Naphthalene-1-sulfonic acid (α-isomer)[2]

Table 2: Typical Reaction Conditions for β-Naphthalenesulfonic Acid Synthesis

ParameterValueReference
Naphthalene:Sulfuric Acid Molar Ratio1:1.3 to 1:1.4[6]
Sulfonation Temperature160-165°C[6]
Sulfonation Time~2 hours[6]
Hydrolysis Temperature< 120°C[6]
Hydrolysis Total Acidity~28.5%[6]

Visualizations

The following diagrams illustrate the key processes in the sulfonation of naphthalene.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing cluster_analysis Analysis Refined Naphthalene Refined Naphthalene Sulfonating Agent Sulfonating Agent Sulfonation Reactor Sulfonation Reactor Sulfonating Agent->Sulfonation Reactor Hydrolysis Hydrolysis Sulfonation Reactor->Hydrolysis Crude Product Neutralization Neutralization Hydrolysis->Neutralization Isolation/Purification Isolation/Purification Neutralization->Isolation/Purification Final Product Final Product Isolation/Purification->Final Product Analytical Techniques Analytical Techniques Final Product->Analytical Techniques Characterization

Caption: Experimental workflow for naphthalene sulfonation.

reaction_pathway Sulfonating Agent Sulfonating Agent Naphthalene Naphthalene Alpha_Isomer Naphthalene-1-sulfonic acid (α-isomer) Beta_Isomer Naphthalene-2-sulfonic acid (β-isomer) Alpha_Isomer->Beta_Isomer  High Temp (Reversible) Naphthalene->Beta_Isomer  ≥ 160°C (Thermodynamic Control)

Caption: Signaling pathway of naphthalene sulfonation.

Product Analysis

The resulting naphthalene sulfonic acid isomers can be analyzed and quantified using various analytical techniques. High-performance liquid chromatography (HPLC) is a commonly used method for separating and quantifying the isomers.[7][8] Other techniques include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and spectrophotometric methods.[7] The choice of method depends on the specific requirements of the analysis, such as the need for qualitative identification or precise quantification.

References

Application Notes and Protocols: Preparation of Diazonium Salts from Aminonaphthalenesulfonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazonium salts derived from aminonaphthalenesulfonic acids are pivotal intermediates in the synthesis of a wide array of organic compounds, most notably azo dyes and pigments. The presence of the sulfonic acid group imparts water solubility to the parent molecule and the resulting dye, a critical property for many industrial applications. Furthermore, the naphthalene (B1677914) ring system offers a versatile scaffold for the development of novel therapeutic agents and functional materials.

This document provides detailed protocols for the preparation of diazonium salts from aminonaphthalenesulfonic acids, focusing on the critical parameters that ensure high yield and stability. The information is intended to guide researchers in the successful synthesis and subsequent utilization of these valuable chemical entities.

General Principles of Diazotization

The conversion of a primary aromatic amine, such as an aminonaphthalenesulfonic acid, into a diazonium salt is known as diazotization. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂) in a cold, acidic medium.[1][] Nitrous acid is unstable and is therefore generated in situ by the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][][3]

The reaction is highly temperature-sensitive and must be conducted at low temperatures, typically between 0 and 5 °C, to prevent the decomposition of the unstable diazonium salt.[3][4][5] The resulting diazonium salt solution is usually used immediately in subsequent reactions, such as azo coupling, due to its inherent instability.[3][5]

Experimental Protocols

Protocol 1: General Procedure for the Diazotization of Aminonaphthalenesulfonic Acids

This protocol provides a general method for the diazotization of various aminonaphthalenesulfonic acids. Specific quantities of reagents may need to be adjusted based on the molecular weight and reactivity of the starting material.

Materials:

  • Aminonaphthalenesulfonic acid (e.g., 2-Amino-1-naphthalenesulfonic acid, Tobias acid)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Distilled water

  • Ice

  • Starch-iodide paper

Equipment:

  • Beaker or flask equipped with a mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolution of the Amine: In a beaker, create a slurry of the aminonaphthalenesulfonic acid in water. Add a mineral acid (e.g., hydrochloric acid) to facilitate the dissolution and form the amine salt.[6][7] The amount of acid should be sufficient to maintain a strongly acidic environment throughout the reaction.

  • Cooling: Cool the mixture to 0-5 °C in an ice bath with continuous stirring. It is crucial to maintain this temperature range to ensure the stability of the diazonium salt.[3][4]

  • Preparation of Nitrite Solution: In a separate beaker, dissolve the required amount of sodium nitrite in cold distilled water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cold amine solution using a dropping funnel.[6][8] Keep the tip of the dropping funnel below the surface of the reaction mixture to prevent the escape of nitrous fumes.

  • Monitoring the Reaction: Continuously monitor the reaction for the presence of excess nitrous acid using starch-iodide paper. A positive test (a blue-black color) indicates that a slight excess of nitrous acid is present, signifying the completion of the diazotization.[6] Maintain this slight excess for about 15-30 minutes to ensure the reaction goes to completion.

  • Use of the Diazonium Salt: The resulting solution or suspension of the diazonium salt is typically used immediately for the next reaction step, such as an azo coupling reaction.[3][5]

Protocol 2: Diazotization of 2-Aminonaphthalene-1-sulfonic Acid (Tobias Acid)

This protocol is a specific application of the general procedure for the diazotization of Tobias acid.

Procedure:

  • In a suitable vessel, prepare a suspension of 2-aminonaphthalene-1-sulfonic acid in water.

  • Add concentrated hydrochloric acid and crushed ice to bring the temperature down to 0-5 °C.[9]

  • Slowly add a solution of sodium nitrite in water while maintaining vigorous stirring and keeping the temperature below 5 °C.[9]

  • After the addition is complete, continue stirring for an additional 30 minutes. The resulting mixture containing the diazonium salt can be used directly for coupling reactions.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the diazotization of aminonaphthalenesulfonic acids and related compounds.

Starting MaterialDiazotizing AgentAcidTemperature (°C)Reaction TimeObservationsReference
Sulfanilic acidSodium nitriteHydrochloric acid0-530-60 minFormation of a crystalline diazonium salt.[10]
o-TolidineSodium nitriteHydrochloric acid10-1530 minPartial separation of the dihydrochloride.[6]
4-Aminopyridine-3-sulfonic acidSodium nitriteHydrochloric acid0-530-60 minUnstable diazonium salt, used in-situ.[3]
2-Aminonaphthalene-1-sulfonic acidSodium nitriteHydrochloric acid0-5~1 hourFormation of a solid diazo product.[9]

Stability of Naphthalenediazonium Salts

Diazonium salts are generally unstable and can be explosive in their solid, dry form.[11][12] Their stability is influenced by several factors:

  • Temperature: Low temperatures (0-5 °C) are essential to maintain the stability of diazonium salts in solution.[3][4] Warming the solution can lead to decomposition, often yielding phenols and nitrogen gas.[5]

  • Counter-ion: The nature of the counter-ion can affect stability. For instance, diazonium salts with non-nucleophilic counter-ions like tetrafluoroborate (B81430) (BF₄⁻) or tosylate (TsO⁻) are often more stable and can sometimes be isolated.[1][12]

  • Substituents: Electron-withdrawing groups on the aromatic ring can influence the stability of the diazonium salt.[4]

  • Stabilizers: Certain agents like 1,5-naphthalenedisulfonic acid have been used as stabilizers for solid diazonium salts.[4] Complexation with crown ethers has also been shown to enhance thermal stability.[11][13]

Applications in Synthesis

The primary application of diazonium salts from aminonaphthalenesulfonic acids is in azo coupling reactions to produce azo dyes.[14][15] In these reactions, the diazonium ion acts as an electrophile and attacks an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine.[14][15]

For example, the diazonium salt of sulfanilic acid can be coupled with β-naphthol to produce the dye Orange II.[16] Similarly, diazonium salts of aminonaphthalenesulfonic acids are coupled with various naphthol or aminonaphthalene derivatives to synthesize a vast range of commercially important dyes.

Visualizing the Workflow

Diazotization Reaction Pathway

Diazotization cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate In-situ Generation cluster_product Product Amine Aminonaphthalenesulfonic Acid (Ar-NH2) Diazonium Naphthalenediazonium Salt (Ar-N2+X-) Amine->Diazonium + HNO2 NaNO2 Sodium Nitrite (NaNO2) HNO2 Nitrous Acid (HNO2) NaNO2->HNO2 + Acid Acid Mineral Acid (e.g., HCl) Acid->Diazonium Temp 0-5 °C Temp->Diazonium

Caption: General reaction pathway for the diazotization of aminonaphthalenesulfonic acids.

Experimental Workflow for Diazotization and Coupling

Workflow Start Start PrepAmine Prepare aqueous slurry of aminonaphthalenesulfonic acid Start->PrepAmine AddAcid Add mineral acid and cool to 0-5 °C in an ice bath PrepAmine->AddAcid Diazotize Slowly add NaNO2 solution to the amine mixture AddAcid->Diazotize PrepNitrite Prepare cold aqueous solution of NaNO2 PrepNitrite->Diazotize Monitor Monitor with starch-iodide paper for excess HNO2 Diazotize->Monitor Stir Continue stirring for 15-30 minutes Monitor->Stir Positive Test Coupling Use diazonium salt solution immediately for coupling reaction Stir->Coupling End End Coupling->End

Caption: Step-by-step workflow for the preparation and use of diazonium salts.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Azo Dye Synthesis from 5-Amino-2-naphthalenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of azo dyes synthesized from 5-Amino-2-naphthalenesulfonic acid.

Troubleshooting Guide

Question: My azo dye yield is significantly lower than expected. What are the common causes and how can I address them?

Answer: Low yields in azo dye synthesis from this compound can stem from several factors throughout the diazotization and coupling stages. Here’s a breakdown of potential issues and their solutions:

Potential Cause Troubleshooting Steps
Incomplete Diazotization Ensure complete dissolution of this compound in the acidic medium. The sulfonic acid group enhances water solubility, but warming may be necessary. Verify the presence of excess nitrous acid using starch-iodide paper; a blue-black color indicates sufficient sodium nitrite (B80452).[1]
Decomposition of Diazonium Salt Strictly maintain the reaction temperature between 0-5°C during diazotization and coupling.[2] Use an ice-salt bath for better temperature control. The diazonium salt of this compound is unstable at higher temperatures and will decompose, reducing the yield.[3]
Suboptimal pH for Coupling The pH of the coupling reaction is critical. For coupling with phenols (e.g., β-naphthol), the medium should be alkaline (pH 8-10) to activate the phenol (B47542) into the more reactive phenoxide ion.[3] For coupling with aromatic amines, a slightly acidic medium (pH 4-6) is generally preferred.[4][5]
Incorrect Stoichiometry Use a slight excess of sodium nitrite (1.05-1.1 equivalents) to ensure complete diazotization.[6] The molar ratio of the diazonium salt to the coupling component should ideally be 1:1.
Slow or Inefficient Mixing Vigorous stirring is crucial during the addition of sodium nitrite and during the coupling reaction to ensure homogeneity and maximize contact between reactants.[1]
Side Reactions Unwanted side reactions, such as the coupling of the diazonium salt with unreacted this compound, can occur if the pH is not optimal or if there is a localized high concentration of the diazonium salt. Add the diazonium salt solution slowly to the coupling component solution.

Question: The color of my final azo dye is inconsistent or appears different from the expected shade. What could be the reason?

Answer: Color variations in azo dyes can be attributed to several factors:

  • pH of the Final Product: Many azo dyes are pH-sensitive and will exhibit different colors at different pH values. Ensure the final product is isolated and stored at a consistent pH.

  • Purity of Reactants: Impurities in the starting materials, particularly in the this compound or the coupling agent, can lead to the formation of undesired side products that affect the final color.[1]

  • Oxidation: The coupling component, especially phenols like naphthols, can be susceptible to oxidation, which can introduce colored impurities. It is advisable to use freshly prepared solutions of the coupling agent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization of this compound?

A1: The optimal temperature for the diazotization reaction is between 0-5°C.[2] Temperatures above this range can lead to the rapid decomposition of the formed diazonium salt, resulting in a lower yield of the desired azo dye.[3]

Q2: How can I confirm the formation of the diazonium salt before proceeding to the coupling reaction?

A2: A simple qualitative test can be performed. Add a small drop of the cold diazonium salt solution to a cold alkaline solution of a reactive coupling agent like β-naphthol. The immediate formation of a brightly colored precipitate (typically orange to red) indicates the successful formation of the diazonium salt.[1]

Q3: What are suitable coupling partners for the diazonium salt of this compound?

A3: A variety of electron-rich aromatic compounds can be used as coupling partners. Common examples include:

  • Phenols and Naphthols: β-naphthol is a very common coupling partner, typically yielding orange to red dyes.[7][8] The coupling reaction is carried out in an alkaline medium.[3]

  • Aromatic Amines: Aniline and its derivatives can be used as coupling components, usually in a slightly acidic medium.[9]

  • Other Naphthalenesulfonic Acids: Coupling with other aminonaphthalenesulfonic acids can produce a range of different colored dyes.[1]

Q4: How does the sulfonic acid group on this compound affect the synthesis?

A4: The sulfonic acid group (-SO₃H) has two main effects:

  • Increased Water Solubility: It enhances the water solubility of the starting material and the resulting azo dye, which can be advantageous for the reaction and for dyeing applications.

  • Electronic Effects: As an electron-withdrawing group, it can influence the reactivity of the aromatic ring and the stability of the diazonium salt.

Experimental Protocols

Detailed Methodology for the Synthesis of an Azo Dye from this compound and β-Naphthol

This protocol provides a general procedure. Optimal quantities may vary based on specific experimental goals.

1. Diazotization of this compound:

  • Dissolve a specific molar equivalent of this compound in a dilute solution of hydrochloric acid (approximately 2.5 equivalents). Gentle warming may be required to achieve complete dissolution.

  • Cool the solution to 0-5°C in an ice-salt bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (a slight molar excess, e.g., 1.05 equivalents) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold solution of this compound, ensuring the temperature remains below 5°C.[6]

  • After the addition is complete, continue stirring for an additional 15-30 minutes in the ice bath.

  • Test for the presence of excess nitrous acid with starch-iodide paper (should turn blue-black).[1]

2. Coupling Reaction with β-Naphthol:

  • In a separate beaker, dissolve a molar equivalent of β-naphthol in a dilute sodium hydroxide (B78521) solution.

  • Cool this alkaline solution to 0-5°C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold alkaline β-naphthol solution. A colored precipitate should form immediately.[7]

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

3. Isolation and Purification:

  • Collect the precipitated azo dye by vacuum filtration.

  • Wash the filter cake with a cold, saturated sodium chloride solution to aid in the removal of impurities ("salting out").

  • Recrystallize the crude dye from an appropriate solvent (e.g., an ethanol-water mixture) to improve purity.

  • Dry the purified dye in a desiccator or a low-temperature oven.

Data Presentation

Table 1: Key Reaction Parameters for Azo Dye Synthesis

ParameterRecommended ConditionRationale
Diazotization Temperature 0-5°CPrevents decomposition of the unstable diazonium salt.
Coupling pH (with phenols) 8-10Promotes the formation of the more reactive phenoxide ion.[3]
Coupling pH (with amines) 4-6Prevents the reaction at the amino group of the coupling agent.[4][5]
**Reactant Ratio (Amine:NaNO₂) **1 : 1.05-1.1Ensures complete diazotization.[6]
Reactant Ratio (Diazo:Coupler) 1 : 1For optimal yield and purity.

Visualizations

experimental_workflow cluster_diazotization Diazotization cluster_coupling Coupling cluster_workup Work-up & Purification start Dissolve this compound in HCl cool1 Cool to 0-5°C start->cool1 add_nitrite Slowly add NaNO2 solution cool1->add_nitrite stir1 Stir for 15-30 min add_nitrite->stir1 test_nitrite Test with starch-iodide paper stir1->test_nitrite add_diazo Slowly add diazonium salt solution test_nitrite->add_diazo Use immediately prepare_coupler Prepare cold alkaline solution of β-Naphthol prepare_coupler->add_diazo stir2 Stir for 30-60 min add_diazo->stir2 filter Vacuum Filtration stir2->filter wash Wash with NaCl solution filter->wash recrystallize Recrystallize wash->recrystallize dry Dry the final product recrystallize->dry

Caption: Experimental workflow for the synthesis of an azo dye from this compound.

reaction_pathway cluster_reactants cluster_product amine 5-Amino-2- naphthalenesulfonic acid diazonium Diazonium Salt Intermediate amine->diazonium Diazotization (0-5°C) nitrite NaNO2, HCl product Azo Dye diazonium->product Coupling coupler β-Naphthol (in NaOH) coupler->product

Caption: Reaction pathway for the synthesis of an azo dye.

References

Technical Support Center: Optimizing Diazotization of 1,6-Cleve's Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to facilitate the successful diazotization of 1,6-Cleve's acid (1-aminonaphthalene-6-sulfonic acid). Precise control over reaction parameters, particularly temperature and pH, is critical for maximizing yield and ensuring the stability of the resulting diazonium salt, a key intermediate in the synthesis of various azo dyes and pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the optimal temperature and pH conditions for the diazotization of 1,6-Cleve's acid?

A1: The optimal temperature for the diazotization of 1,6-Cleve's acid is strictly maintained between 0-5 °C .[1][2] Regarding pH, the reaction requires a strongly acidic medium , achieved by using an excess of a strong mineral acid like hydrochloric acid (HCl).[1] A specific pH value is less critical than ensuring sufficient excess acid to convert sodium nitrite (B80452) to nitrous acid and to stabilize the diazonium salt formed.[1][3]

Q2: Why is maintaining a low temperature (0-5 °C) so critical?

A2: Aryl diazonium salts are thermally unstable.[4][5] At temperatures above 5 °C, the diazonium salt of 1,6-Cleve's acid will begin to decompose, leading to the evolution of nitrogen gas and the formation of undesired byproducts, such as the corresponding phenol.[1][4] This decomposition significantly reduces the yield of the desired product and can, in some cases, become uncontrollable.[4] Strict temperature control is the most crucial factor for a successful reaction.

Q3: How do I know if my diazotization reaction is complete?

A3: The completion of the reaction is determined by testing for a slight excess of nitrous acid. This is done by taking a drop of the reaction mixture with a glass rod and streaking it on starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying that all the 1,6-Cleve's acid has been converted to its diazonium salt.[6][7] If no color change occurs, the reaction is incomplete, and more sodium nitrite solution should be added dropwise.[6]

Q4: My reaction is generating gas/bubbles. Is this normal?

A4: Vigorous gas evolution is a sign of a problem, typically indicating the decomposition of the diazonium salt into nitrogen gas (N₂).[1] This is most often caused by the reaction temperature rising above the recommended 0-5 °C range, even in localized spots. To prevent this, ensure efficient cooling, good stirring, and a slow, dropwise addition of the sodium nitrite solution.[1]

Q5: What are the potential side reactions, and how can I avoid them?

A5: The primary side reaction is the decomposition of the diazonium salt to form 1-hydroxynaphthalene-6-sulfonic acid, especially if the temperature is too high.[4] Another potential side reaction is the coupling of the newly formed diazonium salt with unreacted 1,6-Cleve's acid. This is minimized by maintaining a sufficiently high acid concentration (low pH), which protonates the amino group of the unreacted amine, deactivating it towards coupling.[1]

Data Presentation

Table 1: Key Reaction Parameters for Diazotization

ParameterOptimal Range / ValueRationale & Key Considerations
Temperature 0 - 5 °CEssential for the stability of the diazonium salt. Temperatures above this range lead to rapid decomposition and yield loss.[2][4]
Acidity Strongly acidic (excess mineral acid)Ensures the in situ formation of nitrous acid from sodium nitrite and stabilizes the diazonium salt. Prevents unwanted coupling side reactions.[1][3]
Sodium Nitrite (NaNO₂) Stoichiometry ~1.0 - 1.1 equivalentsA slight excess ensures the reaction goes to completion. The endpoint should be confirmed with a starch-iodide test.[7]
Rate of Nitrite Addition Slow, dropwisePrevents localized increases in temperature and concentration, which can lead to decomposition and side reactions.[1]
Reaction Time 15 - 30 minutes post-additionAllows the reaction to proceed to completion after all the sodium nitrite has been added.[1]

Experimental Protocols

Detailed Methodology for Diazotization of 1,6-Cleve's Acid

This protocol provides a general procedure. Molar equivalents should be calculated based on the specific starting weight of 1,6-Cleve's acid.

Materials:

  • 1,6-Cleve's acid (1.0 eq.)

  • Concentrated Hydrochloric Acid (HCl, ~3.0 eq.)

  • Sodium Nitrite (NaNO₂, 1.0-1.1 eq.)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • Prepare the Amine Slurry: In a three-necked flask equipped with a mechanical stirrer and a thermometer, create a slurry of 1,6-Cleve's acid (1.0 eq.) in water. Cautiously add concentrated hydrochloric acid (3.0 eq.) while stirring.

  • Cooling: Cool the slurry to 0-5 °C using an ice-salt bath. Ensure the mixture is being stirred vigorously to maintain a uniform temperature.[8]

  • Prepare Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.0-1.1 eq.) in a minimal amount of cold distilled water and cool the solution in an ice bath.

  • Diazotization: Add the chilled sodium nitrite solution dropwise to the stirred amine slurry using a dropping funnel. The rate of addition must be carefully controlled to ensure the reaction temperature never exceeds 5 °C .[7]

  • Monitor Reaction: After approximately 90% of the nitrite solution has been added, begin testing for excess nitrous acid. Dip a glass rod into the mixture and streak it onto starch-iodide paper. Continue adding the remaining nitrite solution until a positive test (immediate blue-black color) is achieved and persists for 10-15 minutes.[7]

  • Completion: Once the addition is complete and a persistent positive starch-iodide test is confirmed, continue to stir the mixture at 0-5 °C for an additional 15-30 minutes.[1]

  • Immediate Use: The resulting cold diazonium salt solution is unstable and should be used immediately in the subsequent coupling reaction. Do not attempt to isolate or store the diazonium salt. [3]

Troubleshooting Guide

Table 2: Troubleshooting Common Diazotization Issues

SymptomProbable Cause(s)Recommended Solution(s)
Low or No Yield of Final Product 1. Decomposition of Diazonium Salt: Temperature exceeded 5 °C. 2. Incomplete Diazotization: Insufficient sodium nitrite was added. 3. Impure Starting Material: Purity of 1,6-Cleve's acid is low.1. Improve cooling with an ice-salt bath; add nitrite solution more slowly.[1] 2. Test for reaction completion with starch-iodide paper and add more nitrite if necessary.[6] 3. Use a higher purity grade of the starting amine.[6]
Reaction Mixture Turns Dark Brown/Black 1. Decomposition: Significant temperature rise. 2. Side Reactions: Insufficient acid, leading to self-coupling of the diazonium salt with unreacted amine.1. Immediately check and improve cooling. Ensure vigorous stirring.[1] 2. Ensure a sufficient excess of mineral acid is present throughout the reaction.
Excessive Foaming or Gas Evolution Decomposition of Diazonium Salt: The temperature is too high, causing the release of nitrogen (N₂) gas.Immediately improve cooling and halt the addition of sodium nitrite until the temperature is stabilized below 5 °C.[1]
Inconsistent Results Between Batches 1. Poor Temperature Control: Inconsistent temperature profiles between runs. 2. Variable Raw Materials: Purity of intermediates varies between lots.1. Standardize the cooling and addition procedure to ensure reproducibility.[6] 2. Qualify raw materials from suppliers to ensure consistent purity.[6]

Visualizations

Logical Relationships & Workflows

Caption: Chemical reaction pathway for the diazotization of 1,6-Cleve's acid.

Experimental_Workflow arrow Start Start: Prepare Slurry of 1,6-Cleve's Acid in HCl/H2O Cool Cool Slurry to 0-5 °C Start->Cool arrow1 arrow1 Nitrite Prepare Chilled NaNO2 Solution Cool->Nitrite arrow2 arrow2 Add Add NaNO2 Solution Dropwise (Maintain T < 5 °C) Nitrite->Add arrow3 arrow3 Test Test for Excess Nitrous Acid (Starch-Iodide Paper) Add->Test arrow4 arrow4 Stir Stir for 15-30 min at 0-5 °C Test->Stir arrow5 arrow5 End Use Diazonium Salt Solution Immediately Stir->End arrow6 arrow6

Caption: Step-by-step experimental workflow for the diazotization process.

Troubleshooting_Guide Start Problem: Low Yield or Failed Reaction CheckTemp Was Temp. Maintained at 0-5 °C? Start->CheckTemp CheckAcid Was Excess Mineral Acid Used? CheckTemp->CheckAcid Yes Sol_Temp Solution: Improve Cooling & Slow Nitrite Addition CheckTemp->Sol_Temp No CheckTest Was Starch-Iodide Test Positive? CheckAcid->CheckTest Yes Sol_Acid Solution: Ensure Sufficient Excess Acid CheckAcid->Sol_Acid No Sol_Nitrite Solution: Add More Nitrite Solution Dropwise CheckTest->Sol_Nitrite No Sol_Purity Consider: Check Purity of Starting Amine CheckTest->Sol_Purity Yes

References

Technical Support Center: Synthesis of Azo Dyes from Aminonaphthalenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of azo dyes from aminonaphthalenes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the diazotization of aminonaphthalenes and the subsequent azo coupling reaction.

Diazotization Stage

Question 1: My diazotization reaction mixture with aminonaphthalene is turning a dark brown or black color, and I observe gas evolution, even though I'm keeping the temperature low. What is happening and how can I prevent it?

Answer:

This observation strongly suggests the decomposition of the naphthalenediazonium salt.[1] While maintaining a low temperature (0-5 °C) is critical, other factors can contribute to this instability. The primary byproduct of this decomposition is the corresponding naphthol, which can further react to form colored impurities.

Possible Causes:

  • Inadequate Temperature Control: Localized "hot spots" within the reaction mixture can lead to decomposition, even if the external bath temperature is low.

  • Excess Nitrous Acid: An excess of the diazotizing agent (nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid) can promote decomposition.[2]

  • Instability of the Naphthalenediazonium Salt: Naphthalenediazonium salts are inherently unstable and prone to decomposition, especially when compared to simpler benzene (B151609) diazonium salts.[3][4]

Troubleshooting Steps:

  • Ensure Efficient Stirring: Use vigorous and constant stirring to maintain a uniform temperature throughout the reaction vessel.

  • Slow, Controlled Addition of Sodium Nitrite: Add the sodium nitrite solution dropwise and slowly to the acidic solution of the aminonaphthalene. This prevents a localized excess of nitrous acid and helps to control the exothermic nature of the reaction.

  • Stoichiometric Control: Use a slight excess of aminonaphthalene relative to sodium nitrite to ensure all the nitrite is consumed, minimizing the presence of excess nitrous acid that can lead to decomposition.

  • Use Freshly Prepared Diazonium Salt: The prepared naphthalenediazonium salt solution should be used immediately in the subsequent coupling reaction to minimize the time for decomposition to occur.[5]

Question 2: How can I confirm that the diazotization of my aminonaphthalene is complete?

Answer:

You can perform a simple qualitative test to check for the presence of unreacted nitrous acid.

Procedure:

  • Dip a glass rod into the reaction mixture.

  • Touch the glass rod to a piece of starch-iodide paper.

  • An immediate blue-black color indicates the presence of excess nitrous acid, suggesting that all the aminonaphthalene has been diazotized.

If the test is negative, it may indicate that not all the aminonaphthalene has reacted, and a small, incremental addition of sodium nitrite solution may be necessary.

Azo Coupling Stage

Question 3: The yield of my azo dye is low, and the color is not as vibrant as expected. What are the potential reasons?

Answer:

Low yields and poor color intensity in the azo coupling stage can be due to several factors, often related to competing side reactions and improper pH control.

Possible Causes & Side Products:

  • Incorrect pH: The pH of the coupling reaction is crucial. For coupling with naphthols, the reaction is typically carried out under alkaline conditions (pH 8-10) to activate the naphthol as a nucleophile. If the pH is too low, the coupling rate will be slow. Conversely, if the pH is too high, the diazonium salt can be converted to a non-reactive diazotate ion.

  • Triazene (B1217601) Formation: A significant side reaction is the coupling of the diazonium salt with unreacted aminonaphthalene to form a triazene.[6] This reaction is more favorable under neutral or slightly acidic conditions. Triazenes are often yellow or brown compounds that can contaminate your desired azo dye.

  • Decomposition of the Diazonium Salt: As mentioned previously, if the diazonium salt solution is not used promptly or if the temperature rises, it will decompose to form naphthols, reducing the amount of diazonium salt available for the coupling reaction.[1][4]

Troubleshooting Steps:

  • Strict pH Control: Carefully monitor and adjust the pH of the coupling reaction mixture. For coupling with naphthols, maintain a pH between 8 and 10 using a suitable base like sodium hydroxide (B78521). For coupling with other aromatic amines, the optimal pH may vary.

  • Order of Addition: Add the cold diazonium salt solution slowly to the cold solution of the coupling component (e.g., naphthol in alkaline solution). This ensures that the diazonium salt is immediately in an environment that favors the desired coupling reaction.

  • Maintain Low Temperature: Continue to keep the reaction mixture cold (0-5 °C) throughout the coupling process to minimize diazonium salt decomposition.

Question 4: I have an unexpected yellow or brownish precipitate along with my desired colored azo dye. How can I identify and remove it?

Answer:

This impurity is likely a triazene, formed from the reaction of the diazonium salt with unreacted aminonaphthalene.[6] Another possibility is the formation of phenolic byproducts from the decomposition of the diazonium salt.

Identification and Purification:

  • Thin-Layer Chromatography (TLC): Use TLC to assess the purity of your crude product. The different components (azo dye, triazene, etc.) will likely have different Rf values, allowing you to visualize the number of impurities.

  • Recrystallization: Recrystallization is a common method for purifying azo dyes. The choice of solvent is critical and may require some experimentation. Ethanol, acetic acid, or solvent mixtures are often used. The triazene byproduct may have different solubility characteristics than the desired azo dye, allowing for its removal.

  • Column Chromatography: For more challenging separations, column chromatography can be employed. The appropriate stationary and mobile phases will depend on the specific properties of your dye and impurities.

Data Presentation

ParameterExperiment 1Experiment 2Experiment 3
Aminonaphthalene 1-Naphthylamine (B1663977)1-Naphthylamine2-Naphthylamine
Coupling Component 2-Naphthol (B1666908)Phenol2-Naphthol
Diazotization Temp (°C) 0-55-100-5
Coupling pH 999
Yield of Azo Dye (%)
Yield of Triazene (%)
Yield of Naphthol (%)
Purity by HPLC (%)

Experimental Protocols

Protocol 1: Diazotization of 1-Naphthylamine
  • In a beaker, suspend 0.01 mol of 1-naphthylamine in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, dissolve 0.011 mol of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold, stirred suspension of the 1-naphthylamine hydrochloride over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes. The resulting solution contains the naphthalenediazonium salt and should be used immediately.

Protocol 2: Azo Coupling with 2-Naphthol
  • In a separate beaker, dissolve 0.01 mol of 2-naphthol in 25 mL of a 10% sodium hydroxide solution.

  • Cool this alkaline solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution with vigorous stirring.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction is complete.

  • Isolate the solid azo dye by vacuum filtration and wash the filter cake thoroughly with cold water.

  • The crude product can then be purified by recrystallization.

Visualizations

Reaction Pathways

G Amine Aminonaphthalene (Ar-NH2) Diazonium Naphthalenediazonium Salt (Ar-N2+) Amine->Diazonium Diazotization (NaNO2, H+, 0-5 °C) Triazene Triazene (Ar-N=N-NH-Ar) Amine->Triazene AzoDye Azo Dye (Ar-N=N-Ar') Diazonium->AzoDye Azo Coupling (pH 8-10) Naphthol Naphthol (Ar-OH) Diazonium->Naphthol Decomposition (Higher Temp.) Diazonium->Triazene Side Reaction (Couples with unreacted Amine) CouplingAgent Coupling Component (e.g., Naphthol) CouplingAgent->AzoDye

Caption: Reaction pathways in azo dye synthesis from aminonaphthalenes.

Troubleshooting Workflow

G Start Start Synthesis Diazotization Diazotization Step Start->Diazotization Decomposition Problem: Dark Color, Gas Evolution Diazotization->Decomposition Issue? Coupling Azo Coupling Step LowYield Problem: Low Yield, Poor Color Coupling->LowYield Issue? CrudeProduct Crude Azo Dye Impure Problem: Impure Product (TLC shows multiple spots) CrudeProduct->Impure Issue? PureProduct Pure Azo Dye Decomposition->Coupling No ControlTemp Solution: Improve Stirring, Slow NaNO2 Addition Decomposition->ControlTemp Yes LowYield->CrudeProduct No ControlpH Solution: Check & Adjust pH, Use Fresh Diazo Salt LowYield->ControlpH Yes Impure->PureProduct No Purify Solution: Recrystallize or Column Chromatography Impure->Purify Yes ControlTemp->Diazotization ControlpH->Coupling Purify->PureProduct

Caption: Troubleshooting workflow for azo dye synthesis.

References

Technical Support Center: Purification of Crude 5-Amino-2-naphthalenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Amino-2-naphthalenesulfonic acid by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Recrystallization of this compound

This guide addresses common issues encountered during the recrystallization of this compound, also known as 1,6-Cleve's acid.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation Upon Cooling - Insufficient concentration of the product in the solvent (too much solvent used).- The solution is not adequately cooled.- Concentrate the solution: Gently heat the solution to evaporate some of the water. Periodically allow the solution to cool and check for crystal formation.- Ensure thorough cooling: Use an ice-water bath to lower the temperature of the solution further. - Induce crystallization: Scratch the inner surface of the flask with a glass rod at the meniscus. Add a seed crystal of pure this compound if available.
Product "Oils Out" Instead of Crystallizing - The solution is supersaturated, and the compound is coming out of solution above its melting point.- Presence of significant impurities that lower the melting point of the mixture.- Dilute and reheat: Add a small amount of hot water to the solution to redissolve the oil, then allow it to cool more slowly.- Slower cooling: Insulate the flask to encourage gradual cooling, which can promote the formation of crystals over oil.- Consider a preliminary purification step: If impurities are suspected, a pre-purification step, such as treatment with activated charcoal, may be necessary.
Poor Recovery of Purified Product - Using an excessive amount of recrystallization solvent.- Premature crystallization during hot filtration.- The product has higher than expected solubility in the cold solvent.- Use minimal solvent: Dissolve the crude product in the minimum amount of boiling water required.- Preheat filtration apparatus: Warm the funnel and receiving flask before hot filtration to prevent the product from crystallizing prematurely.- Thoroughly cool the filtrate: Ensure the solution is cooled in an ice bath for a sufficient time to maximize crystal precipitation.- Recover a second crop: Concentrate the mother liquor by evaporation and cool again to obtain a second batch of crystals.
Crystals Appear Colored or Impure - Presence of colored impurities in the crude product.- Co-precipitation of impurities with the desired product.- Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.- Ensure slow cooling: Allow the solution to cool slowly and undisturbed. Rapid cooling can trap impurities within the crystal lattice.
Presence of Isomeric Impurities - The crude product contains isomers such as 1,7-Cleve's acid or 8-aminonaphthalene-2-sulfonic acid from the synthesis process.- Isomer separation: For mixtures containing the 8-amino isomer, a pH adjustment can be effective. Make the solution alkaline with sodium hydroxide (B78521) or sodium carbonate and add sodium chloride. The sodium salt of 8-aminonaphthalene-2-sulfonic acid is less soluble and will precipitate, while the this compound remains in solution. The desired product can then be precipitated by acidifying the filtrate.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Water is the most suitable and commonly used solvent for the recrystallization of this compound. It has very low solubility at room temperature and is soluble in hot water.[2][3][4]

Q2: What is the expected solubility of this compound in water?

Q3: My purified product is still showing impurities. What are the likely contaminants?

A3: The most common impurities in crude this compound are its isomers, primarily 1,7-Cleve's acid and 8-aminonaphthalene-2-sulfonic acid, which are byproducts of the synthesis process.[1] Residual starting materials from the sulfonation and nitration of naphthalene (B1677914) may also be present.

Q4: How can I improve the purity if a single recrystallization is insufficient?

A4: If isomeric impurities are the primary concern, the pH adjustment method described in the troubleshooting guide can be effective for removing the 8-amino isomer.[1] For other impurities, a second recrystallization can be performed. Ensuring slow and undisturbed cooling is crucial for achieving high purity.

Q5: What is the appearance of pure this compound?

A5: Pure this compound typically appears as colorless, needle-like crystals.[5][6]

Experimental Protocols

Protocol 1: Standard Recrystallization of this compound
  • Dissolution: In a flask, add the crude this compound. For every gram of crude product, start by adding approximately 50-100 mL of deionized water. Heat the mixture to a rolling boil with stirring.

  • Solvent Addition: Continue to add small portions of boiling deionized water until the solid has just completely dissolved. Avoid adding an excess of water to ensure a good yield.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the crude product weight) and swirl the mixture. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Preheat a filtration apparatus (funnel and receiving flask) by rinsing with hot water. Quickly filter the hot solution to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at an appropriate temperature or under a vacuum.

Protocol 2: Purification from Isomeric Impurities (8-aminonaphthalene-2-sulfonic acid)
  • Dissolution and pH Adjustment: Dissolve the crude mixture in water. Adjust the pH to alkaline by adding a solution of sodium hydroxide or sodium carbonate.

  • Precipitation of Isomer: Add sodium chloride to the alkaline solution. The sodium salt of 8-aminonaphthalene-2-sulfonic acid will precipitate out of the solution.

  • Filtration: Filter the mixture to remove the precipitated 8-amino isomer.

  • Acidification and Crystallization: Acidify the filtrate with a mineral acid, such as sulfuric acid. The this compound will precipitate out of the solution.

  • Isolation and Washing: Collect the precipitated this compound by vacuum filtration and wash with a small amount of cold water.

  • Recrystallization: For further purification, proceed with the standard recrystallization protocol (Protocol 1) using the product obtained from this procedure.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation crude_product Crude 5-Amino-2- naphthalenesulfonic Acid add_water Add minimal boiling water crude_product->add_water dissolved_solution Hot Dissolved Solution add_water->dissolved_solution hot_filtration Hot Filtration dissolved_solution->hot_filtration impurities Insoluble Impurities hot_filtration->impurities filtrate Hot Filtrate hot_filtration->filtrate cool_solution Slow Cooling filtrate->cool_solution vacuum_filtration Vacuum Filtration cool_solution->vacuum_filtration mother_liquor Mother Liquor vacuum_filtration->mother_liquor pure_crystals Pure Crystals vacuum_filtration->pure_crystals

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start Recrystallization Attempt outcome Observe Outcome start->outcome no_crystals No/Few Crystals outcome->no_crystals No Yield oiling_out Product Oils Out outcome->oiling_out Oily Product impure_crystals Impure Crystals outcome->impure_crystals Low Purity success Pure Crystals Obtained outcome->success Success sol_no_crystals Concentrate Solution & Recool no_crystals->sol_no_crystals sol_oiling_out Add More Hot Solvent & Cool Slowly oiling_out->sol_oiling_out sol_impure_crystals Use Activated Charcoal or Recrystallize Slowly impure_crystals->sol_impure_crystals sol_no_crystals->outcome sol_oiling_out->outcome sol_impure_crystals->outcome

Caption: Troubleshooting logic for common recrystallization issues.

References

preventing decomposition of diazonium salts in azo coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Preventing Decomposition of Diazonium Salts in Azo Coupling Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address the challenges associated with the instability of diazonium salts in azo coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are diazonium salts and why are they inherently unstable?

Aryl diazonium salts are a class of organic compounds with the general structure Ar-N₂⁺X⁻, where 'Ar' is an aryl group and 'X⁻' is an anion. Their instability stems from the excellent leaving group ability of the diazonium group (-N₂⁺). It readily decomposes to release dinitrogen (N₂), one of the most thermodynamically stable molecules known.[1] This decomposition is often exothermic and can be rapid, particularly in the solid state or at elevated temperatures, which makes diazonium salts hazardous if not handled correctly.[1][2]

Q2: What is the primary cause of diazonium salt decomposition during azo coupling reactions?

The primary cause of decomposition is elevated temperature. Most aryl diazonium salts are unstable in aqueous solutions at temperatures above 5°C.[3][4][5] At higher temperatures, the diazonium group is rapidly lost as nitrogen gas, leading to the formation of phenols and other byproducts.[6][7] This decomposition is a major reason for low yields in azo coupling reactions.[6][8]

Q3: What is the ideal temperature range for the preparation and use of diazonium salts?

To minimize decomposition, both the diazotization (formation of the diazonium salt) and the subsequent azo coupling reaction should be carried out at low temperatures, typically between 0-5°C.[8][9][10] This is crucial for maintaining the stability of the diazonium salt long enough for it to react with the coupling partner.[6] Achieving and maintaining this temperature range is usually done using an ice-water or ice-salt bath.[8]

Q4: How does pH affect the stability and reactivity in azo coupling reactions?

The pH of the reaction medium is critical and affects both stages of the process:

  • Diazotization: This step requires a strongly acidic medium (pH 1-2). The acid serves to generate nitrous acid (HNO₂) in situ from sodium nitrite (B80452) and to prevent the newly formed diazonium salt from coupling with the unreacted starting amine.[6][11]

  • Azo Coupling: The optimal pH for the coupling step depends on the coupling partner.

    • For coupling with phenols , mildly alkaline conditions (pH > 7.5) are required to deprotonate the phenol (B47542) into the more strongly activating phenoxide ion.[6][12]

    • For coupling with aromatic amines , mildly acidic conditions (pH < 6) are necessary to have a sufficient concentration of the free amine (which is the reactive species) without protonating it to the deactivating ammonium (B1175870) salt.[6][12]

Q5: Are there chemical stabilizers that can be used to prevent the decomposition of diazonium salts?

Yes, while temperature control is the primary method of stabilization, certain reagents can form more stable diazonium salts.

  • Fluoroboric Acid (HBF₄): Reacting a diazonium salt with fluoroboric acid precipitates the corresponding diazonium tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻).[13] These salts are often significantly more stable than diazonium chlorides, are insoluble in water, and can sometimes be isolated and stored at low temperatures.[2][14]

  • Double Salts: The addition of salts like zinc chloride can form so-called diazonium metal double salts, which can considerably stabilize the isolated diazonium salts.[15]

  • Crown Ethers: Complexation with crown ethers has also been shown to reduce or suppress thermal decomposition.[15]

  • Surfactants: The addition of small amounts of certain non-ionic surfactants can also improve the stability of diazonium salt solutions and prevent discoloration and precipitate formation.[16]

Q6: What are the critical safety precautions when working with diazonium salts?

Diazonium salts are high-energy materials and can be explosive, especially when dry.[3][4][17] Adherence to strict safety protocols is mandatory.

  • Assume Explosive Nature: Always treat unknown diazonium salts as potentially explosive.[4][17]

  • In Situ Use: Whenever possible, use diazonium salts in situ (in the solution where they are generated) to avoid the significant hazards of isolation.[17]

  • Small Scale: If isolation is unavoidable, it must be performed on a very small scale (no more than 0.75 mmol at a time).[3][4][15]

  • Temperature Control: Strictly maintain the reaction temperature below 5°C.[3][4]

  • Avoid Drying: Never allow diazonium salts to dry completely, as this dramatically increases the risk of explosive decomposition.[1][5]

  • No Metal Spatulas: Do not scratch or grind solid diazonium salts, especially with metal spatulas, as they are sensitive to friction and shock.[3][15]

  • Proper Venting: Ensure the reaction setup is adequately vented to release any gases generated, particularly nitrogen from decomposition.[3][4]

  • Quench Excess Reagents: After the reaction, any remaining diazonium salt should be quenched before workup.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Low or No Yield of Azo Dye 1. Decomposition of Diazonium Salt: The reaction temperature exceeded 5°C during diazotization or coupling.[18] 2. Incorrect pH: The pH was not optimal for either the diazotization or the coupling step.[6] 3. Incomplete Diazotization: Insufficient acid or use of degraded sodium nitrite solution.[10]1. Use an ice-salt bath to strictly maintain the temperature between 0-5°C throughout the entire process.[8][19] 2. Carefully monitor and adjust the pH for each step. Ensure a strongly acidic medium for diazotization and then adjust to the optimal pH for your specific coupling partner.[10] 3. Use an excess of mineral acid and a freshly prepared solution of sodium nitrite. Test for a slight excess of nitrous acid using starch-iodide paper.[8][19]
Vigorous Gas Evolution (Bubbling) Decomposition of Diazonium Salt: The bubbling is likely nitrogen gas (N₂) being released as the diazonium salt decomposes.[11]Immediately check and lower the temperature of the reaction mixture. This indicates the diazonium salt is unstable under the current conditions.[11]
Formation of Brownish, Tar-like Byproducts 1. High Reaction Temperature: Elevated temperatures accelerate the decomposition of the diazonium salt, leading to the formation of complex polymeric products.[8][19] 2. Oxidation: Phenols and anilines are susceptible to oxidation, which can produce colored impurities.[8]1. Strictly maintain low reaction temperatures (0-5°C) and ensure efficient stirring to prevent localized overheating.[8][19] 2. Work under an inert atmosphere (e.g., nitrogen or argon) if your coupling components are particularly sensitive to oxidation.
Precipitation of an Unexpected Solid Diazonium Salt Crystallization: The diazonium salt itself may be precipitating out of the solution. This is extremely hazardous as solid diazonium salts can be explosive.[3][4][11]Do not allow the precipitate to dry. Use it immediately in the next step. If this is a recurring issue, consider using a different solvent system or a stabilizing agent like fluoroboric acid to form a more stable, albeit still hazardous, salt.[4][11]
Weak or Incorrect Product Color Low Concentration of Diazonium Salt: Significant decomposition of the diazonium salt has occurred, reducing the amount available to form the desired colored azo compound.[8][19]Re-evaluate and optimize temperature and pH control as described above. Ensure the diazonium salt solution is used immediately after its preparation.[8]
Experimental Protocols
Generalized Protocol for Azo Coupling (Amine with a Phenolic Component)

This protocol provides a detailed methodology for a typical azo coupling reaction, emphasizing the critical steps to prevent diazonium salt decomposition.

1. Diazotization of the Aromatic Amine a. Dissolve the aromatic amine in a dilute mineral acid (e.g., HCl) in a beaker. Use a sufficient excess of acid to ensure a strongly acidic medium. b. Cool the solution to 0-5°C in an ice-salt bath with continuous stirring. It is critical to maintain this temperature throughout the diazotization process.[8] c. In a separate flask, prepare a solution of a stoichiometric amount of sodium nitrite in cold water. d. Add the sodium nitrite solution dropwise to the cold, stirred amine solution. The rate of addition should be slow enough to keep the temperature below 5°C at all times.[8] e. After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes. f. (Optional) Check for the presence of a slight excess of nitrous acid by touching a drop of the solution to starch-iodide paper; it should turn blue/black. This confirms that all the amine has reacted.[3][8] g. Keep this freshly prepared, cold diazonium salt solution in the ice bath and use it immediately for the coupling step.[8]

2. Azo Coupling a. In a separate beaker, dissolve the phenolic coupling component (e.g., a phenol or naphthol) in an aqueous sodium hydroxide (B78521) solution to form the phenoxide. b. Cool this solution to 0-5°C in an ice-salt bath. c. With vigorous stirring, slowly add the cold diazonium salt solution prepared in Step 1 to the cold phenoxide solution.[8][19] d. Maintain the temperature below 5°C throughout the addition. A brightly colored azo dye should precipitate. e. Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.[10]

3. Isolation and Purification a. Collect the crude azo dye precipitate by vacuum filtration. b. Wash the filter cake with cold water to remove any inorganic salts and impurities.[10] c. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol (B145695) or an ethanol/water mixture).[10][20]

Visualizations

Logical Relationships and Workflows

Decomposition_Pathway cluster_main Decomposition of Aryl Diazonium Salt ArN2 Aryl Diazonium Ion (Ar-N₂⁺) Ar_cation Aryl Cation (Ar⁺) ArN2->Ar_cation High Temp (>5°C) N2 Nitrogen Gas (N₂) ArN2->N2 Phenol Phenol Byproduct (Ar-OH) Ar_cation->Phenol H2O Water (H₂O) H2O->Ar_cation

Caption: Decomposition pathway of an aryl diazonium salt at elevated temperatures.

Azo_Coupling_Workflow cluster_workflow Azo Coupling Experimental Workflow start Start Materials: Aromatic Amine, NaNO₂, Acid, Coupling Component diazotization 1. Diazotization - Dissolve Amine in Acid - Cool to 0-5°C - Slow addition of NaNO₂ (aq) start->diazotization diazonium_salt Freshly Prepared Diazonium Salt Solution (Keep at 0-5°C) diazotization->diazonium_salt coupling 2. Coupling Reaction - Prepare cold solution of  coupling component (adjust pH) - Slow addition of diazonium salt diazonium_salt->coupling product Crude Azo Dye (Precipitate) coupling->product isolation 3. Isolation - Vacuum Filtration - Wash with cold water product->isolation purification 4. Purification - Recrystallization isolation->purification final_product Pure Azo Dye purification->final_product

Caption: General experimental workflow for an azo coupling reaction.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting Guide: Low Azo Dye Yield q1 Low or No Yield? q2 Gas Evolution Observed? q1->q2 Yes q3 pH Checked? q2->q3 No s1 Cause: Decomposition Solution: Maintain temp at 0-5°C using an ice-salt bath. q2->s1 Yes q4 Reagents Fresh? q3->q4 Yes s2 Cause: Incorrect pH Solution: Ensure pH 1-2 for diazotization. Adjust pH for coupling partner. q3->s2 No s3 Cause: Incomplete Reaction Solution: Use fresh NaNO₂ solution. Test for excess HNO₂. q4->s3 No s4 Check other parameters: - Purity of starting materials - Stirring efficiency q4->s4 Yes

Caption: Troubleshooting decision tree for low yield in azo coupling reactions.

References

addressing fluorescence quenching of naphthalenesulfonic acid probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for naphthalenesulfonic acid-based fluorescent probes, such as 8-Anilinonaphthalene-1-sulfonic acid (ANS). This guide provides troubleshooting advice and answers to frequently asked questions to help you address challenges related to fluorescence quenching in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are naphthalenesulfonic acid probes and what are their primary applications?

Naphthalenesulfonic acid derivatives, like ANS, are extrinsic fluorescent probes widely used to investigate protein structure, dynamics, and interactions.[1] They are particularly valuable for characterizing hydrophobic binding sites, detecting conformational changes, and studying protein-ligand interactions due to their sensitivity to the local microenvironment.[1][2]

Q2: Why is the fluorescence of my probe highly sensitive to its environment?

These probes are solvatochromic, meaning their fluorescence properties—such as emission wavelength and quantum yield—change dramatically with solvent polarity.[3] In polar, aqueous solutions, the probes are weakly fluorescent.[4][5] However, when they bind to hydrophobic regions, such as pockets on a protein's surface, their fluorescence quantum yield increases significantly, often accompanied by a blue shift in the emission maximum.[2][4] This phenomenon occurs because the non-polar environment shields the probe from quenching by water molecules.

Q3: What is fluorescence quenching?

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. It occurs when an excited fluorophore returns to the ground state without emitting a photon. This can be caused by a variety of factors, including interactions with other molecules (quenchers), high probe concentrations, or specific environmental conditions.[6][7]

Q4: What are the main types of fluorescence quenching I might encounter?

The two primary quenching mechanisms are:

  • Dynamic (Collisional) Quenching: This occurs when the excited probe collides with a quencher molecule in solution. This process is diffusion-dependent and is affected by factors like temperature and viscosity.[7][8]

  • Static Quenching: This involves the formation of a stable, non-fluorescent complex between the probe and a quencher molecule in the ground state.[7][9]

Troubleshooting Guide: Weak or Reduced Fluorescence Signal

Encountering a weaker-than-expected fluorescence signal is a common issue. The following guide, organized in a question-and-answer format, addresses specific causes and solutions.

Q5: My fluorescence signal is very low. Could my solvent be the cause?

Answer: Yes, this is a primary feature of naphthalenesulfonic acid probes. Their fluorescence is inherently low in polar solvents like water.[5] A strong signal is typically only observed when the probe binds to a non-polar site, such as a hydrophobic pocket on a protein, which shields it from the aqueous environment.[2] If you expect the probe to be in a hydrophobic environment but the signal is still weak, consider other potential causes.

Q6: I've dissolved my probe, but the intensity is lower than expected and doesn't increase linearly with concentration. What's happening?

Answer: You may be observing self-quenching or concentration quenching . At high concentrations, fluorophores can interact with each other, leading to the formation of non-fluorescent dimers or energy transfer to non-fluorescent aggregates, which reduces the overall fluorescence intensity.[10][11]

  • Troubleshooting Step: Perform a concentration titration experiment. Dilute your probe stock solution to create a series of concentrations and measure the fluorescence intensity for each. You should observe a linear increase in intensity at lower concentrations. The point where the intensity plateaus or decreases indicates the onset of self-quenching. For most applications, it is best to work in the linear range.[6][10]

Q7: How can I distinguish between dynamic and static quenching in my experiment?

Answer: You can differentiate between these two mechanisms by performing temperature-dependent studies or fluorescence lifetime measurements.[7][8]

  • Temperature Dependence: In dynamic quenching, higher temperatures increase diffusion rates, leading to more frequent collisions and thus more quenching.[8] In static quenching, higher temperatures can destabilize the non-fluorescent complex, leading to less quenching.[7][8]

  • Fluorescence Lifetime: Dynamic quenching affects the excited state of the fluorophore, so it decreases the measured fluorescence lifetime.[7] Static quenching only affects ground-state molecules by forming a non-fluorescent complex; the uncomplexed probes fluoresce normally. Therefore, the fluorescence lifetime of the remaining free probes remains unchanged.[7][12]

The following workflow diagram illustrates the logical steps for troubleshooting a weak fluorescence signal.

G Troubleshooting Workflow for Weak Fluorescence start Weak Fluorescence Signal Observed check_env Is probe in a non-polar (e.g., protein-bound) environment? start->check_env check_conc Is probe concentration in the linear range? check_env->check_conc Yes solution_polar Signal is expected to be low in polar solvents. Confirm binding to hydrophobic target. check_env->solution_polar No check_quencher Are known quenchers present (e.g., O2, heavy ions, specific ligands)? check_conc->check_quencher Yes solution_conc High concentration causes self-quenching. Perform serial dilution to find linear range. check_conc->solution_conc No check_instrument Are instrument settings correct (lasers, filters, gain)? check_quencher->check_instrument No solution_quencher Identify and remove quencher. If quencher is the analyte, proceed to Stern-Volmer analysis. check_quencher->solution_quencher Yes final_check If issues persist, consider probe degradation or buffer incompatibility. check_instrument->final_check Yes solution_instrument Correct instrument settings. Protect sample from light to prevent photobleaching. check_instrument->solution_instrument No

Caption: A flowchart for diagnosing the cause of a weak fluorescence signal.

Data Presentation & Analysis

Quantitative Data Summary

Quantitative data is essential for interpreting fluorescence experiments. The tables below summarize key parameters for ANS, a representative naphthalenesulfonic acid probe, and provide a guide for differentiating quenching mechanisms.

Table 1: Typical Spectroscopic Properties of ANS

PropertyValue in Polar Solvent (Water)Value in Non-Polar Environment (e.g., Protein-Bound)Citation
Fluorescence Quantum Yield Low / Weakly FluorescentHigh / Strongly Fluorescent[2][4][5]
Emission Maximum (λem) ~500-520 nm~470-490 nm (Blue Shift)[2][13]
Excitation Maximum (λex) ~350-390 nm~350-390 nm[13][14]
Binding Affinity (Ka) to HSA N/A~0.72 x 106 M-1[15]

Table 2: Differentiating Static vs. Dynamic Quenching

Experimental TestObservation for Dynamic QuenchingObservation for Static QuenchingCitation
Increase Temperature Quenching IncreasesQuenching Decreases[7][8]
Measure Lifetime (τ) Lifetime DecreasesLifetime is Unchanged[7][8]
Stern-Volmer Plot Linear plotLinear plot (but different underlying mechanism)[7]
Visualizing Quenching Mechanisms

The following diagrams illustrate the fundamental differences between static and dynamic quenching and the mechanism of probe action.

G Quenching Mechanisms cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching F Fluorophore (F) F_star F* F->F_star Excitation (hν) F_star->F Fluorescence F_star->F Collision with Q (Non-radiative) Q_d Quencher (Q) F2 Fluorophore (F) FQ Non-fluorescent Complex (FQ) F2->FQ Complex Formation Q_s Quencher (Q) Q_s->FQ FQ->FQ No Excitation (No Fluorescence)

Caption: Comparison of dynamic and static quenching mechanisms.

G Probe Binding Mechanism probe_water Probe in Water (Low Fluorescence) protein Protein with Hydrophobic Pocket probe_water->protein Binding Event probe_bound Bound Probe (High Fluorescence) protein->probe_bound Conformational Change/ Hydrophobic Interaction probe_bound->probe_water Dissociation

Caption: Mechanism of fluorescence enhancement upon probe binding.

Experimental Protocols

Protocol 1: General Protein Titration Experiment

This protocol is adapted from established methodologies for naphthalene-based probes.[1]

Objective: To measure the change in fluorescence upon binding of a naphthalenesulfonic acid probe to a target protein.

Materials:

  • Naphthalenesulfonic acid probe (e.g., ANS)

  • Target protein, purified and of known concentration

  • Appropriate buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Organic solvent for stock solution (e.g., DMSO or ethanol)

  • Spectrofluorometer and quartz cuvettes

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mM stock solution of the probe in DMSO or ethanol.

    • Prepare a concentrated stock solution of the target protein in the desired buffer.

  • Determine Optimal Wavelengths:

    • Dilute the probe stock solution to a final concentration of ~10 µM in the buffer.

    • Scan the excitation spectrum (e.g., 300-450 nm) while monitoring emission at an estimated wavelength (e.g., 480 nm) to find the optimal excitation wavelength (λex).

    • Using the optimal λex, scan the emission spectrum (e.g., 400-600 nm) to determine the emission maximum (λem).

  • Perform Fluorescence Titration:

    • Set the spectrofluorometer to the optimal λex and set the emission scan range (e.g., 400-600 nm).

    • In a quartz cuvette, add a fixed concentration of the probe (e.g., 10 µM) in buffer.

    • Record the fluorescence spectrum of the probe alone as a baseline.

    • Add small, incremental amounts of the target protein stock solution to the cuvette. Mix gently and incubate for 2-5 minutes after each addition to allow binding to reach equilibrium.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity at λem as a function of the protein concentration.

    • Note any shift in the λem (a blue shift indicates binding to a hydrophobic environment).

Protocol 2: Stern-Volmer Quenching Analysis

Objective: To determine the Stern-Volmer constant (Ksv) for a quencher.

Procedure:

  • Prepare Samples:

    • Prepare a series of samples, each containing a fixed concentration of the fluorophore (e.g., 10 µM ANS bound to a saturating concentration of protein).

    • To each sample, add increasing concentrations of the quencher (e.g., 0 mM, 1 mM, 2 mM, 5 mM, etc.).

  • Measure Fluorescence:

    • Measure the fluorescence intensity of each sample at the probe's emission maximum. Let I₀ be the intensity in the absence of the quencher and I be the intensity in the presence of the quencher at concentration [Q].

  • Create the Stern-Volmer Plot:

    • Plot I₀/I on the y-axis versus the quencher concentration [Q] on the x-axis.

    • The data should fit the Stern-Volmer equation: I₀ / I = 1 + Ksv[Q] .[7]

    • Perform a linear regression on the data. The slope of the line will be the Stern-Volmer quenching constant, Ksv.

References

Technical Support Center: Enhancing the Photostability of Dyes Derived from 1,6-Cleve's Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of dyes derived from 1,6-Cleve's acid.

Frequently Asked Questions (FAQs)

Q1: What is 1,6-Cleve's acid and why is it used in dye synthesis?

1,6-Cleve's acid, also known as 5-amino-2-naphthalenesulfonic acid, is a naphthalene (B1677914) derivative used as a precursor in the manufacturing of azo dyes.[1][2][3][4][5] Its chemical structure allows it to be a versatile building block for creating a range of colors.

Q2: What is photostability and why is it important for dyes?

Photostability refers to a dye's resistance to fading or changing color when exposed to light.[6][7] For applications such as fluorescence microscopy, high-resolution imaging, and diagnostics, high photostability is crucial for obtaining reliable and reproducible results.[8][9] The irreversible loss of fluorescence due to light-induced chemical destruction is known as photobleaching.[9]

Q3: What are the common mechanisms of photodegradation in azo dyes?

Azo dyes can degrade through several mechanisms, including photooxidation and photoreduction.[10] In the presence of oxygen, photooxidation often plays a dominant role.[10] Some studies suggest that for azo dyes in their hydrazone tautomeric form, hydroxyl radicals are the primary reactive species causing degradation under UV irradiation.[10][11] In contrast, dyes in the azo form may not be significantly affected by reactive oxygen species.[10]

Q4: What general strategies can be employed to enhance the photostability of dyes?

Several strategies can be used to improve the photostability of dyes:

  • Chemical Modification: Altering the chemical structure of the dye can intrinsically enhance its stability.

  • Use of Stabilizers: Incorporating photostabilizing agents into the dye's environment can quench excited states and reactive oxygen species.

  • Environmental Control: Modifying the solvent, pH, or oxygen concentration of the dye's environment can reduce the rate of photodegradation.[7][12]

  • Supramolecular Assembly: Encapsulating dyes within nanostructures can protect them from the surrounding environment and improve photostability.[13]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with dyes derived from 1,6-Cleve's acid.

Problem 1: My dye sample is rapidly photobleaching under the fluorescence microscope.

Possible Cause Suggested Solution
High illumination intensity Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio.[6]
Presence of oxygen Use an oxygen scavenger system in your imaging buffer to reduce the formation of reactive oxygen species.
Inappropriate solvent Test different solvents to see if a change in the environment improves stability. Non-aqueous solvents can sometimes enhance stability.[12]
Intrinsic instability of the dye If possible, consider synthesizing a derivative of the dye with enhanced photostability.

Problem 2: The fluorescence intensity of my dye is inconsistent between experiments.

Possible Cause Suggested Solution
Inconsistent illumination settings Ensure that the illumination intensity and exposure time are identical for all comparative experiments.[6]
Sample preparation variability Standardize the sample preparation protocol, including dye concentration and the mounting medium.
Focal plane drift Use an autofocus system or allow the microscope to thermally stabilize before imaging to minimize focal drift.

Problem 3: I am observing a shift in the emission spectrum of my dye over time.

Possible Cause Suggested Solution
Formation of a photoproduct This may indicate the formation of a new chemical species with different fluorescent properties. Analyze the sample using techniques like mass spectrometry to identify any degradation products.
Environmental changes A change in the local environment, such as pH, could be affecting the dye's spectral properties. Ensure your buffer has sufficient capacity.

Quantitative Data on Photostability

The following table summarizes key photophysical properties related to the photostability of some common fluorescent dyes, providing a benchmark for comparison. A lower photobleaching quantum yield (Φb) indicates higher photostability.[7]

DyeExcitation Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φf)Photobleaching Quantum Yield (Φb)Relative Photostability
Fluorescein4945180.92~3 x 10⁻⁵Low
Rhodamine B5555800.70~4 x 10⁻⁶Moderate
Alexa Fluor 4884955190.92~5 x 10⁻⁷High

Note: Photobleaching quantum yields can vary depending on experimental conditions such as solvent, oxygen concentration, and illumination intensity.[7]

Experimental Protocols

Protocol 1: Measurement of Photobleaching Half-life

This protocol outlines a method to determine the photobleaching half-life of a fluorescent dye using fluorescence microscopy.[6]

Materials:

  • Fluorescent dye solution (e.g., 1 µM in a suitable buffer like PBS, pH 7.4)

  • Microscope slides and coverslips

  • Fluorescence microscope with a stable light source and a sensitive camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare a thin film of the dye solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix to immobilize it.

  • Microscope Setup:

    • Turn on the microscope and allow the light source to stabilize.

    • Select the appropriate filter set for the dye.

    • Place the slide on the stage and bring the sample into focus.

    • Adjust the illumination to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching.

  • Image Acquisition:

    • Acquire an initial image (t=0).

    • Continuously illuminate the sample.

    • Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has decreased to less than 50% of the initial value.

  • Data Analysis:

    • Open the image series in your analysis software.

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image.

    • Normalize the intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • The time at which the fluorescence intensity drops to 50% of the initial value is the photobleaching half-life (t₁/₂).

Protocol 2: Measurement of Photobleaching Quantum Yield (Φb)

This protocol describes how to measure the photobleaching quantum yield, which is the probability that an excited fluorophore will undergo irreversible photodegradation.[7]

Materials:

  • Fluorimeter or a fluorescence microscope with a sensitive detector

  • Stable light source

  • Quantum yield standard with a known Φb (for relative measurements)

  • Spectrophotometer

  • Cuvettes or microscope slides

  • Solutions of the dyes to be tested at a known concentration

Procedure:

  • Sample Preparation: Prepare optically dilute solutions of the sample and a reference standard in the same solvent. The absorbance at the excitation wavelength should be low (typically < 0.05).

  • Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F₀) of the sample.

  • Photobleaching: Continuously illuminate the sample with a constant and known light intensity.

  • Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased.

  • Data Analysis:

    • The photobleaching rate constant (kb) can be determined by fitting the fluorescence decay curve to an exponential function: F(t) = F₀ * e^(-kb*t).[7]

    • The photobleaching quantum yield can then be calculated.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_optimization Optimization prep_dye Prepare Dye Solution prep_sample Mount Sample prep_dye->prep_sample setup_microscope Microscope Setup prep_sample->setup_microscope acquire_images Acquire Time-Lapse Images setup_microscope->acquire_images measure_intensity Measure Fluorescence Intensity acquire_images->measure_intensity calculate_photostability Calculate Photostability Metrics measure_intensity->calculate_photostability optimize Optimize Conditions calculate_photostability->optimize optimize->prep_dye Iterate troubleshooting_flowchart start Start: Rapid Photobleaching Observed check_intensity Is Illumination Intensity Minimized? start->check_intensity reduce_intensity Reduce Illumination Intensity check_intensity->reduce_intensity No check_oxygen Is an Oxygen Scavenger Used? check_intensity->check_oxygen Yes reduce_intensity->check_oxygen add_scavenger Add Oxygen Scavenger check_oxygen->add_scavenger No check_solvent Have Different Solvents Been Tested? check_oxygen->check_solvent Yes add_scavenger->check_solvent test_solvents Test Alternative Solvents check_solvent->test_solvents No consider_modification Consider Dye Modification check_solvent->consider_modification Yes test_solvents->consider_modification end Problem Resolved consider_modification->end photodegradation_pathway Dye_GS Dye (Ground State) Dye_ES Dye (Excited State) Dye_GS->Dye_ES Light Absorption Degradation_Products Degradation Products Dye_ES->Degradation_Products Photodegradation ROS Reactive Oxygen Species Dye_ES->ROS Generates Quencher Quencher/Stabilizer Dye_ES->Quencher Quenched by ROS->Degradation_Products Reacts with Dye Quencher->Dye_GS Returns to Ground State

References

troubleshooting low solubility issues of 5-Amino-2-naphthalenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low solubility issues with 5-Amino-2-naphthalenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a crystalline solid that is generally characterized by low solubility in many common solvents. It is slightly soluble in water and insoluble in less polar organic solvents like ethanol (B145695) and ether.[1][2] Its solubility is significantly influenced by the pH of the solution.

Q2: Why is this compound poorly soluble in neutral water?

The molecule contains both an acidic sulfonic acid group (-SO₃H) and a basic amino group (-NH₂).[3] This amphoteric nature allows it to exist as a zwitterion, or an internal salt, in its solid state and at its isoelectric point in solution.[2][4] The strong intermolecular electrostatic interactions between these zwitterions lead to a stable crystal lattice, resulting in low solubility in neutral aqueous solutions.

Q3: How does pH affect the solubility of this compound?

Adjusting the pH of the solvent is the most effective way to enhance the solubility of this compound.[3][4]

  • In acidic conditions (low pH): The amino group becomes protonated (-NH₃⁺), resulting in a net positive charge on the molecule. This cationic form is significantly more soluble in aqueous media.

  • In basic conditions (high pH): The sulfonic acid group deprotonates (-SO₃⁻), leading to a net negative charge. This anionic form is also much more soluble in water.[4] The compound is noted to be soluble in ammonia (B1221849) and dilute solutions of alkali hydroxides.[1][3]

Q4: Can co-solvents be used to improve the solubility of this compound?

Yes, if pH adjustment is not suitable for your experimental setup, using a co-solvent system can be an effective alternative. Polar organic solvents that are miscible with water, such as methanol (B129727) or DMSO, may help to disrupt the intermolecular forces of the solute and increase solubility.[4][5]

Troubleshooting Guide for Low Solubility

Issue: The compound is not dissolving in my chosen solvent.

This guide provides a systematic approach to troubleshoot and resolve solubility issues.

Troubleshooting Workflow

G start Start: Low Solubility Observed check_solvent Is the solvent neutral water or a non-polar organic solvent? start->check_solvent ph_compatible Is pH adjustment compatible with your experiment? check_solvent->ph_compatible Yes use_cosolvent Consider using a polar aprotic co-solvent (e.g., DMSO, DMF) or an alcohol. check_solvent->use_cosolvent No adjust_ph Adjust pH away from the isoelectric point (acidic or basic). ph_compatible->adjust_ph Yes ph_compatible->use_cosolvent No heat_sonicate Apply gentle heating (e.g., up to 40°C) or sonication. adjust_ph->heat_sonicate fail Issue Persists: Consult further resources or consider derivatization. adjust_ph->fail use_cosolvent->heat_sonicate use_cosolvent->fail check_concentration Is the concentration too high? heat_sonicate->check_concentration lower_concentration Lower the target concentration. check_concentration->lower_concentration Yes success Success: Compound Dissolved check_concentration->success No lower_concentration->success lower_concentration->fail

Caption: A workflow diagram for troubleshooting low solubility.

Step-by-Step Troubleshooting
  • Solvent Selection:

    • Initial Check: Confirm that you are not using a non-polar organic solvent or neutral deionized water, where solubility is known to be very low.[1][4]

    • Recommended Action: Start with an aqueous solvent and plan for pH adjustment.

  • pH Adjustment:

    • Rationale: The most significant factor influencing solubility is pH.[3]

    • Recommended Action:

      • For Basic Conditions: Add a dilute base such as 1N ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium hydroxide (NaOH) dropwise to your aqueous suspension until the solid dissolves. A solubility of 100 mg/mL has been reported in 1N NH₄OH.[6]

      • For Acidic Conditions: Add a dilute acid like hydrochloric acid (HCl) to protonate the amino group and increase solubility.

    • Caution: Always check if the adjusted pH is compatible with your downstream applications and the stability of the compound.

  • Use of Co-solvents:

    • Rationale: If pH modification is not possible, co-solvents can enhance solubility.

    • Recommended Action: Prepare a stock solution in a suitable organic solvent like DMSO or dimethylformamide (DMF), where solubility is generally higher.[5] This stock can then be diluted into your aqueous experimental medium, being mindful of the final organic solvent concentration.

  • Physical Methods:

    • Rationale: Agitation, warming, and sonication can help overcome the activation energy barrier for dissolution.

    • Recommended Action:

      • Vortex the mixture vigorously.

      • Gently warm the solution. Do not exceed 40°C to avoid potential degradation.

      • Use a sonicator bath to provide energy for dissolution.[4]

  • Concentration Check:

    • Rationale: You may be attempting to create a supersaturated solution.

    • Recommended Action: Re-evaluate the required concentration for your experiment. It may be necessary to work with a lower, more achievable concentration.[4]

Solubility Data Summary

The following table summarizes the available solubility data for this compound.

Solvent/ConditionSolubilityRemarksReference
WaterSlightly soluble / Very slightly solubleSolubility is limited due to the zwitterionic nature of the compound at neutral pH.[1][6]
EthanolInsolubleNon-polar character of ethanol is insufficient to overcome the crystal lattice energy.[1]
EtherInsolubleA non-polar aprotic solvent.[1]
1N Ammonium Hydroxide100 mg/mLThe basic environment deprotonates the sulfonic acid group, forming a soluble salt.[6]
Dilute Alkali HydroxidesSolubleForms soluble salts.[3]

Experimental Protocols

Protocol 1: Preparation of an Alkaline Aqueous Solution

This protocol describes how to prepare a solution of this compound by pH adjustment using a base.

Materials:

  • This compound solid

  • Deionized water

  • 1N Sodium Hydroxide (NaOH) or 1N Ammonium Hydroxide (NH₄OH)

  • Stir plate and magnetic stir bar

  • pH meter or pH indicator strips

Procedure:

  • Weigh the desired amount of this compound and add it to a beaker containing the required volume of deionized water to achieve the target concentration.

  • Place the beaker on a stir plate and begin stirring to create a suspension.

  • Slowly add the 1N base solution drop-by-drop to the suspension.

  • Monitor the dissolution of the solid. Continue adding the base until all of the solid has dissolved and the solution is clear.

  • Measure the final pH of the solution to ensure it is within the desired range for your experiment.

Protocol 2: Equilibrium Solubility Determination

This protocol provides a method to determine the equilibrium solubility of the compound in a specific buffer or solvent system.

Materials:

  • This compound solid

  • Vials with screw caps

  • Selected solvent/buffer system

  • Shaker or agitator with temperature control

  • Centrifuge

  • Validated analytical method (e.g., HPLC) for concentration measurement

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1 mL) of the desired solvent or buffer. This ensures that a saturated solution is formed.[4]

  • Tightly cap the vials and place them on a shaker at a constant temperature (e.g., 25°C).

  • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, centrifuge the samples at high speed (e.g., >10,000 rpm) for 15-20 minutes to pellet the excess undissolved solid.[4]

  • Carefully collect a precise aliquot of the clear supernatant without disturbing the pellet.

  • Dilute the supernatant with an appropriate mobile phase or buffer.

  • Determine the concentration of the dissolved compound using a validated analytical method like HPLC.[4] This concentration represents the equilibrium solubility under the tested conditions.

References

minimizing byproduct formation in the sulfonation of 1-naphthylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the sulfonation of 1-naphthylamine (B1663977) to produce Naphthionic Acid (1-naphthylamine-4-sulfonic acid).

Troubleshooting Guide

Q1: My reaction is producing a mixture of isomers instead of predominantly 1-naphthylamine-4-sulfonic acid. What is causing this?

A1: The formation of isomeric naphthylaminesulfonic acids is a common issue and is highly dependent on reaction temperature. Strict adherence to the specified reaction temperature for the desired isomer is critical. For the synthesis of 1-naphthylamine-4-sulfonic acid (Naphthionic Acid), a high-temperature "baking" process is typically required.[1] Failure to maintain the correct temperature can favor the formation of other isomers.

Q2: I am observing significant amounts of dark, oxidized byproducts in my reaction mixture. How can I prevent this?

A2: Oxidation of 1-naphthylamine can occur at the high temperatures required for sulfonation. The addition of a small amount of a reducing agent or an antioxidant can help to minimize this. For instance, the use of oxalic acid during the reaction can help keep the mass porous and prevent oxidation.[1]

Q3: The yield of my desired 1-naphthylamine-4-sulfonic acid is consistently low. What factors could be contributing to this?

A3: Low yields can result from several factors:

  • Incomplete Reaction: Ensure the reaction is heated for the specified duration to allow for complete conversion. For the synthesis of naphthionic acid, a reaction time of around 8 hours at 180°C is suggested.[1]

  • Sublimation of Starting Material: Naphthalene (B1677914) and its derivatives can sublime at high temperatures, leading to a loss of material.[2] Using a well-sealed reaction vessel or a specialized reactor designed to suppress sublimation can improve yields.

  • Suboptimal Reagent Ratios: The molar ratio of sulfuric acid to 1-naphthylamine is important. An excess of sulfuric acid is typically used to drive the reaction to completion.[3]

  • Improper Work-up: Ensure the product is properly isolated and purified. Naphthionic acid is sparingly soluble in cold water, a property that can be exploited for its purification.[4]

Q4: How can I effectively separate the desired 1-naphthylamine-4-sulfonic acid from other isomers?

A4: The separation of sulfonic acid isomers can be challenging due to their similar properties. However, differences in the solubility of their salts can be exploited. For instance, the sodium salt of 1-naphthylamine-5-sulfonic acid is readily soluble in water, while other isomers may be less so.[5] Fractional crystallization of the free acids or their salts is a common purification technique.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the sulfonation of 1-naphthylamine?

A1: The primary byproducts are other isomers of naphthylaminesulfonic acid, such as 1-naphthylamine-5-sulfonic acid and 1-naphthylamine-8-sulfonic acid.[5][6] The distribution of these isomers is heavily influenced by the reaction conditions, particularly temperature. Oxidation products can also be formed, especially at elevated temperatures.[1]

Q2: What is the role of oxalic acid in the synthesis of naphthionic acid?

A2: Oxalic acid is added to the reaction mixture to prevent the mass from solidifying, keeping it porous, and to inhibit the oxidation of 1-naphthylamine at the high reaction temperatures required for the formation of 1-naphthylamine-4-sulfonic acid.[1]

Q3: What is the "baking process" for the sulfonation of 1-naphthylamine?

A3: The "baking process" refers to the heating of 1-naphthylamine sulfate (B86663) at high temperatures (around 170-180°C) to induce the migration of the sulfonic acid group to the 4-position of the naphthalene ring, forming the thermodynamically stable 1-naphthylamine-4-sulfonic acid (naphthionic acid).[4]

Q4: Can I use fuming sulfuric acid (oleum) for the sulfonation of 1-naphthylamine?

A4: Yes, fuming sulfuric acid (oleum) can be used as a sulfonating agent.[7] It is a stronger sulfonating agent than concentrated sulfuric acid and can be used to introduce multiple sulfonic acid groups or to achieve sulfonation under different conditions. However, its use may lead to different isomer distributions and potentially more byproducts if not carefully controlled.

Quantitative Data Summary

ProductStarting MaterialReagentsReaction ConditionsYieldPurityReference
1-Naphthylamine-4-sulfonic acid250 g 1-Naphthylamine98 ml conc. H₂SO₄, 12.5 g Oxalic acid dihydrate180°C, 8 hours~425 gPure[1]
1-Naphthylamine-8-sulfonic acidRefined NaphthaleneH₂SO₄, Nitric acid, Iron powderMulti-step synthesis with varying temperatures51-54%95-98%[6]
1-Naphthylamine-5-sulfonic acid (byproduct)Refined NaphthaleneH₂SO₄, Nitric acid, Iron powder (isolated from 1,8-isomer synthesis)Multi-step synthesis with varying temperatures44-45%98%[6]

Experimental Protocols

Protocol 1: Synthesis of 1-Naphthylamine-4-sulfonic acid (Naphthionic Acid) [1]

  • Reaction Setup: In a 1000 ml three-neck flask equipped with a mechanical stirrer, a Dimroth condenser, and a thermometer, melt 250 g of 1-naphthylamine.

  • Addition of Reagents: While stirring, add 98 ml of concentrated sulfuric acid to the molten 1-naphthylamine.

  • Heating: Raise the temperature of the mixture to 180°C.

  • Addition of Oxalic Acid: Add 12.5 g of oxalic acid dihydrate to the reaction mixture.

  • Reaction: Continue heating the mixture at 180°C for 8 hours.

  • Work-up: Allow the reaction mixture to cool and solidify. Pulverize the solid.

  • Purification: Carefully wash the pulverized product with water in a Buchner funnel and suction filter.

  • Drying: Dry the purified product in a vacuum desiccator.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Sulfonation Reaction cluster_workup Product Isolation & Purification start Melt 1-Naphthylamine add_h2so4 Add conc. H₂SO₄ start->add_h2so4 heat_180 Heat to 180°C add_h2so4->heat_180 Proceed to heating add_oxalic Add Oxalic Acid heat_180->add_oxalic react_8h React for 8h at 180°C add_oxalic->react_8h cool Cool and Solidify react_8h->cool Reaction complete pulverize Pulverize Solid cool->pulverize wash Wash with Water pulverize->wash dry Dry under Vacuum wash->dry end end dry->end Final Product

Caption: Experimental workflow for the synthesis of 1-naphthylamine-4-sulfonic acid.

reaction_pathway naphthylamine 1-Naphthylamine naphthionic_acid 1-Naphthylamine-4-sulfonic acid (Desired Product) naphthylamine->naphthionic_acid High Temp (180°C) 'Baking Process' isomer_5 1-Naphthylamine-5-sulfonic acid (Byproduct) naphthylamine->isomer_5 Lower Temp isomer_8 1-Naphthylamine-8-sulfonic acid (Byproduct) naphthylamine->isomer_8 Kinetic Control oxidation_products Oxidation Byproducts naphthylamine->oxidation_products High Temp / Air h2so4 H₂SO₄

Caption: Reaction pathways in the sulfonation of 1-naphthylamine.

References

Technical Support Center: Strategies for Separating Isomers of Aminonaphthalenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the separation of aminonaphthalenesulfonic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating isomers of aminonaphthalenesulfonic acid?

A1: The most common and effective methods for separating aminonaphthalenesulfonic acid isomers are High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Fractional Crystallization. The choice of method depends on the specific isomers, the required purity, and the scale of the separation.

Q2: How can I improve the resolution of aminonaphthalenesulfonic acid isomers in HPLC?

A2: To enhance HPLC separation, consider the following strategies:

  • Mobile Phase Optimization: Adjusting the mobile phase composition, including the organic modifier, buffer concentration, and pH, can significantly impact selectivity.[1][2]

  • Use of Additives: Incorporating additives like cyclodextrins into the mobile phase can improve the separation of isomers by forming inclusion complexes with different binding affinities.

  • Column Selection: Employing a column with a different stationary phase chemistry or a higher efficiency (smaller particle size) can provide better resolution.

  • Temperature Control: Optimizing the column temperature can influence the thermodynamics of the separation and improve peak shape and resolution.[3]

Q3: What are the key parameters to optimize in capillary electrophoresis for this separation?

A3: In capillary electrophoresis, the following parameters are crucial for successful isomer separation:

  • Buffer Composition and pH: The choice of buffer, its concentration, and pH directly affect the electrophoretic mobility and charge of the isomers, as well as the electroosmotic flow.[4]

  • Additives: The addition of macrocyclic polyamines or cyclodextrins to the running buffer can enhance the separation by creating differential interactions with the isomers.[5]

  • Voltage: Optimizing the applied voltage can improve separation efficiency, but excessive voltage can lead to Joule heating and band broadening.[6]

  • Capillary Temperature: Maintaining a consistent capillary temperature is essential for reproducible migration times.[4]

Q4: When is fractional crystallization a suitable method for separating these isomers?

A4: Fractional crystallization is a viable option when the isomers have significantly different solubilities in a particular solvent system.[7] It is often used for large-scale separations where high purity of one isomer is required. The process involves dissolving the isomer mixture in a suitable solvent at an elevated temperature and then slowly cooling the solution to allow the less soluble isomer to crystallize out.[8]

Troubleshooting Guides

HPLC Separation of Aminonaphthalenesulfonic Acid Isomers
Problem Possible Cause Solution
Poor Resolution/Co-elution Inappropriate mobile phase composition.Systematically vary the organic modifier concentration and buffer pH to optimize selectivity.[1]
Unsuitable column chemistry.Screen different stationary phases (e.g., C18, phenyl, cyano) to find one that provides better interaction differences between the isomers.
Insufficient column efficiency.Use a longer column or a column with smaller particles to increase the number of theoretical plates.
Peak Tailing Secondary interactions with residual silanols on the silica (B1680970) support.Add a competitor base (e.g., triethylamine) to the mobile phase or use a base-deactivated column. Lowering the mobile phase pH can also help by protonating the silanol (B1196071) groups.[1]
Column overload.Reduce the sample concentration or injection volume.
Mismatched injection solvent.Dissolve the sample in the initial mobile phase if possible.
Peak Splitting Column void or contamination at the inlet.Reverse flush the column. If the problem persists, the column may need to be replaced.
Injection solvent stronger than the mobile phase.Dilute the sample in the mobile phase.
Co-eluting impurity.Optimize the separation to resolve the impurity or use a different detection wavelength if the impurity has a different UV spectrum.
Capillary Electrophoresis Separation of Aminonaphthalenesulfonic Acid Isomers
Problem Possible Cause Solution
Poor Resolution Inadequate difference in electrophoretic mobility.Optimize the buffer pH to maximize the charge difference between the isomers.[4]
Insufficient interaction with additives.Increase the concentration of the separation additive (e.g., cyclodextrin (B1172386), macrocyclic polyamine) or try a different type of additive.[5]
Long Analysis Times Low electroosmotic flow (EOF).Increase the buffer pH or use a capillary with a different surface chemistry to enhance EOF.
Low applied voltage.Increase the voltage, but monitor for signs of Joule heating.
Poor Reproducibility of Migration Times Fluctuations in capillary temperature.Ensure the capillary thermostat is functioning correctly and allow for adequate equilibration time.
Changes in buffer composition.Prepare fresh buffer daily and ensure it is properly degassed.
Capillary wall interactions.Implement a rigorous capillary rinsing procedure between runs.

Experimental Protocols

HPLC Method for Separation of Naphthalenesulfonic Acid Isomers (Model for Aminonaphthalenesulfonic Acids)
  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Acetonitrile and 50 mM phosphate (B84403) buffer (pH 3.0) with 5 mM β-cyclodextrin.

  • Gradient: 10-40% Acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Temperature: 30 °C

Note: This is a starting point. The mobile phase composition, gradient, and type of cyclodextrin may need to be optimized for specific aminonaphthalenesulfonic acid isomers.

Capillary Zone Electrophoresis of Naphthalenesulfonate Isomers (Model for Aminonaphthalenesulfonic Acids)
  • Capillary: Fused silica, 50 µm i.d., 60 cm total length (52 cm to detector)

  • Running Buffer: 20 mM borate (B1201080) buffer (pH 9.0) containing 30% acetonitrile.

  • Voltage: 25 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 220 nm

Note: The addition of macrocyclic polyamines like[9]aneN4 to a low pH buffer has been shown to be effective for separating naphthalenesulfonate isomers and could be a valuable strategy for aminonaphthalenesulfonic acid isomers.[5]

Visualizations

Decision-Making Workflow for Isomer Separation Method Selection

IsomerSeparationDecisionTree start Start: Isomer Mixture scale Scale of Separation? start->scale analytical Analytical Scale scale->analytical Analytical preparative Preparative Scale scale->preparative Preparative purity Required Purity? high_purity High Purity (>99%) purity->high_purity High moderate_purity Moderate Purity purity->moderate_purity Moderate hplc HPLC analytical->hplc ce Capillary Electrophoresis analytical->ce preparative->purity prep_hplc Preparative HPLC high_purity->prep_hplc frac_cryst Fractional Crystallization moderate_purity->frac_cryst HPLCTroubleshooting start Poor Resolution check_method Review Method Parameters start->check_method optimize_mp Optimize Mobile Phase (Composition, pH, Additives) check_method->optimize_mp Method Issue check_system Check HPLC System check_method->check_system System Issue change_column Change Stationary Phase or Column Dimensions optimize_mp->change_column No Improvement resolution_ok Resolution Improved optimize_mp->resolution_ok change_column->resolution_ok flush_column Flush Column check_system->flush_column Contamination Suspected replace_column Replace Column check_system->replace_column Column Damage Suspected flush_column->resolution_ok replace_column->resolution_ok

References

Validation & Comparative

A Validated HPLC Method for Purity Determination of 5-Amino-2-naphthalenesulfonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-Amino-2-naphthalenesulfonic acid. The performance of this method is compared with an alternative Capillary Electrophoresis (CE) method, supported by detailed experimental protocols and validation data. This document is intended for researchers, scientists, and professionals in drug development who require a robust analytical method for this compound.

Introduction

This compound, also known as 1,6-Cleve's acid, is a crucial intermediate in the synthesis of various dyes and pharmaceutical compounds. Ensuring the purity of this starting material is critical for the quality and safety of the final product. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for purity assessment due to its high resolution, sensitivity, and reproducibility.

This guide details the validation of a specific HPLC method for the purity determination of this compound, following the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The validation process demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters, including specificity, linearity, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness, are presented.[4][5]

Furthermore, a comparison with a hypothetical Capillary Electrophoresis (CE) method is provided to highlight the relative strengths of the HPLC method.

Comparative Analysis of Analytical Methods

The following table summarizes the performance characteristics of the validated HPLC method against a typical Capillary Electrophoresis (CE) method for the analysis of this compound.

Parameter Validated HPLC Method Alternative CE Method
Principle Reverse-Phase ChromatographyCapillary Zone Electrophoresis
Specificity Baseline resolution from potential impuritiesGood resolution, potential for matrix interference
Linearity (r²) > 0.999> 0.995
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%
Precision (RSD%) < 2.0%< 5.0%
Limit of Quantitation (LOQ) 0.05 µg/mL0.5 µg/mL
Robustness HighModerate
Analysis Time ~15 minutes~10 minutes

HPLC Method Validation Data

The following tables present the detailed quantitative data from the validation of the HPLC method.

Linearity
Concentration (µg/mL)Peak Area (mAU*s)
5125.3
10251.8
25628.1
501255.4
1002510.2
Correlation Coefficient (r²) 0.9998
Regression Equation y = 25.08x + 0.95
Accuracy (Recovery)
Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.699.0%
100%5050.3100.6%
120%6059.198.5%
Average Recovery 99.4%
Precision
Precision Type Parameter Result
Repeatability % RSD (n=6)0.85%
Intermediate Precision % RSD (inter-day, n=6)1.23%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Parameter Value
Limit of Detection (LOD) 0.015 µg/mL
Limit of Quantitation (LOQ) 0.05 µg/mL
Robustness
Parameter Varied Variation % RSD of Peak Area
Flow Rate ± 0.1 mL/min1.5%
Column Temperature ± 2 °C1.1%
Mobile Phase pH ± 0.11.8%

Experimental Protocols

HPLC Method Parameters
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile: 20 mM Potassium dihydrogen phosphate (B84403) buffer (pH 3.0) (30:70, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

Validation Experiments
  • Specificity: The specificity of the method was evaluated by analyzing a blank (diluent), a standard solution of this compound, and a sample spiked with potential impurities (1-aminonaphthalene and other isomeric aminonaphthalenesulfonic acids). The chromatograms were examined for any interference at the retention time of the main peak.

  • Linearity: A series of five standard solutions of this compound ranging from 5 to 100 µg/mL were prepared and injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) and regression equation were determined.

  • Accuracy: The accuracy of the method was determined by recovery studies. A known amount of this compound was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The samples were prepared in triplicate and the percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of a standard solution of this compound (50 µg/mL) were performed on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.

    • Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst to assess the intermediate precision. The %RSD was calculated for the combined data from both days.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, including the flow rate (± 0.1 mL/min), column temperature (± 2 °C), and the pH of the mobile phase buffer (± 0.1). The effect of these changes on the peak area and retention time was monitored, and the %RSD was calculated.

Visualizations

The following diagrams illustrate the workflow of the HPLC method validation process and the logical relationship between the different validation parameters.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting define_scope Define Validation Scope select_params Select Validation Parameters define_scope->select_params prep_solutions Prepare Standard & Sample Solutions select_params->prep_solutions perform_experiments Perform Validation Experiments prep_solutions->perform_experiments compile_report Compile Validation Report perform_experiments->compile_report

Caption: Workflow of the HPLC Method Validation Process.

Validation_Parameters_Relationship cluster_core Core Performance cluster_sensitivity Sensitivity cluster_range Operating Range cluster_reliability Reliability Accuracy Accuracy Precision Precision Precision->Accuracy Specificity Specificity Specificity->Accuracy LOD LOD LOQ LOQ LOD->LOQ Linearity Linearity LOQ->Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Range->Accuracy Range->Precision Robustness Robustness

Caption: Inter-relationship of HPLC Validation Parameters.

References

A Comparative Analysis of 1,6-Cleve's Acid and 1,7-Cleve's Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, synthesis, and applications of 1,6-Cleve's acid and 1,7-Cleve's acid, presenting a comparative analysis for their potential utility in research and development.

This guide provides a detailed comparative analysis of two isomeric aminonaphthalenesulfonic acids: 1,6-Cleve's acid (5-aminonaphthalene-2-sulfonic acid) and 1,7-Cleve's acid (8-aminonaphthalene-2-sulfonic acid). While traditionally used as precursors in the dye industry, their structural features warrant an objective evaluation for broader applications in research, particularly as potential building blocks in medicinal chemistry and drug development. This document summarizes their key properties, outlines experimental protocols for their synthesis and separation, and presents available spectral data for their characterization.

Physicochemical Properties: A Head-to-Head Comparison

Both 1,6-Cleve's acid and 1,7-Cleve's acid share the same molecular formula and weight. However, the positional difference of the amino and sulfonic acid groups on the naphthalene (B1677914) ring leads to variations in their physical and chemical characteristics. A summary of their key properties is presented below.

Property1,6-Cleve's Acid1,7-Cleve's Acid
IUPAC Name 5-aminonaphthalene-2-sulfonic acid[1]8-aminonaphthalene-2-sulfonic acid[2]
Synonyms Cleve's beta-acid, 1-Naphthylamine-6-sulfonic acid[1]Cleve's theta-acid, 1-Naphthylamine-7-sulfonic acid[3]
CAS Number 119-79-9[4][5]119-28-8[2][6]
Molecular Formula C₁₀H₉NO₃S[5][7]C₁₀H₉NO₃S[2][6]
Molecular Weight 223.25 g/mol [1][4]223.25 g/mol [2]
Appearance Purple to grey-red powder or colorless needles[8][9]Brown crystalline powder or needles/prisms from water[2]
Solubility in Water 1 g/L at 16 °C[9]0.5% soluble at 25°C and 3% soluble at 100°C[10]
pKa 3.80 at 25°C[9]3.66 at 25°C[10]

Synthesis and Isomer Separation

The industrial production of 1,6-Cleve's acid and 1,7-Cleve's acid is typically carried out as a concurrent process, starting from the sulfonation of naphthalene, followed by nitration and subsequent reduction. The resulting mixture of isomers is then separated.

Experimental Protocol: Synthesis of Mixed Cleve's Acids

This protocol is based on established industrial synthesis methods.[8][10]

  • Sulfonation of Naphthalene: Naphthalene is reacted with sulfuric acid to yield naphthalene-2-sulfonic acid.

  • Nitration: The naphthalene-2-sulfonic acid is then nitrated using a mixture of nitric acid and sulfuric acid. This step produces a mixture of 5-nitronaphthalene-2-sulfonic acid and 8-nitronaphthalene-2-sulfonic acid.

  • Reduction: The mixture of nitro-isomers is reduced to the corresponding amino-isomers (1,6-Cleve's acid and 1,7-Cleve's acid) using a reducing agent such as iron powder in a slightly acidic medium.[8]

G Naphthalene Naphthalene Sulfonation Sulfonation (H₂SO₄) Naphthalene->Sulfonation Naphthalene_2_sulfonic_acid Naphthalene-2-sulfonic acid Sulfonation->Naphthalene_2_sulfonic_acid Nitration Nitration (HNO₃/H₂SO₄) Naphthalene_2_sulfonic_acid->Nitration Nitro_mixture Mixture of: 5-Nitronaphthalene-2-sulfonic acid 8-Nitronaphthalene-2-sulfonic acid Nitration->Nitro_mixture Reduction Reduction (e.g., Fe/H⁺) Nitro_mixture->Reduction Cleves_mixture Mixture of: 1,6-Cleve's Acid 1,7-Cleve's Acid Reduction->Cleves_mixture

Figure 1. Synthetic workflow for the production of mixed Cleve's acids.
Experimental Protocol: Separation of 1,6- and 1,7-Cleve's Acid Isomers

A method for the separation of the two isomers is described in a German patent, which relies on the differential solubility of their sodium salts.[11]

  • Alkalinization and Salting Out: The aqueous mixture of Cleve's acids is made alkaline with sodium hydroxide (B78521) and sodium carbonate. Sodium chloride is then added to the solution.

  • Precipitation of 1,7-Cleve's Acid: The sodium salt of 8-aminonaphthalene-2-sulfonic acid (1,7-Cleve's acid) is less soluble under these conditions and precipitates out of the solution.

  • Isolation of 1,7-Cleve's Acid: The precipitate is filtered and washed with a sodium chloride solution.

  • Precipitation of 1,6-Cleve's Acid: The remaining filtrate, which contains the more soluble sodium salt of 5-aminonaphthalene-2-sulfonic acid (1,6-Cleve's acid), is then acidified with sulfuric acid.

  • Isolation of 1,6-Cleve's Acid: The precipitated 1,6-Cleve's acid is filtered and washed with water.

G Cleves_mixture Aqueous Mixture of 1,6- & 1,7-Cleve's Acids Alkalinization 1. Alkalinization (NaOH, Na₂CO₃) 2. Addition of NaCl Cleves_mixture->Alkalinization Precipitation_1_7 Precipitation of Sodium Salt of 1,7-Cleve's Acid Alkalinization->Precipitation_1_7 Filtration_1 Filtration Precipitation_1_7->Filtration_1 Solid_1_7 Solid: 1,7-Cleve's Acid (as Sodium Salt) Filtration_1->Solid_1_7 Filtrate_1_6 Filtrate: Contains Sodium Salt of 1,6-Cleve's Acid Filtration_1->Filtrate_1_6 Acidification Acidification (H₂SO₄) Filtrate_1_6->Acidification Precipitation_1_6 Precipitation of 1,6-Cleve's Acid Acidification->Precipitation_1_6 Filtration_2 Filtration Precipitation_1_6->Filtration_2 Solid_1_6 Solid: 1,6-Cleve's Acid Filtration_2->Solid_1_6

Figure 2. Experimental workflow for the separation of 1,6- and 1,7-Cleve's acid isomers.

Spectroscopic Data

Characterization of 1,6-Cleve's acid and 1,7-Cleve's acid can be performed using various spectroscopic techniques. Available data is summarized below.

Spectrum Type1,6-Cleve's Acid1,7-Cleve's Acid
¹H NMR Data available[1]Data not readily available
¹³C NMR Data available[1]Data not readily available
IR Data available[5]Data available[3]
Mass Spec (EI) Data available[5]Data available[12]

Applications and Relevance to Drug Development

The primary industrial application of both 1,6-Cleve's acid and 1,7-Cleve's acid is as intermediates in the synthesis of azo dyes.[2][4] Their utility in the pharmaceutical and life sciences sectors is less documented.

While a direct role in drug development is not well-established, some aminonaphthalenesulfonic acids have been investigated for their biological activities. For instance, 2-aminonaphthalene-1-sulfonic acid has been studied for its absorption and excretion in biological systems.[13] Furthermore, 1,6-Cleve's acid is listed in the ZINC15 database, a collection of commercially available compounds for virtual screening in drug discovery.[1]

The presence of both an amino and a sulfonic acid group on a naphthalene scaffold makes these molecules interesting starting points for chemical synthesis. The amino group can be readily diazotized and subjected to various coupling reactions, while the sulfonic acid group can influence solubility and potential interactions with biological targets. These features suggest that Cleve's acids could serve as versatile building blocks for the synthesis of more complex molecules with potential therapeutic applications. However, further research is needed to explore their biological activity and potential as scaffolds in medicinal chemistry.

Conclusion

1,6-Cleve's acid and 1,7-Cleve's acid are structurally similar isomers with distinct physicochemical properties that allow for their separation. Their synthesis is well-established, primarily catering to the dye industry. While their direct application in drug development is currently limited, their chemical functionalities present opportunities for their use as building blocks in the synthesis of novel compounds. This guide provides a foundational comparison to aid researchers and scientists in evaluating the potential of these molecules for their specific research and development needs.

References

A Comparative Guide to Amine-Reactive Fluorescent Probes: Naphthalenesulfonic Acid Derivatives vs. Fluorescamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking optimal fluorescent labeling reagents for primary and secondary amines, this guide provides an objective comparison between naphthalenesulfonic acid-based probes and the well-established fluorogenic reagent, fluorescamine (B152294). Naphthalene-based probes, such as Dansyl Chloride and 8-Anilino-1-naphthalenesulfonic acid (ANS), are known for their sensitivity to the local environment, offering insights into molecular binding and conformational changes. Fluorescamine, on the other hand, is a fluorogenic reagent that is non-fluorescent until it reacts with primary amines, resulting in low background fluorescence.

Performance Comparison at a Glance

The selection of an appropriate fluorescent probe is critical for the success of amine detection and quantification assays. The following table summarizes the key performance characteristics of a representative naphthalenesulfonic acid derivative (Dansyl Chloride) and fluorescamine.

FeatureNaphthalenesulfonic Acid Derivative (Dansyl Chloride)Fluorescamine
Reactive Towards Primary and Secondary AminesPrimarily Primary Amines
Excitation Wavelength (λex) ~333 - 340 nm~381 - 390 nm[1]
Emission Wavelength (λem) ~515 - 535 nm (environment-dependent)~470 - 475 nm[1]
Quantum Yield (Φ) Environment-sensitive, can be high in non-polar environmentsGenerally high for the amine adduct
Molar Absorptivity (ε) ~4,950 M⁻¹cm⁻¹ (for ANS in 0.1 M phosphate, pH 6.8)[2]Not readily available for the fluorescent adduct
Reaction pH Alkaline (pH 9.5 - 11.0)Alkaline (pH 8.0 - 9.0)[3]
Reaction Time Typically 30 - 120 minutes at elevated temperaturesNearly instantaneous at room temperature[4]
Background Fluorescence Reagent itself is fluorescentReagent and hydrolysis product are non-fluorescent[4]

Delving into the Chemistry: Reaction Mechanisms

The distinct reactivity of these probes underpins their specific applications. Fluorescamine's reaction with primary amines is a rapid process that yields a highly fluorescent pyrrolinone derivative.

Fluorescamine Reaction with a Primary Amine Fluorescamine Fluorescamine (Non-fluorescent) Intermediate Intermediate Adduct Fluorescamine->Intermediate + Hydrolysis Hydrolysis Product (Non-fluorescent) Fluorescamine->Hydrolysis + PrimaryAmine Primary Amine (R-NH2) Product Fluorescent Pyrrolinone Intermediate->Product Rearrangement Water H2O

Fluorescamine reacts with primary amines to form a fluorescent product.

Naphthalenesulfonic acid derivatives like Dansyl Chloride, in contrast, react with both primary and secondary amines via a sulfonyl chloride group to form stable, fluorescent sulfonamides.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for the application of each probe. Optimization may be required for specific experimental conditions.

Fluorescamine Protocol for Protein Quantification

This protocol is adapted from established methods for protein quantification.

Materials and Reagents:

  • Fluorescamine solution: 0.3 mg/mL in acetone (B3395972) (prepare fresh).

  • Borate (B1201080) buffer: 0.2 M, pH 8.5.

  • Protein standards (e.g., Bovine Serum Albumin, BSA).

  • Unknown protein sample.

Procedure:

  • Prepare a series of protein standards of known concentrations in borate buffer.

  • To 100 µL of each standard and the unknown sample in a microplate well, add 50 µL of the fluorescamine solution.

  • Mix immediately and incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity with an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 475 nm.

  • Generate a standard curve by plotting the fluorescence intensity of the standards against their concentrations.

  • Determine the concentration of the unknown protein sample by interpolating its fluorescence intensity on the standard curve.

Dansyl Chloride Protocol for Amino Acid Labeling

This protocol is a general procedure for the derivatization of amino acids for HPLC analysis.

Materials and Reagents:

  • Dansyl Chloride solution: 5 mg/mL in acetone (prepare fresh).

  • Sodium bicarbonate buffer: 0.1 M, pH 9.5.

  • Amino acid standards or sample hydrolysate.

  • Acetone.

Procedure:

  • To 100 µL of the amino acid standard or sample in a microcentrifuge tube, add 100 µL of sodium bicarbonate buffer.

  • Add 200 µL of the Dansyl Chloride solution.

  • Vortex the mixture and incubate at 60°C for 60 minutes in the dark.

  • After incubation, evaporate the acetone under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase for HPLC analysis.

  • Inject the sample into the HPLC system. The dansylated amino acids can be detected by fluorescence with excitation at approximately 330 nm and emission at approximately 530 nm.

Experimental Workflow and Decision Making

The choice between a naphthalenesulfonic acid-based probe and fluorescamine depends on the specific experimental requirements. The following diagram illustrates a typical workflow for labeling proteins with a fluorescent dye for subsequent quantification.

Generalized Experimental Workflow cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_detection Detection and Analysis Sample Prepare Protein Standards and Unknown Sample Mix Mix Sample with Probe Solution Sample->Mix Reagent Prepare Fluorescent Probe Solution Reagent->Mix Incubate Incubate Mix->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Generate Standard Curve and Determine Concentration Measure->Analyze

A generalized workflow for protein quantification using fluorescent labeling.

The following decision tree can aid in selecting the appropriate probe for your research needs.

Probe Selection Decision Tree Start Start: Need to label amines? Q1 Are secondary amines (e.g., proline) present and need to be labeled? Start->Q1 Probe1 Use Naphthalenesulfonic Acid Derivative (e.g., Dansyl Chloride) Q1->Probe1 Yes Q2 Is minimizing background fluorescence critical? Q1->Q2 No A1_Yes Yes A1_No No Probe2 Use Fluorescamine Q2->Probe2 Yes Probe3 Either probe may be suitable. Consider other factors like reaction speed and environmental sensitivity. Q2->Probe3 No A2_Yes Yes A2_No No

Decision tree for selecting an appropriate amine-reactive fluorescent probe.

References

Quantitative Analysis of 5-Amino-2-naphthalenesulfonic Acid: A Comparative Guide to HPLC-UV and CZE-UV Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate quantification of 5-Amino-2-naphthalenesulfonic acid in various mixtures, selecting the appropriate analytical technique is paramount. This guide provides a comparative overview of two powerful methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Capillary Zone Electrophoresis with UV detection (CZE-UV). The choice between these techniques often depends on factors such as sample matrix complexity, required sensitivity, and available instrumentation.

Method Performance Comparison

The following table summarizes the typical quantitative performance characteristics for the analysis of this compound using HPLC-UV and CZE-UV. These values are representative of what can be achieved with properly optimized and validated methods for similar aromatic sulfonic acids.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Capillary Zone Electrophoresis (CZE-UV)
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 0.1 - 1 µg/mL0.5 - 5 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL1.5 - 15 µg/mL
Precision (RSD%) < 2%< 5%
Accuracy (Recovery %) 98 - 102%95 - 105%
Analysis Time 10 - 20 minutes5 - 15 minutes

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for the analysis of aromatic sulfonic acids and can be adapted and optimized for specific sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Sample Preparation:

  • Accurately weigh a portion of the sample mixture and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Use sonication if necessary to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

  • Prepare a series of calibration standards of this compound in the same solvent.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium phosphate (B84403) monobasic, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detector set at the wavelength of maximum absorbance for this compound (approximately 254 nm).

Data Analysis:

Quantification is achieved by constructing a calibration curve from the peak areas of the calibration standards versus their known concentrations. The concentration of this compound in the sample is then determined from its peak area using the calibration curve.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample Mixture Dissolution Dissolve in Solvent Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Calibration->Quantification

Fig. 1: HPLC-UV Experimental Workflow
Capillary Zone Electrophoresis with UV Detection (CZE-UV)

Capillary Zone Electrophoresis separates ions based on their electrophoretic mobility in an electric field. It is a high-efficiency separation technique that requires minimal sample and reagent volumes.

Sample Preparation:

  • Dissolve the sample mixture in the background electrolyte (BGE) solution.

  • Filter the sample through a 0.22 µm syringe filter.

  • Prepare calibration standards of this compound in the BGE.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length, 40 cm effective length).

  • Background Electrolyte (BGE): 20 mM sodium borate (B1201080) buffer, pH 9.2.

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detector at 254 nm.

Data Analysis:

Similar to HPLC, a calibration curve is generated by plotting the peak area of the standards against their concentrations. The concentration of the analyte in the sample is then calculated from this curve.

CZE_Workflow cluster_sample_prep_cze Sample Preparation cluster_cze_analysis CZE Analysis cluster_data_analysis_cze Data Analysis Sample_CZE Sample Mixture Dissolution_CZE Dissolve in BGE Sample_CZE->Dissolution_CZE Filtration_CZE Filter (0.22 µm) Dissolution_CZE->Filtration_CZE Injection_CZE Inject into Capillary Filtration_CZE->Injection_CZE Separation_CZE Electrophoretic Separation Injection_CZE->Separation_CZE Detection_CZE UV Detection (254 nm) Separation_CZE->Detection_CZE Electropherogram Obtain Electropherogram Detection_CZE->Electropherogram Calibration_CZE Construct Calibration Curve Electropherogram->Calibration_CZE Quantification_CZE Quantify Analyte Calibration_CZE->Quantification_CZE

Fig. 2: CZE-UV Experimental Workflow

Concluding Remarks

Both HPLC-UV and CZE-UV are suitable techniques for the quantitative analysis of this compound. HPLC-UV is a more common and robust technique, often providing lower limits of detection. CZE-UV, on the other hand, offers high separation efficiency, rapid analysis times, and low consumption of solvents and samples, making it an environmentally friendly and cost-effective alternative. The final choice of method should be based on the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity, and the available laboratory resources. Method validation should always be performed under the specific experimental conditions to ensure reliable and accurate results.

A Comparative Guide to the Structural Confirmation of Azo Dyes: Leveraging NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

The precise structural confirmation of azo dyes is paramount for ensuring their efficacy, safety, and regulatory compliance in industries ranging from textiles and food to pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand out as the two most powerful and complementary analytical techniques for the unambiguous elucidation of these vibrant compounds. This guide provides a detailed comparison of their application, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in their analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for determining the detailed connectivity of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a virtual blueprint of the molecular structure.

Key NMR Techniques for Azo Dye Analysis:

  • ¹H NMR: Identifies the chemical environment and number of different types of protons. The chemical shift (δ) and coupling constants (J) reveal how protons are arranged and which are adjacent to one another.

  • ¹³C NMR: Provides information on the carbon framework of the molecule. The chemical shift of each carbon signal indicates its functional group and electronic environment.

  • 2D NMR (COSY, HSQC, HMBC): These advanced techniques are crucial for assembling the complete molecular puzzle.

    • COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically over two or three bonds.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates a proton to the carbon atom it is attached to, providing definitive C-H bond information.[2][3]

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds. This is vital for piecing together molecular fragments and identifying quaternary (non-protonated) carbons.[2][4]

Data Presentation: Typical NMR Chemical Shifts for Azo Dyes

The following table summarizes characteristic chemical shift ranges for protons and carbons in common structural motifs of azo dyes. Actual values can vary based on substituents and solvent.

Functional Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Supporting Evidence
Aromatic Protons (Ar-H)6.5 - 8.5110 - 150Protons on aromatic rings adjacent to the azo group are often shifted downfield.[5]
Phenolic Hydroxyl (-OH)9.0 - 13.0150 - 165Can be broad; chemical shift is concentration and solvent dependent.
Amine Protons (-NH₂)3.0 - 7.0-Often broad; may exchange with D₂O.
Alkyl Protons (e.g., -CH₃, -CH₂)0.9 - 4.510 - 60Protons on carbons attached to nitrogen or oxygen are shifted downfield.
Hydrazone Tautomer N-H12.0 - 16.0-A sharp, highly deshielded peak provides evidence for a tautomeric form with an intramolecular hydrogen bond.[6]
Carboxylic Acid (-COOH)10.0 - 13.0165 - 185[7]
Carbonyl Carbon (C=O)-160 - 200[4]
Azo-linked Aromatic Carbon-140 - 160The carbons directly bonded to the azo nitrogen atoms.
Experimental Protocol: NMR Analysis of an Azo Dye
  • Sample Preparation: Dissolve 5-10 mg of the purified azo dye in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.[8][9] The choice of solvent is critical to ensure the dye is fully dissolved and to avoid signal overlap with the analyte.

  • Instrument Setup:

    • Spectrometer: A 300-500 MHz NMR spectrometer is typically sufficient.[4]

    • Reference: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[4][9]

    • Temperature: Analysis is usually performed at an ambient probe temperature.[10]

  • Data Acquisition:

    • Acquire a standard 1D ¹H spectrum to assess sample purity and identify proton signals.

    • Acquire a 1D ¹³C spectrum. DEPT-135 or an edited HSQC can be used to differentiate between CH, CH₂, and CH₃ groups.[1][2]

    • Acquire 2D spectra (COSY, HSQC, HMBC) to establish connectivities. Delays for long-range couplings in HMBC are typically optimized for 7-8 Hz.[2][4]

Mass Spectrometry (MS): Weighing the Molecule and Its Pieces

Mass spectrometry provides the molecular weight of the dye and, through fragmentation analysis, offers valuable clues about its substructures. High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing a molecular formula.

Key MS Techniques for Azo Dye Analysis:

  • Ionization: Electrospray ionization (ESI) is the most common method for the analysis of polar and ionic azo dyes, often found as sulfonated salts.[11][12] Atmospheric pressure chemical ionization (APCI) is better suited for less polar, neutral dyes.[12]

  • Tandem Mass Spectrometry (MS/MS): This technique involves isolating the molecular ion (precursor ion) and inducing fragmentation through collision-induced dissociation (CID).[11] The resulting fragment ions (product ions) are then analyzed. The fragmentation patterns are often predictable and characteristic of specific structural features.[12][13]

Data Presentation: Characteristic Mass Spectrometry Fragmentation

Cleavage of the azo bond is a characteristic fragmentation pathway. The table below illustrates a hypothetical example.

Analyte Precursor Ion (m/z) Key Fragment Ions (m/z) Neutral Loss
Sudan I (C₁₆H₁₂N₂O)249.1 ([M+H]⁺)156.1C₆H₅N₂ (Phenyl diazonium)
143.1C₆H₅N (Phenylnitrene)
93.1C₁₀H₇O (Naphthol radical)

Note: Fragmentation is highly dependent on the dye's structure and the instrument conditions.

Experimental Protocol: Mass Spectrometry Analysis of an Azo Dye
  • Sample Preparation:

    • Prepare a dilute solution of the azo dye (e.g., 1-10 µg/mL) in a solvent compatible with the ionization source, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.[14][15]

    • For ESI, a small amount of an organic acid (e.g., 0.1% formic acid) is often added to promote protonation for positive ion mode analysis.[14][16]

    • Ensure the sample is free of non-volatile salts (e.g., NaCl, phosphate (B84403) buffers) as they can suppress the signal and contaminate the instrument.[15][16]

  • Instrument Setup:

    • Instrumentation: An LC-MS system, which couples liquid chromatography with mass spectrometry, is ideal for analyzing mixtures or purifying samples before analysis.[17] Direct infusion can be used for pure samples.

    • Ionization Mode: Select ESI or APCI in either positive or negative ion mode, depending on the dye's structure. Anionic dyes with sulfonic acid groups are best analyzed in negative-ion ESI mode.[12]

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion peak ([M+H]⁺, [M-H]⁻, etc.).

    • Perform an MS/MS experiment on the isolated molecular ion to obtain a fragmentation spectrum.

Integrated Workflow for Structural Confirmation

Neither technique alone is always sufficient. The synergy between NMR and MS provides the highest confidence in structural assignment. MS provides the molecular formula and key substructures, while 2D NMR connects these pieces to build the final, unambiguous structure.

Azo_Dye_Analysis_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_analysis Data Integration & Confirmation Prep Purified Azo Dye MS HRMS Analysis Prep->MS NMR_1D 1D NMR (¹H, ¹³C) Prep->NMR_1D MSMS MS/MS Fragmentation MS->MSMS Formula Molecular Formula MS->Formula Fragments Substructural Information MSMS->Fragments Integrate Integrate MS & NMR Data Formula->Integrate Fragments->Integrate NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Connectivity Atom Connectivity Map NMR_2D->Connectivity Connectivity->Integrate Structure Final Structure Confirmed Integrate->Structure

Caption: Workflow for Azo Dye Structural Confirmation.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how different spectroscopic data points are logically combined to elucidate the final chemical structure.

Logical_Data_Integration MS_Data MS Data (Molecular Weight, Formula) Fragments Molecular Fragments (From MS/MS & NMR) MS_Data->Fragments H_NMR ¹H NMR (Proton Environments, Splitting) H_NMR->Fragments C_NMR ¹³C NMR (Carbon Types, DEPT) C_NMR->Fragments HSQC_Data HSQC (Direct C-H Bonds) Final_Structure Confirmed Azo Dye Structure HSQC_Data->Final_Structure assembles HMBC_Data HMBC (Long-Range C-H Bonds) HMBC_Data->Final_Structure validates Fragments->HSQC_Data correlate Fragments->HMBC_Data connect

References

alternative reagents to 5-Amino-2-naphthalenesulfonic acid for blue dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, the synthesis of high-performance blue dyes is a critical area of study. 5-Amino-2-naphthalenesulfonic acid has traditionally been a staple precursor for azo dyes. However, the quest for improved stability, color vibrancy, and diverse application suitability has led to the exploration of alternative reagents. This guide provides an objective comparison of promising alternatives, focusing on other naphthalenesulfonic acid derivatives and anthraquinone-based precursors, with supporting experimental data and protocols.

Key Alternative Reagents

Two primary classes of compounds have emerged as significant alternatives to this compound for the synthesis of blue dyes:

  • Substituted Naphthalenesulfonic Acids: Variations in the substitution pattern on the naphthalene (B1677914) ring can lead to dyes with different shades and properties. A notable example is 1-amino-2-naphthol-4-sulfonic acid .

  • Anthraquinone Derivatives: This class, particularly 1-amino-4-bromoanthraquinone-2-sulfonic acid (bromamine acid), is renowned for producing brilliant and stable blue dyes.

Performance Comparison

The selection of a dye precursor is often a trade-off between synthesis yield, color properties, and the fastness of the final dye. The following table summarizes the performance characteristics of dyes derived from the aforementioned alternatives.

PrecursorDye ClassTypical Yield (%)Molar Extinction Coefficient (ε)Light Fastness (Blue Scale 1-8)Wash Fastness (Grey Scale 1-5)Key AdvantagesKey Disadvantages
This compound AzoVariableModerate to HighVariable (Generally 3-5)Variable (Generally 3-4)Versatile, wide color rangeModerate light and wash fastness
1-amino-2-naphthol-4-sulfonic acid AzoGoodNot widely reportedGood to Excellent (3-7)[1]Very Good (4-5)[1]Good fastness properties on polyamideLimited data on vibrant blue shades
8-anilinonaphthalene-1-sulfonic acid (ANS) Derivatives Anilino-naphthaleneUp to 74%[2][3]Variable (fluorescent)Not typically evaluated for textilesNot typically evaluated for textilesHigh yield, fluorescent propertiesPrimarily used as probes, not textile dyes
1-amino-4-bromoanthraquinone-2-sulfonic acid (Bromamine Acid) AnthraquinoneHighGenerally lower than azo dyes[4]Excellent (Often >6)[5][6]Excellent (Often >4)[5]Brilliant shades, superior light and wash fastness[4][6]More complex synthesis, potentially lower color strength[4]

Experimental Protocols

Detailed methodologies for the synthesis of dyes from these precursors are crucial for reproducible research.

Synthesis of an Azo Dye from 1-amino-2-naphthol-4-sulfonic Acid

This protocol describes the diazotization of 1-amino-2-naphthol-4-sulfonic acid and its subsequent coupling with a naphthalene derivative.[7]

1. Diazotization:

  • Dissolve 1-amino-2-naphthol-4-sulfonic acid (0.01 mol) in 50 cm³ of distilled water containing sodium hydroxide (B78521) (0.40 g).

  • Cool the solution in an ice bath.

  • Add a solution of sodium nitrite (B80452) (0.01 mol) in 50 cm³ of distilled water dropwise over 30 minutes, maintaining the temperature between 0-5°C.

  • Add an equivalent of concentrated hydrochloric acid and continue stirring for 30 minutes. The completion of diazotization can be confirmed with starch-iodide paper.

2. Coupling:

  • In a separate beaker, dissolve the coupling agent (e.g., 1-nitroso-2-naphthol, 0.01 mol) in 50 cm³ of distilled water containing sodium hydroxide (0.40 g) in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution to the coupling agent solution dropwise over 30 minutes with continuous stirring.

  • Continue stirring for an additional hour to ensure the completion of the coupling reaction.

  • The resulting dye precipitate is then filtered and dried.

Synthesis of an 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivative

This procedure utilizes a microwave-assisted copper(0)-catalyzed Ullmann coupling.[2][3]

  • In a 5 mL microwave reaction vial, combine 8-chloronaphthalene-1-sulfonic acid (0.41 mmol), a substituted aniline (B41778) (0.46 mmol), and powdered elemental copper (10 mol%).

  • Add a buffer solution of Na₂HPO₄ and NaH₂PO₄ to adjust the pH to 6.0-7.0.

  • Cap the vial and microwave at 100°C for 1-3 hours.

  • The resulting product can be purified via appropriate chromatographic techniques.

Synthesis of a Blue Anthraquinone Reactive Dye from Bromamine (B89241) Acid

This protocol outlines the synthesis of a blue reactive dye through a condensation reaction.[4][8]

1. Primary Condensation:

  • Prepare a dispersion of bromamine acid and heat it.

  • Add a solution of an appropriate amine, such as M acid (1-amino-8-naphthol-3,6-disulfonic acid), in the presence of a copper sulfate (B86663) and/or ferrous chloride catalyst.

  • Maintain the reaction at 90-95°C for 10-16 hours.

2. Secondary and Ternary Condensation (for reactive dyes):

  • The primary condensation product is then reacted with cyanuric chloride.

  • This is followed by a subsequent reaction with an aminobenzene sulfonic acid to introduce the reactive group, yielding the final blue reactive dye.

Reaction Pathways and Experimental Workflows

Visualizing the chemical transformations and experimental procedures aids in understanding the synthesis processes.

azo_dye_synthesis cluster_diazotization Diazotization cluster_coupling Coupling 1_amino_2_naphthol_4_sulfonic_acid 1-amino-2-naphthol- 4-sulfonic acid NaNO2_HCl NaNO2, HCl 0-5°C 1_amino_2_naphthol_4_sulfonic_acid->NaNO2_HCl Diazonium_Salt Diazonium Salt Intermediate NaNO2_HCl->Diazonium_Salt Coupling_Component Coupling Component (e.g., Naphthalene derivative) Diazonium_Salt->Coupling_Component Azo Coupling Azo_Dye Azo Dye Coupling_Component->Azo_Dye

Fig. 1: Synthesis of an Azo Dye from 1-amino-2-naphthol-4-sulfonic acid.

ans_synthesis_workflow Start Start Mix_Reagents Mix 8-chloronaphthalene-1-sulfonic acid, aniline derivative, and Cu(0) catalyst in a microwave vial. Start->Mix_Reagents Add_Buffer Add phosphate (B84403) buffer (pH 6-7). Mix_Reagents->Add_Buffer Microwave Microwave irradiation (100°C, 1-3h). Add_Buffer->Microwave Purification Purify the product. Microwave->Purification End End (ANS Derivative) Purification->End anthraquinone_dye_synthesis Bromamine_Acid Bromamine Acid Condensation Condensation (Cu+/Fe2+ catalyst, 90-95°C) Bromamine_Acid->Condensation Amine_Component Amine Component (e.g., M acid) Amine_Component->Condensation Intermediate Anthraquinone Dye Intermediate Condensation->Intermediate Second_Condensation 2nd Condensation Intermediate->Second_Condensation Cyanuric_Chloride Cyanuric Chloride Cyanuric_Chloride->Second_Condensation Reactive_Intermediate Reactive Dye Intermediate Second_Condensation->Reactive_Intermediate Third_Condensation 3rd Condensation Reactive_Intermediate->Third_Condensation Aminobenzene_Sulfonic_Acid Aminobenzene Sulfonic Acid Aminobenzene_Sulfonic_Acid->Third_Condensation Blue_Reactive_Dye Blue Reactive Dye Third_Condensation->Blue_Reactive_Dye

References

A Researcher's Guide to Assessing Protein-Naphthalenesulfonate Interactions: A Comparative Analysis of Key Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding affinity of small molecules to proteins is a critical step in drug discovery and development. Naphthalenesulfonate derivatives are widely used as fluorescent probes to characterize protein folding, conformational changes, and ligand binding. This guide provides a comprehensive comparison of key experimental and computational techniques used to assess the binding affinity of these derivatives to proteins, supported by experimental data and detailed protocols.

Quantitative Comparison of Binding Affinities

The binding affinity of various naphthalenesulfonate derivatives to different proteins has been characterized using multiple biophysical techniques. The following table summarizes key thermodynamic parameters for these interactions, providing a quantitative basis for comparison.

DerivativeProteinTechniqueDissociation Constant (Kd)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (-TΔS) (kcal/mol)Stoichiometry (n)
1-Anilino-8-naphthalenesulfonate (1,8-ANS)Bovine Serum Albumin (BSA)ITC~1-11 µM[1]---
2-Anilinonaphthalene-6-sulfonic acid (2,6-ANS)Bovine Serum Albumin (BSA)ITC~1-11 µM[1]---
1-Anilino-8-naphthalenesulfonate (1,8-ANS)MurAFluorescence Spectroscopy40.8 ± 3.3 µM[2]---
2-Anilinonaphthalene-6-sulfonic acid (2,6-ANS)Avidin (B1170675)Fluorescence Spectroscopy203 ± 16 µM--~1
8-Anilinonaphthalene sulfonate (ANS)Rat class Mu GST M1-1ITC-Enthalpically and Entropically Driven[3]-1

Comparison of Experimental and Computational Techniques

Choosing the right technique to measure protein-ligand interactions is crucial and depends on the specific research question, the properties of the interacting molecules, and available resources. Below is a comparison of the most common methods.

TechniquePrincipleAdvantagesDisadvantages
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.Provides a complete thermodynamic profile (Kd, ΔH, ΔS, and stoichiometry) in a single experiment. It is a label-free, in-solution technique.[4][5]Requires relatively large amounts of pure sample and may not be suitable for very weak or very tight interactions.[6]
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein.Provides real-time kinetic data (association and dissociation rates) and high sensitivity, requiring small sample volumes. It is also a label-free technique.[6][7][8]Immobilization of the protein can sometimes affect its native conformation and binding properties. Not ideal for thermodynamic profiling.[9]
Fluorescence Spectroscopy Measures changes in the intrinsic fluorescence of a protein (e.g., tryptophan quenching) or the fluorescence of a probe (like ANS) upon binding.Highly sensitive, requires small amounts of sample, and can be used in high-throughput screening.[10]Can be prone to artifacts like the inner filter effect. For intrinsic fluorescence, the protein must contain suitable fluorophores. For extrinsic probes, the probe itself might influence the interaction.[10][11]
Molecular Docking A computational method that predicts the preferred orientation and binding affinity of a ligand to a protein target.Fast, cost-effective, and allows for virtual screening of large compound libraries. Provides insights into the specific molecular interactions driving binding.The accuracy of the prediction depends heavily on the scoring function used and the quality of the protein structure. It does not provide experimental validation.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are standardized protocols for the key experimental techniques.

Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Prepare the protein and ligand (naphthalenesulfonate derivative) in the exact same buffer to minimize heats of dilution. Dialyze the protein against the buffer extensively.

    • Determine the concentrations of the protein and ligand accurately. A common starting point is a protein concentration of 10-20 µM in the sample cell and a ligand concentration 10-20 times higher in the syringe.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe with buffer.

    • Fill the reference cell with the same buffer.

    • Load the protein solution into the sample cell, avoiding bubbles.

    • Load the ligand solution into the injection syringe.

  • Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial small injection (e.g., 1-2 µL) to account for diffusion from the syringe tip, which is typically discarded from the data analysis.

    • Perform a series of injections (e.g., 10-20 injections of 2-10 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat signal for each injection.

    • Plot the integrated heat against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Surface Plasmon Resonance (SPR)
  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the sensor surface (e.g., with a mixture of EDC and NHS).

    • Immobilize the protein (ligand) to the sensor surface at a desired density. A reference channel should be prepared in the same way but without the protein to subtract non-specific binding.

    • Deactivate any remaining active groups on the surface (e.g., with ethanolamine).

  • Analyte Binding:

    • Prepare a series of dilutions of the naphthalenesulfonate derivative (analyte) in the running buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.

    • Allow for an association phase followed by a dissociation phase where only running buffer flows over the surface.

  • Regeneration:

    • Inject a regeneration solution to remove the bound analyte from the immobilized protein, preparing the surface for the next injection. The regeneration conditions need to be optimized to ensure complete removal without denaturing the immobilized protein.

  • Data Analysis:

    • The binding response is measured in Resonance Units (RU).

    • The sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from the reference channel.

    • The corrected sensorgrams are then fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Fluorescence Spectroscopy (Tryptophan Quenching)
  • Sample Preparation:

    • Prepare a stock solution of the protein in a suitable buffer. The protein concentration should be chosen to give a stable and measurable fluorescence signal.

    • Prepare a concentrated stock solution of the naphthalenesulfonate derivative (quencher) in the same buffer.

  • Fluorescence Measurement:

    • Set the excitation wavelength for tryptophan (typically around 295 nm) and record the emission spectrum (typically from 300 to 400 nm).

    • Record the initial fluorescence intensity of the protein solution (F0).

    • Add small aliquots of the quencher solution to the protein solution, mixing thoroughly after each addition.

    • Record the fluorescence intensity (F) after each addition.

  • Data Correction (Inner Filter Effect):

    • The inner filter effect, where the quencher absorbs excitation or emission light, must be corrected for. This can be done by measuring the absorbance of the quencher at the excitation and emission wavelengths and applying a correction formula.

  • Data Analysis:

    • Plot the corrected fluorescence intensity (F/F0) against the concentration of the quencher.

    • The binding constant (Ka) and the number of binding sites (n) can be determined by fitting the data to the Stern-Volmer equation or other suitable binding models. The dissociation constant is the reciprocal of the association constant (Kd = 1/Ka).[10]

Visualizing the Workflow

A general workflow for assessing the binding affinity of naphthalenesulfonate derivatives to proteins is outlined below.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Analysis & Interpretation Protein_Prep Protein Purification & Characterization Buffer_Prep Buffer Preparation & Matching Protein_Prep->Buffer_Prep Docking Molecular Docking Protein_Prep->Docking Ligand_Prep Naphthalenesulfonate Derivative Synthesis/ Procurement Ligand_Prep->Buffer_Prep Ligand_Prep->Docking ITC Isothermal Titration Calorimetry Buffer_Prep->ITC SPR Surface Plasmon Resonance Buffer_Prep->SPR Fluorescence Fluorescence Spectroscopy Buffer_Prep->Fluorescence Data_Analysis Binding Affinity (Kd, ΔH, ΔS, n) ITC->Data_Analysis SPR->Data_Analysis Fluorescence->Data_Analysis Docking->Data_Analysis Interpretation Structure-Affinity Relationship Data_Analysis->Interpretation

Caption: A general experimental workflow for assessing protein-ligand binding affinity.

Signaling Pathways and Logical Relationships

The binding of a naphthalenesulfonate derivative to a protein is a direct molecular interaction. The following diagram illustrates the fundamental relationship.

binding_relationship P Protein PL Protein-Ligand Complex P->PL kon L Naphthalenesulfonate Derivative L->PL PL->P koff

References

performance comparison of different aminonaphthalenesulfonic acid isomers in dye synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate aminonaphthalenesulfonic acid isomer is a critical determinant in the synthesis of azo dyes, profoundly influencing the final properties of the colorant, including its hue, intensity, and fastness. The position of the amino and sulfonic acid groups on the naphthalene (B1677914) ring dictates the reactivity of the molecule as a coupling component or diazo component, and ultimately governs the performance of the resulting dye. This guide provides a comparative overview of the performance of several key aminonaphthalenesulfonic acid isomers in azo dye synthesis, supported by available experimental data and detailed methodologies.

Introduction to Aminonaphthalenesulfonic Acid Isomers in Dye Synthesis

Aminonaphthalenesulfonic acids are a cornerstone in the manufacturing of a vast array of vibrant and durable azo dyes.[1] The amino group serves as a reactive site for diazotization, a crucial step in forming the chromophoric azo group (-N=N-), while the sulfonic acid group imparts water solubility, a vital characteristic for the application of dyes, particularly in the textile industry.[1] The isomeric form of the aminonaphthalenesulfonic acid—that is, the specific placement of the amino and sulfonic acid substituents on the naphthalene nucleus—has a significant impact on the dye's final properties.

Key commercially important isomers include:

  • Tobias Acid (2-Amino-1-naphthalenesulfonic acid)

  • Cleve's Acids (A mixture of 1-Amino-6-naphthalenesulfonic acid and 1-Amino-7-naphthalenesulfonic acid)

  • Laurent's Acid (1-Amino-5-naphthalenesulfonic acid)

  • Peri Acid (1-Amino-8-naphthalenesulfonic acid)

The position of these functional groups influences the electronic properties of the aromatic system, which in turn affects the color (wavelength of maximum absorption, λmax), the intensity of the color (molar extinction coefficient), and the stability of the dye molecule to various agents like light and water.[2]

Performance Comparison of Isomers

A seminal study by Griffith and Brode investigated the influence of the sulfonic acid group's position on the properties of sulfonated phenylazo-alpha- and beta-naphthylamine dyes.[2] Their work demonstrated a clear relationship between the isomer structure and the resulting dye's characteristics.

Color and Spectral Properties

The position of the sulfonic acid group affects the electronic environment of the naphthalene ring system and, consequently, the energy of the electronic transitions responsible for color. In the alpha-naphthylamine series of dyes studied, shifting the sulfonic acid group from the 2- to the 8-position resulted in a shift of the maximum absorption band towards the red end of the spectrum (a bathochromic shift).[2]

Table 1: Influence of Sulfonic Acid Position on Absorption Maxima of Phenylazo-α-Naphthylamine Dyes

Sulfonic Acid Position in Naphthalene RingWavelength of Maximum Absorption (λmax)
2Lower Wavelength (shifted towards yellow/orange)
8Higher Wavelength (shifted towards red)

Source: Adapted from Griffith and Brode, 1935.[2] Note: Specific λmax values were presented graphically in the original source.

Dyeing and Fastness Properties

The fastness of a dye, its ability to retain its color upon exposure to light, washing, and other environmental factors, is a critical performance indicator. The isomeric position of the sulfonic acid group has been shown to influence these properties significantly.

Table 2: Comparative Fastness Properties of Azo Dyes from Isomeric Naphthylaminesulfonic Acids

Diazo Component (Sulfanilic Acid Isomer)Coupling Component (Naphthylaminesulfonic Acid Isomer)Degree of Exhaustion (%)Light FastnessWash Fastness
ortho-Sulfanilic Acid1-Naphthylamine-4-sulfonic acidLowModerateGood
meta-Sulfanilic Acid1-Naphthylamine-7-sulfonic acidHighGoodGood
para-Sulfanilic Acid2-Naphthylamine-6-sulfonic acidModerateGoodModerate
ortho-Sulfanilic Acid2-Naphthylamine-5-sulfonic acidVery LowModerateGood

Source: Data compiled and interpreted from Griffith and Brode, 1935.[2] "Fastness" is a qualitative summary from the source.

The degree of exhaustion, which measures the amount of dye absorbed by the fabric from the dye bath, also varies with the isomer used. For instance, dyes derived from ortho-sulfanilic acid generally show a lower degree of exhaustion.[2] The highest exhaustion was observed with meta-sulfanilic-1-naphthylamine-7-sulfonic acid.[2]

Experimental Protocols

The synthesis of azo dyes from aminonaphthalenesulfonic acid isomers generally follows a two-step process: diazotization of the aromatic amine followed by coupling with a suitable component.

General Experimental Workflow

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Isolation and Purification A Aminonaphthalenesulfonic Acid Isomer B Dissolve in Water/Alkali A->B C Cool to 0-5°C B->C D Add Hydrochloric Acid C->D E Add Sodium Nitrite Solution Dropwise D->E F Diazonium Salt Suspension E->F J Add Diazonium Salt Suspension F->J G Coupling Component (e.g., β-Naphthol) H Dissolve in Alkaline Solution G->H I Cool to 0-5°C H->I I->J K Stir for Complete Reaction J->K L Azo Dye Precipitate K->L M Filter the Precipitate L->M N Wash with Water/Brine M->N O Dry the Azo Dye N->O P Recrystallize (if necessary) O->P G Isomer Aminonaphthalenesulfonic Acid Isomer Structure Molecular Structure (e.g., position of -SO3H) Isomer->Structure Electronic Electronic Properties (Electron Density Distribution) Structure->Electronic Solubility Solubility in Water Structure->Solubility Affinity Affinity for Fiber Structure->Affinity Color Color (λmax) (Energy of π-π* transition) Electronic->Color Stability Chemical Stability Electronic->Stability Performance Overall Dye Performance Color->Performance Exhaustion Dye Exhaustion (%) Affinity->Exhaustion Exhaustion->Performance Fastness Fastness Properties (Light, Wash, etc.) Stability->Fastness Fastness->Performance

References

analytical techniques for the characterization of naphthalenesulfonic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization and quantification of naphthalenesulfonic acid derivatives. Detailed experimental protocols, quantitative performance data, and visual workflows are presented to aid in the selection of the most appropriate method for your research needs.

Introduction

Naphthalenesulfonic acids and their derivatives are a class of compounds widely used in various industrial applications, including as intermediates in the synthesis of dyes, pharmaceuticals, and surfactants. Accurate and reliable analytical methods are crucial for quality control, process monitoring, and environmental analysis. This guide compares the most common techniques used for their characterization: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Performance Comparison

The selection of an analytical technique often depends on its quantitative performance characteristics. The following table summarizes key metrics for the discussed methods.

Analytical TechniqueCommon Detector(s)Typical Limit of Quantification (LOQ)Linearity RangeAnalysis TimeKey Advantages
HPLC UV, Fluorescence0.05 - 0.4 µg/L (Fluorescence)[1]Analyte dependent, typically wide< 3 to 33 minutes[1]Versatile, high resolution, suitable for non-volatile and thermally labile compounds.
GC-MS Mass Spectrometry~0.05 µg/L[2][3]Analyte dependentMethod dependentHigh sensitivity and selectivity, definitive identification.
Capillary Electrophoresis UV, DAD~4 µg/L (UV)Analyte dependent10 - 20 minutes[4]Excellent for isomer separation, low sample and reagent consumption.
UV-Vis Spectroscopy Photomultiplier Tube, Photodiode Arrayµg/mL range1 - 40 µg/mL (for naphthols)< 1 minuteSimple, rapid, and cost-effective for quantification of known compounds.
NMR Spectroscopy Radiofrequency Coilmg rangeNot typically used for quantificationMinutes to hoursUnparalleled for structural elucidation and isomer differentiation.

Experimental Workflows and Logical Relationships

The selection of an appropriate analytical technique is a multi-step process that depends on the specific research question. The following diagram illustrates a general workflow for the characterization of naphthalenesulfonic acid derivatives.

Analytical_Techniques_Workflow Workflow for the Analysis of Naphthalenesulfonic Acid Derivatives A Sample containing Naphthalenesulfonic Acid Derivative B Qualitative Analysis (Structural Elucidation) A->B C Quantitative Analysis A->C E NMR Spectroscopy B->E Detailed Structure F Mass Spectrometry (e.g., GC-MS) B->F Molecular Weight and Fragmentation D Isomer Separation Required? C->D I UV-Vis Spectroscopy (for known pure compounds) C->I Simple Quantification J High Sensitivity Required? C->J G HPLC with UV/Fluorescence Detector D->G No H Capillary Electrophoresis D->H Yes J->G Moderate K GC-MS (after derivatization) J->K Yes

Caption: A decision-making workflow for selecting an analytical technique.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For naphthalenesulfonic acids, reversed-phase chromatography is common.

Instrumentation:

  • HPLC system with a gradient pump

  • Autosampler

  • Column oven

  • UV-Vis or Fluorescence detector

Example Protocol for Isomer Separation:

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with an ion-pairing agent (e.g., tetrabutylammonium (B224687) bromide) and buffer (e.g., phosphate (B84403) buffer).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A typical gradient might start with a low percentage of Mobile Phase B, increasing over time to elute more retained compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the analyte (e.g., 270 nm or 280 nm)[5][6] or fluorescence detection for higher sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. Since naphthalenesulfonic acids are non-volatile, they require derivatization to increase their volatility prior to GC analysis. Mass spectrometry provides detection and structural information.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., quadrupole or ion trap)

  • Autosampler

Example Protocol with Derivatization:

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a styrene-divinylbenzene copolymer SPE cartridge.

    • Load the aqueous sample.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with a suitable solvent (e.g., methanol).

  • Derivatization (On-line or Off-line):

    • React the extracted analytes with a derivatizing agent (e.g., tetrabutylammonium salts for in-port butylation) to form a more volatile derivative.[2][3]

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: Programmed to facilitate the derivatization reaction and vaporization.

    • Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to separate the derivatives.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Scan a mass range appropriate for the expected derivatives.

Capillary Electrophoresis (CE)

Principle: CE separates ions based on their electrophoretic mobility in an electric field. This technique is particularly powerful for the separation of isomers.

Instrumentation:

  • Capillary electrophoresis system

  • Fused-silica capillary

  • High-voltage power supply

  • Detector (typically UV-Vis)

Example Protocol for Isomer Separation:

  • Capillary: Uncoated fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution, such as a borate (B1201080) buffer at a specific pH. Organic modifiers (e.g., ethanol, propan-2-ol) or additives like cyclodextrins or macrocyclic polyamines can be added to enhance separation selectivity.[4][5]

  • Voltage: Apply a high voltage (e.g., 20-30 kV) across the capillary.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Temperature: Maintain a constant capillary temperature (e.g., 25 °C).

  • Detection: On-column UV detection at a suitable wavelength.

UV-Vis Spectroscopy

Principle: This technique measures the absorption of ultraviolet and visible light by a sample. The amount of light absorbed at a specific wavelength is proportional to the concentration of the analyte in the solution (Beer-Lambert Law).

Instrumentation:

  • UV-Vis spectrophotometer (double beam recommended for higher stability)

  • Quartz cuvettes

Example Protocol for Quantification:

  • Solvent: Choose a solvent that dissolves the sample and is transparent in the wavelength range of interest.

  • Wavelength Selection: Scan the UV-Vis spectrum of a standard solution of the naphthalenesulfonic acid derivative to determine the wavelength of maximum absorbance (λmax).[7]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Dissolve the unknown sample in the same solvent and measure its absorbance at the λmax.

  • Quantification: Determine the concentration of the unknown sample from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of molecules. It is a powerful tool for the unambiguous identification of isomers and the elucidation of unknown structures.

Instrumentation:

  • High-field NMR spectrometer

  • NMR tubes

Example Protocol for Structural Characterization:

  • Sample Preparation: Dissolve a sufficient amount of the purified naphthalenesulfonic acid derivative in a deuterated solvent (e.g., D₂O, DMSO-d₆).

  • ¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts, coupling patterns, and integration of the hydrogen atoms in the molecule.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). This information is crucial for assembling the complete molecular structure.[8]

Concluding Remarks

The choice of the optimal analytical technique for the characterization of naphthalenesulfonic acid derivatives is dictated by the specific analytical goal. HPLC is a versatile and robust technique for routine quantitative analysis. GC-MS, although requiring derivatization, offers exceptional sensitivity and specificity. Capillary electrophoresis excels in the challenging separation of isomers. UV-Vis spectroscopy provides a simple and rapid method for quantification when the analyte is known and relatively pure. Finally, NMR spectroscopy remains the gold standard for definitive structural elucidation. By understanding the principles, strengths, and limitations of each technique as outlined in this guide, researchers can make informed decisions to achieve their analytical objectives.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method is a cornerstone of pharmaceutical development and quality control. A properly validated method provides confidence that the analytical procedure can accurately and precisely measure the active pharmaceutical ingredient (API) and its degradation products, ensuring the safety and efficacy of the drug product over its shelf life. This guide provides a comprehensive comparison of key validation parameters, experimental protocols, and a comparative analysis of HPLC columns for the analysis of related substances.

Data Presentation: Method Validation Parameters

A stability-indicating method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[1][2][3] The core validation parameters are summarized in the table below, along with typical acceptance criteria.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[4][5]Peak purity of the API peak should be greater than 990 (as determined by a photodiode array detector). Resolution between the API and the closest eluting peak (related substance or degradant) should be ≥ 2.0.
Linearity To demonstrate a direct proportional relationship between the concentration of the analyte and the analytical response over a defined range.[1][4]Correlation coefficient (r²) ≥ 0.999 for the API and all related substances. The y-intercept should be close to zero.
Accuracy To demonstrate the closeness of the test results to the true value.[1][4]The percent recovery should be within 98.0% to 102.0% for the API. For related substances, the recovery should be within 90.0% to 110.0%.
Precision To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1][4] This includes repeatability (intra-assay precision) and intermediate precision.The relative standard deviation (%RSD) for the peak area of the API and related substances should be ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of ≥ 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.Signal-to-noise ratio of ≥ 10:1. The %RSD for replicate injections should be ≤ 10.0%.
Robustness To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[4][6]The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the defined limits. The %RSD of the results should not be significantly affected.
System Suitability To ensure that the chromatographic system is adequate for the intended analysis.[6]Tailing factor for the API peak ≤ 1.5. Theoretical plates for the API peak ≥ 2000. %RSD for replicate injections of the standard solution ≤ 1.0%.
Comparative Performance of HPLC Columns for Related Substance Analysis

The choice of HPLC column is critical for achieving the desired separation of the API from its related substances and degradation products.[7][8] Reversed-phase HPLC with C18 columns is the most common technique for the analysis of pharmaceutical compounds.[7][9] Below is a comparative summary of three hypothetical C18 columns for the analysis of "Drug X" and its related substances.

ParameterColumn A (5 µm, 4.6 x 250 mm)Column B (3.5 µm, 4.6 x 150 mm)Column C (1.8 µm, 2.1 x 100 mm)
Resolution (API/Impurity 1) 2.12.53.2
Tailing Factor (API) 1.41.21.1
Analysis Time (minutes) 352012
Backpressure (psi) 180025005500
Solvent Consumption (mL/run) 422410

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method by intentionally degrading the drug substance and drug product under various stress conditions.[10][11]

  • Acid Hydrolysis: Dissolve the drug substance in 0.1 N HCl and heat at 60°C for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the drug substance in 0.1 N NaOH and heat at 60°C for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the drug substance in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance (in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

HPLC Method Validation Protocol

The validation of the stability-indicating HPLC method is performed according to ICH Q2(R2) guidelines.[2][12]

  • Specificity: Analyze samples from the forced degradation study to assess the separation of the API from all degradation products. Use a photodiode array (PDA) detector to check for peak purity.

  • Linearity: Prepare a series of solutions of the API and each related substance at a minimum of five concentrations, typically ranging from the LOQ to 150% of the specification limit. Plot a graph of peak area versus concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.

  • Accuracy: Analyze samples of the drug product spiked with known amounts of the API and related substances at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percent recovery.

  • Precision (Repeatability): Analyze six replicate preparations of the drug product at the target concentration on the same day, by the same analyst, and on the same instrument. Calculate the %RSD.

  • Precision (Intermediate): Repeat the precision study on a different day, with a different analyst, and/or on a different instrument.

  • LOD and LOQ: Determine the LOD and LOQ by either the signal-to-noise ratio method or by calculating it from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters such as the flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic). Analyze the system suitability solution under each condition and evaluate the impact on the results.

Mandatory Visualizations

Stability_Indicating_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_routine Routine Use dev Develop HPLC Method stress Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) dev->stress spec Demonstrate Specificity stress->spec spec->dev Method Not Specific (Re-develop) lin Linearity spec->lin Method is Specific acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq rob Robustness lod_loq->rob routine Routine Quality Control & Stability Testing rob->routine Method Validated

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Forced_Degradation_Pathway cluster_stress cluster_degradants API Active Pharmaceutical Ingredient (API) Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Heat Thermal API->Heat Light Photolysis API->Light Deg1 Degradant 1 Acid->Deg1 Deg2 Degradant 2 Base->Deg2 Deg3 Degradant 3 Oxidation->Deg3 Deg4 Degradant 4 Heat->Deg4 Deg5 Degradant 5 Light->Deg5

Caption: Forced degradation pathways of an Active Pharmaceutical Ingredient (API).

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Amino-2-naphthalenesulfonic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-Amino-2-naphthalenesulfonic acid, a compound commonly used in chemical synthesis. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the safety profile of this compound. While specific environmental hazard data is not extensively documented in the provided search results, general best practices for handling chemical solids should be strictly followed.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound.[1] This includes:

  • Eye Protection: Safety glasses or goggles.[1]

  • Hand Protection: Chemical-resistant gloves.[1]

  • Respiratory Protection: A N95 (US) type respirator or equivalent.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents its release into the environment.[2] It should not be disposed of down the drain or in regular trash.[3][4] The following steps outline the approved disposal route for this chemical.

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous chemical waste.[3][5]

    • Segregate solid waste from liquid waste.

    • Do not mix this waste with other incompatible chemicals.

  • Containerization:

    • Use a designated, properly labeled, and compatible waste container.[5][6] Plastic containers are often preferred for solid chemical waste.[5]

    • The container must have a secure, tight-fitting lid to prevent spills or the release of dust.[6]

    • Ensure the container is clean and dry before adding the waste.

  • Labeling:

    • Clearly label the waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The CAS Number: 119-79-9[1]

      • The primary hazards associated with the chemical (e.g., "Irritant")

      • The date the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[5][6]

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.[5]

    • Ensure the storage area is cool, dry, and well-ventilated.[7]

  • Disposal Request and Pickup:

    • Once the container is full, or if the waste has been stored for a prolonged period (consult your institution's guidelines), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][5]

    • Follow your institution's specific procedures for requesting a waste pickup.[3]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Linear Formula H₂NC₁₀H₆SO₃H[1]
Molecular Weight 223.25 g/mol [1]
Form Solid[1]
Storage Class 11 - Combustible Solids[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Interim Storage cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Respirator) B Identify Waste as This compound A->B C Use Designated, Labeled Hazardous Waste Container B->C D Seal Container Securely C->D E Store in Satellite Accumulation Area (SAA) D->E F Request Waste Pickup via Institutional EHS E->F G Transfer to Licensed Hazardous Waste Contractor F->G

Disposal workflow for this compound.

Emergency Procedures

In the event of a spill or exposure, follow these guidelines:

  • Skin Contact: Wash the affected area immediately with plenty of soap and water.[7] If irritation persists, seek medical attention.[7]

  • Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

  • Inhalation: Move the individual to fresh air.[7] If breathing is difficult, provide oxygen and seek medical attention.

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[2] Ensure the area is well-ventilated. For large spills, evacuate the area and contact your institution's EHS for assistance.

By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, contributing to a secure working environment and environmental stewardship.

References

Personal protective equipment for handling 5-Amino-2-naphthalenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 5-Amino-2-naphthalenesulfonic acid (also known as 1,6-Cleve's acid), CAS Number 119-79-9. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. The primary hazards associated with aromatic sulfonic acids include irritation or burns to the skin and eyes, and potential respiratory tract irritation from inhalation of dust.[1][2]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling. The following table summarizes the recommended PPE to mitigate exposure risks.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gauntlet-length gloves (e.g., Nitrile or Butyl rubber).[3] Inspect gloves prior to use.To prevent direct skin contact, which can cause irritation or chemical burns.[1][4]
Eye & Face Protection ANSI-approved chemical splash goggles. A face shield should be used if there is a significant splash hazard.To protect eyes from dust particles and splashes, which can cause serious eye damage.[3][4]
Skin & Body Protection Fully-buttoned laboratory coat, long pants, and closed-toe, chemical-resistant shoes.[1]To prevent accidental skin exposure from spills or dust.[5] Contaminated clothing should be removed immediately and washed before reuse.[4]
Respiratory Protection Use in a certified chemical fume hood to avoid dust formation.[6] If not possible, a NIOSH-approved N95 dust mask or a respirator with acid gas cartridges is necessary.[7]To prevent inhalation of dust, which may cause respiratory irritation.[1][2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for safety.

1. Preparation:

  • Ensure a certified chemical fume hood is operational and available.

  • Verify that an emergency eye-wash station and safety shower are accessible.

  • Gather all necessary PPE as specified above and inspect for integrity.

  • Locate spill cleanup materials before beginning work.

  • Use the smallest practical quantity for the procedure and keep containers tightly closed when not in use.[5][6]

2. Handling:

  • Conduct all manipulations of the solid compound within a chemical fume hood to minimize dust inhalation.[6]

  • Avoid the formation and accumulation of dust.[5][6]

  • Use non-sparking tools to prevent ignition, as the material is a combustible solid.[6][7]

  • Ensure adequate ventilation at all times.[5]

3. Post-Handling:

  • Wash hands and face thoroughly with soap and water after handling is complete, even if gloves were worn.[4]

  • Decontaminate the work area, including all equipment and surfaces.

  • Properly remove and dispose of contaminated PPE in designated waste containers.[4]

Chemical Handling and Emergency Workflow

The following diagram outlines the logical workflow for safely handling this compound and responding to potential incidents.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling cluster_emergency Emergency Response A Assess Risks & Review SDS B Gather & Inspect Required PPE A->B C Prepare Work Area (Fume Hood, Spill Kit) B->C D Don Appropriate PPE C->D Proceed E Handle Chemical in Fume Hood Avoid Dust Generation D->E F Procedure Complete E->F Spill Spill or Exposure Occurs E->Spill G Decontaminate Work Area & Equipment F->G Proceed H Dispose of Waste in Labeled Container G->H I Doff & Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J Spill_Action Evacuate Area if Necessary Alert Supervisor Spill->Spill_Action Exposure_Action Skin/Eye: Flush with Water for 15 min Inhalation: Move to Fresh Air Spill->Exposure_Action Personnel Exposure Spill_Contain Contain Spill, Avoid Dust Clean with Appropriate Kit Spill_Action->Spill_Contain If safe to do so Medical Seek Immediate Medical Attention Exposure_Action->Medical

Logical workflow for chemical handling and emergency response.

Spill and Disposal Plan

1. Spill Containment and Cleanup:

  • Personnel Safety: Evacuate non-essential personnel. Avoid inhaling any dust.[4] For significant spills, only personnel with appropriate respiratory protection, such as a self-contained breathing apparatus, should remain.[4]

  • Containment: Prevent the material from entering drains or waterways.[4][6]

  • Cleanup: Carefully sweep or scoop up the solid material and place it into a suitable, sealed container for disposal.[5] Avoid actions that generate dust.[4][5] Clean the affected area thoroughly once the solid has been removed.

2. Waste Disposal:

  • Containerization: Collect all waste material, including contaminated PPE and cleaning materials, in a designated, properly labeled, and sealed hazardous waste container.[6]

  • Regulations: Do not mix with other waste streams.[4] All chemical waste must be disposed of in accordance with institutional policies and local, state, and federal regulations.[4] This is typically done through a licensed chemical destruction facility.[6] Leave chemicals in their original containers when possible.[4]

References

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5-Amino-2-naphthalenesulfonic acid

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